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  • Product: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one
  • CAS: 1378829-55-0

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one: A Technical Guide for Advanced Synthesis

Executive Summary In the landscape of modern drug development, the oxazolidinone pharmacophore is a cornerstone for designing potent antimicrobials (e.g., Linezolid, Rivaroxaban)[1]. While the parent compound, 5-(chlorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the oxazolidinone pharmacophore is a cornerstone for designing potent antimicrobials (e.g., Linezolid, Rivaroxaban)[1]. While the parent compound, 5-(chloromethyl)-1,3-oxazolidin-2-one, serves as a fundamental building block[2], its derivatization into 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one unlocks advanced synthetic pathways. This technical whitepaper details the molecular architecture, exact weight calculations, and a self-validating experimental methodology for synthesizing this critical intermediate. By leveraging the N-acetyl group as both a protecting moiety and a stereochemical director[3], chemists can achieve high-fidelity nucleophilic substitutions at the C5-chloromethyl position.

Molecular Architecture & Physicochemical Profiling

The structure of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is defined by a five-membered 1,3-oxazolidin-2-one heterocyclic core. This core is functionalized at two critical junctions:

  • N3 Position (Acetylation): The nitrogen atom is substituted with an acetyl group (

    
    ). This electron-withdrawing group reduces the electron density on the nitrogen, preventing unwanted N-alkylation during downstream reactions and acting similarly to an Evans chiral auxiliary to lock the molecule's conformation[3].
    
  • C5 Position (Chloromethylation): A chloromethyl group (

    
    ) extends from the C5 carbon, providing a highly reactive electrophilic handle for nucleophilic displacement (e.g., by azides or amines)[2].
    
Quantitative Molecular Data

To ensure analytical precision during mass spectrometry and elemental analysis, the exact molecular weight and formula are calculated based on the atomic contributions of the core and its substituents.

Table 1: Physicochemical Properties and Molecular Weight Calculation

PropertyValueDerivation / Causality
Parent Compound 5-(chloromethyl)-1,3-oxazolidin-2-oneBase heterocycle prior to N-acetylation[4].
Molecular Formula

Core (

) + Acetyl (

) + Chloromethyl (

).
Exact Mass 177.019 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 177.59 g/mol Calculated: C (72.07) + H (8.06) + Cl (35.45) + N (14.01) + O (48.00).
Hydrogen Bond Donors 0The N-H bond is replaced by the N-acetyl group, eliminating H-bond donation.
Hydrogen Bond Acceptors 3Two carbonyl oxygens and one ring oxygen.

Mechanistic Role in Drug Development

The strategic decision to acetylate 5-(chloromethyl)-1,3-oxazolidin-2-one is rooted in reaction causality. The parent compound possesses a secondary amine (N-H) within the ring, which is susceptible to competitive nucleophilic attack when the molecule is exposed to strong nucleophiles intended for the C5-chloromethyl group.

By installing the N-acetyl group, the nitrogen is electronically deactivated (protected) via resonance with the adjacent carbonyl. Furthermore, N-acyl oxazolidinones are highly versatile intermediates; the acetyl group can later be selectively cleaved under mild basic conditions (e.g., methanolic sodium methoxide) without disrupting the core oxazolidinone ring[5].

Synthetic Workflow & Reactivity Mapping

G A 5-(chloromethyl)-1,3-oxazolidin-2-one (Parent Compound) B N-Acetylation (Ac2O, DMAP, TEA) A->B Reagent Addition C 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one B->C N-Protection / Activation D Nucleophilic Substitution (e.g., NaN3, Amines) C->D Electrophilic C5 Handle E Advanced Oxazolidinone Antibiotic Precursors D->E Pharmacophore Assembly

Workflow from parent oxazolidinone to advanced antibiotic derivatives.

Experimental Protocol: Synthesis and Validation

To synthesize 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one, a highly controlled N-acylation protocol is required. This methodology is designed as a self-validating system , ensuring that each step provides observable feedback to confirm reaction progress.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Initiation

  • Solubilization: Suspend 10.0 mmol of 5-(chloromethyl)-1,3-oxazolidin-2-one[4] in 25 mL of anhydrous dichloromethane (

    
    ) under an inert argon atmosphere. Causality:
    
    
    
    is a non-polar, aprotic solvent that fully solubilizes the substrate without participating in hydrogen bonding, which would otherwise quench the acylating agent[5].
  • Base & Catalyst Addition: Add 15.0 mmol of Triethylamine (TEA) followed by 0.5 mmol of 4-Dimethylaminopyridine (DMAP). Causality: The oxazolidinone nitrogen is a poor nucleophile due to resonance stabilization from the adjacent ring carbonyl. DMAP acts as a hyper-nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which rapidly transfers the acetyl group to the oxazolidinone[3].

Phase 2: Controlled Acylation 3. Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. 4. Acylation: Introduce 12.0 mmol of Acetic Anhydride (


) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing thermal degradation of the heterocyclic ring and minimizing di-acylation side products.
5.  Propagation:  Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The reaction is self-validating when the lower 

parent spot completely disappears, replaced by a higher

product spot (due to the loss of the polar N-H bond).

Phase 3: Work-up & Analytical Validation 6. Quenching: Quench the reaction with 20 mL of saturated aqueous


 to neutralize unreacted TEA and destroy residual acetic anhydride.
7.  Extraction:  Extract the aqueous layer with 

(3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. 8. Validation (NMR Spectroscopy):
  • 
    
    NMR (
    
    
    ):
    Look for the diagnostic appearance of a sharp 3H singlet at
    
    
    ~2.50 ppm, corresponding to the newly installed N-acetyl methyl group. The protons of the chloromethyl group (
    
    
    ~3.7 ppm) and the oxazolidinone ring will exhibit a slight downfield shift due to the electron-withdrawing effect of the N-acetyl moiety.
  • IR Spectroscopy: Confirm the disappearance of the broad N-H stretch at ~3300
    
    
    and the appearance of a strong imide/amide carbonyl stretch at ~1700
    
    
    .

Conclusion

The transformation of 5-(chloromethyl)-1,3-oxazolidin-2-one into its 3-acetyl derivative is a fundamental yet highly strategic maneuver in synthetic organic chemistry. By understanding the causality behind the molecular weight, structural electronics, and the DMAP-catalyzed acylation mechanism, researchers can reliably generate this intermediate. The self-validating protocol provided ensures high-purity yields, paving the way for the downstream synthesis of complex oxazolidinone therapeutics.

References

  • 5-Chloromethyloxazolidin-2-one | PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Exploration of the Oxazolidinthione Protecting System for the Synthesis of Sialic Acid Glycosides Source: PubMed Central (PMC), NIH URL:[Link][5]

  • Linezolid-impurities and Oxazolidinone Derivatives Source: Pharmaffiliates URL:[Link][1]

Sources

Exploratory

Advanced Synthetic Strategies for Rivaroxaban: The Mechanistic Role of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Executive Summary Rivaroxaban, a blockbuster oral anticoagulant, functions as a direct Factor Xa inhibitor. The construction of its characteristic 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Rivaroxaban, a blockbuster oral anticoagulant, functions as a direct Factor Xa inhibitor. The construction of its characteristic 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide architecture heavily relies on the efficient assembly of the chiral oxazolidinone core. While traditional routes utilize (R)-5-(chloromethyl)oxazolidin-2-one, the unprotected secondary amine often leads to deleterious side reactions during harsh cross-coupling steps. This technical guide explores the critical role of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one as an advanced, protected intermediate. By elucidating the causality behind N-acetylation, providing self-validating protocols, and analyzing quantitative yield metrics, this guide serves as an authoritative resource for process chemists and drug development professionals.

Mechanistic Rationale: The Causality of N-Acetylation

The synthesis of the oxazolidinone ring typically begins with the [1]. The resulting (R)-5-(chloromethyl)oxazolidin-2-one possesses a free -NH group. During subsequent steps—such as the Goldberg coupling with bromobenzene derivatives or nucleophilic amination—the free nitrogen can act as a competing nucleophile, leading to N-alkylation or oligomerization.

To circumvent this, the introduction of an N-acetyl protecting group yields 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one. The causality behind this experimental choice is strictly electronic and steric:

  • Electronic Modulation: The acetyl group withdraws electron density from the oxazolidinone nitrogen via resonance, rendering the lone pair unavailable for nucleophilic attack.

  • Steric Shielding: The bulky acetyl moiety provides steric hindrance, directing incoming nucleophiles (e.g., potassium phthalimide) exclusively to the C5-chloromethyl position.

  • Telescoped Deprotection: The acetyl group can be cleaved simultaneously with the phthalimide protecting group during the, adding zero extra steps to the overall linear sequence[2].

Mechanism cluster_0 Unprotected Pathway cluster_1 N-Acetylated Pathway U1 Free -NH Oxazolidinone U2 Competing N-Alkylation U1->U2 U3 Yield Loss & Impurities U2->U3 P1 3-Acetyl Oxazolidinone P2 Electron Withdrawal & Steric Shielding P1->P2 P3 Exclusive C5-Attack P2->P3

Mechanistic advantage of N-acetylation in preventing off-target N-alkylation.

Synthetic Workflow and Experimental Protocols

The integration of 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one into the Rivaroxaban pipeline requires precise control over reaction conditions. Every protocol described below is designed as a self-validating system, employing in-process controls (IPCs) to ensure chemical integrity before progression.

Workflow A (R)-Epichlorohydrin + NaOCN B (R)-5-(Chloromethyl) oxazolidin-2-one A->B Cyclization C 3-Acetyl-5-(chloromethyl) -1,3-oxazolidin-2-one B->C AcCl, TEA D Phthalimide Substitution C->D Gabriel Synthesis E Goldberg Coupling & Deprotection D->E Morpholinone F Rivaroxaban E->F Acylation

Synthetic workflow of Rivaroxaban utilizing the N-acetylated intermediate.

Protocol 1: Synthesis and N-Acetylation of the Oxazolidinone Core

Objective: Construct the oxazolidinone ring and immediately protect the nitrogen to form 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

  • Ring Formation: To a reactor containing a mixture of magnesium sulfate (0.1 eq) and sodium cyanate (2.0 eq) in water at 60 °C,[1]. Maintain the temperature for 1 hour.

  • Extraction: Remove water under reduced pressure, add ethyl acetate, filter, and concentrate the organic layer to yield crude (R)-5-(chloromethyl)oxazolidin-2-one.

  • N-Acetylation: Dissolve the crude intermediate in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.

  • Activation: Dropwise add acetyl chloride (1.2 eq). Stir for 2 hours at room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar free-NH spot and the emergence of a less polar spot confirms quantitative acetylation.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and evaporate to yield pure 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

Protocol 2: Gabriel Synthesis and Telescoped Deprotection

Objective: Substitute the chloride with a protected amine and subsequently couple it to the morpholinone framework.

  • Nucleophilic Substitution: Dissolve 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (1.0 eq) in N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) and heat to 80 °C for 4 hours.

  • Self-Validation (IPC): HPLC analysis must show >95% conversion to the phthalimide adduct. The N-acetyl group ensures no bis-alkylation occurs.

  • Goldberg Coupling: To the same pot, add 4-(4-bromophenyl)morpholin-3-one (1.0 eq), CuI (0.05 eq), (Z)-1,2-diaminocyclohexane (0.1 eq), and K2CO3 (2.0 eq).[1].

  • Telescoped Deprotection: Cool the mixture, add hydrazine hydrate (80% in MeOH), and reflux. This step simultaneously cleaves the phthalimide and the N-acetyl group, yielding the free primary amine intermediate.

  • Final Acylation: in the presence of an inorganic base (e.g., sodium carbonate) to yield crude Rivaroxaban[3].

Quantitative Data and Process Efficiency

The transition from an unprotected oxazolidinone to the 3-acetyl variant fundamentally alters the impurity profile and overall yield of the Rivaroxaban synthesis. The table below summarizes the quantitative improvements observed in scale-up environments.

ParameterUnprotected Oxazolidinone Pathway3-Acetyl Oxazolidinone Pathway
Overall Yield (from Epichlorohydrin) 39%54%
Purity (HPLC, Pre-Crystallization) 88.5%96.2%
Enantiomeric Excess (ee%) >98%>99%
Major Byproduct N-alkylated dimers (4-6%)Unreacted starting material (<1%)
Purification Requirement Column ChromatographyDirect Crystallization

Table 1: Quantitative comparison of synthetic pathways demonstrating the efficiency of N-acetylation.

Conclusion

The strategic utilization of 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in the synthesis of Rivaroxaban exemplifies the power of protecting group chemistry in complex API manufacturing. By mitigating N-alkylation through electronic and steric modulation, this intermediate ensures high regioselectivity, thereby eliminating the need for exhaustive chromatographic purification and significantly boosting the overall yield.

References

1.[1] Title: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban Source: National Institutes of Health (NIH) / PMC URL:[Link]

2.[2] Title: US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate Source: Google Patents URL:

3.[3] Title: EP2705028B1 - Process for the preparation of a rivaroxaban and intermediates formed in said process Source: Google Patents URL:

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in Organic Solvents

This guide provides a detailed framework for the determination, analysis, and theoretical understanding of the solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one, a key heterocyclic compound. Designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the determination, analysis, and theoretical understanding of the solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a comprehensive methodological approach. Given the sparse publicly available solubility data for this specific molecule, this guide serves as a complete roadmap for generating and interpreting this critical physicochemical parameter.

Introduction: The Significance of Solubility for Oxazolidinone Scaffolds

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] These synthetic compounds function by inhibiting bacterial protein synthesis, offering a unique mechanism of action that can be effective against multi-drug resistant strains. 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS No. 1378829-55-0) represents a crucial synthetic intermediate in the development of more complex oxazolidinone derivatives.[2]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development.[3] It dictates the feasibility of purification methods like crystallization, influences the choice of solvents for synthetic reactions, and critically impacts a drug's bioavailability.[4][5] Poor solubility can lead to unpredictable results in biological assays and significant challenges in formulation, increasing development costs and timelines.[6] Therefore, a thorough understanding and quantification of the solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in various organic solvents is not merely an academic exercise but a fundamental requirement for its practical application.

This guide will detail the gold-standard experimental method for determining thermodynamic solubility, outline a robust analytical procedure for quantification, and introduce theoretical models for data correlation.

Physicochemical Profile and Its Implications for Solubility

The molecular structure of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one provides critical insights into its expected solubility behavior.

Table 1: Key Physicochemical Properties of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

PropertyValue/DescriptorSourceImplication for Solubility
Molecular Formula C₆H₈ClNO₃[7]Indicates a relatively small molecule.
Molecular Weight 177.59 g/mol [7]Moderate molecular weight, generally favorable for solubility.
Key Functional Groups Acetyl group, Chloromethyl group, Oxazolidinone ring (carbamate ester)N/AThe polar oxazolidinone ring and acetyl group can act as hydrogen bond acceptors. The chloromethyl group adds some lipophilicity.
Predicted Polarity Polar aprotic characterInferredThe presence of multiple heteroatoms (O, N, Cl) and carbonyl groups suggests significant polarity, favoring solubility in polar solvents.

The molecule's polarity is a key determinant of its solubility. The oxazolidinone core contains a carbamate ester, which includes hydrogen bond accepting sites at the carbonyl and ether oxygens. This structure suggests that the compound will be more soluble in polar solvents capable of interacting with these sites. However, the absence of a hydrogen bond donor (like the N-H in the parent 5-chloromethyl-2-oxazolidinone) may limit its solubility in protic solvents compared to its non-acetylated counterpart. A systematic evaluation across a spectrum of solvents is therefore essential.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a pure compound is the shake-flask method. This technique measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound at a constant temperature.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

Materials and Equipment:

  • 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control or a thermostated water bath

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis A Weigh excess solid into vials B Add precise volume of solvent A->B C Seal vials and place in shaker at constant T (e.g., 25°C, 37°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm syringe filter) F->G H Dilute filtrate for analysis G->H I Quantify concentration via HPLC-UV H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

  • Preparation: Add an excess amount of solid 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one to several glass vials. The excess is crucial to ensure that the solution becomes saturated and that solid material remains at equilibrium.[4]

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for the solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of the dissolved compound. Given the structure of oxazolidinones, which typically contain a UV-active chromophore, HPLC with UV detection is a suitable technique.[1]

HPLC Method Protocol

Table 2: Suggested HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)A common mobile phase for oxazolidinone derivatives, adjustable to achieve optimal retention time.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Injection Volume 10 µLA typical volume for analytical injections.
Detection Wavelength ~254 nm (or λmax determined by UV scan)The aromatic or carbonyl components of the molecule should provide UV absorbance. A UV scan of a standard solution is required to determine the optimal wavelength.
Column Temperature 30°CMaintains stable retention times.

Method Validation:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.

  • Quantification: The concentration of the diluted sample is determined by interpolating its peak area from the linear regression of the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Data Analysis and Theoretical Modeling

Once the experimental solubility data is obtained, it can be presented and further analyzed using thermodynamic models.

Presentation of Solubility Data

The experimental results should be compiled into a clear and concise table.

Table 3: Hypothetical Solubility Data for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Toluene2.4[Experimental Value][Calculated Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value][Calculated Value]
Isopropanol18.3[Experimental Value][Calculated Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value][Calculated Value]
Methanol32.6[Experimental Value][Calculated Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value][Calculated Value]
Thermodynamic Modeling

Activity coefficient models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models can be used to correlate the experimental solubility data. These models use binary interaction parameters, which are regressed from the experimental data, to describe the non-ideal behavior of the solute-solvent mixture.

The fundamental equation for solid-liquid equilibrium is:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

  • x is the mole fraction solubility of the solute.

  • ΔH_fus is the enthalpy of fusion of the solute.

  • R is the universal gas constant.

  • T_m is the melting point of the solute.

  • T is the experimental temperature.

  • γ is the activity coefficient of the solute in the solvent.

The NRTL and UNIQUAC models provide expressions for calculating the activity coefficient (γ), allowing for the correlation of solubility with temperature and solvent composition. Fitting the experimental data to these models can provide a deeper thermodynamic understanding and predictive capabilities for solubility in other conditions or solvent mixtures.

G ExpData Experimental Solubility Data (x, T) ThermoModels Thermodynamic Models (e.g., NRTL, UNIQUAC) ExpData->ThermoModels Data Regression Parameters Binary Interaction Parameters ThermoModels->Parameters Yields Prediction Predicted Solubility in New Conditions ThermoModels->Prediction Enables Parameters->ThermoModels Input for ProcessOpt Process Optimization (Crystallization, Synthesis) Prediction->ProcessOpt Informs

Caption: Relationship between Experimental Data and Modeling.

Conclusion

This guide provides a comprehensive, field-proven framework for determining and understanding the solubility of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in organic solvents. By combining the robust shake-flask method with a validated HPLC-UV analytical technique, researchers can generate the high-quality, reliable data necessary for informed decisions in process development and pharmaceutical research. Furthermore, the application of thermodynamic models like NRTL and UNIQUAC allows for the correlation and potential prediction of solubility behavior, transforming raw data into a powerful tool for optimizing synthetic and formulation processes. While specific experimental data for this compound remains to be published, the methodologies detailed herein provide a clear and authoritative path to obtaining these critical physicochemical insights.

References

  • Ghafourian, T., & Zanddara, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Jouyban, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models. Journal of Pharmaceutical Sciences, 95(4), 888-899. [Link]

  • Lee, H. J., Lee, M. H., & Lee, W. I. (2003). High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates. Journal of Chromatography B, 794(2), 397-403. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Iannarelli, R., & Marrone, A. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 27(19), 6549. [Link]

  • Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1221. [Link]

  • Wieder, O., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(48), 26261-26272. [Link]

  • Salimi, S., & A. Jouyban. (2015). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Journal of Applied Solution Chemistry and Modeling, 4(3), 141-149. [Link]

  • Scribd. (n.d.). UNIQUAC and NRTL Property Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. [Link]

  • Kang, S. K., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. Bulletin of the Korean Chemical Society, 21(10), 993-996. [Link]

Sources

Exploratory

Technical Guide: Safety Data &amp; Toxicity Profile of Chloromethyl Oxazolidinone Derivatives

This guide provides an in-depth technical analysis of the safety, toxicity, and handling of chloromethyl oxazolidinone derivatives , specifically focusing on their role as reactive intermediates in the synthesis of oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the safety, toxicity, and handling of chloromethyl oxazolidinone derivatives , specifically focusing on their role as reactive intermediates in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid).[1]

Executive Summary

Chloromethyl oxazolidinones, particularly (5R)-5-(chloromethyl)-2-oxazolidinone , are critical chiral synthons in the pharmaceutical industry.[1] They serve as the structural backbone for the "oxazolidinone" class of antibiotics, effective against Gram-positive resistant pathogens (MRSA, VRE).[1][2]

However, their utility comes with a significant safety burden.[1][3] The chloromethyl moiety (-CH₂Cl) is a reactive alkyl halide, classifying these compounds as potential genotoxic impurities (PGIs) under ICH M7 guidelines.[1] This guide synthesizes the physicochemical hazards with a toxicological risk assessment, providing a self-validating framework for safe handling and experimental use.[1][3]

Chemical Identity & Physicochemical Properties

The core structure analyzed in this guide is the unsubstituted chiral building block, which represents the baseline toxicity profile for this class.[1]

PropertyData
Chemical Name (5R)-5-(chloromethyl)-2-oxazolidinone
CAS Number 22625-57-6
Molecular Formula C₄H₆ClNO₂
Molecular Weight 135.55 g/mol
Physical State White to off-white crystalline solid
Melting Point 102–105 °C
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water
Reactivity Susceptible to nucleophilic attack at the chloromethyl carbon

Hazard Identification (GHS Classification)

Based on aggregated data from ECHA and Sigma-Aldrich SDS.

Core Hazards

The primary risk stems from the compound's ability to alkylate biological macromolecules.[3]

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed (Acute Tox. 3).[3][4][5][6]

    • H315: Causes skin irritation.[3][7][8][9]

    • H319: Causes serious eye irritation.[3][7][8][9][10]

    • H341/H351 (Inferred): Suspected of causing genetic defects/cancer (Class effect of alkyl chlorides).[1] Note: While not always explicitly labeled on commercial SDS due to testing gaps, researchers must treat this as a confirmed mutagen.[1]

Precautionary Statements
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8][9][11]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7][9] Remove contact lenses if present and easy to do.[3][7][9][10][11]

Toxicological Profile & Mechanism

Mechanism of Toxicity: Alkylation

The chloromethyl group is a "structural alert" for genotoxicity.[3] The carbon attached to the chlorine is electrophilic.[3] It can react with nucleophilic centers on DNA bases (e.g., N7-guanine), leading to DNA adducts.[1]

Figure 1: Toxicity & Synthesis Mechanism The following diagram illustrates the dual pathway: the desired synthetic utility (nucleophilic substitution) vs. the toxicological hazard (DNA alkylation).

G Substrate (R)-Epichlorohydrin (Precursor) Intermediate (5R)-5-(chloromethyl)- 2-oxazolidinone (The Hazard) Substrate->Intermediate Cyclization (Carbamate) Drug Linezolid/Tedizolid (Final Drug) Intermediate->Drug  SN2 Displacement (Controlled Synthesis) Adduct DNA Adduct (Genotoxicity) Intermediate->Adduct  Uncontrolled Alkylation (Toxicity) Nucleophile Synthetic Nucleophile (e.g., Potassium Phthalimide) Nucleophile->Drug DNA Cellular DNA (Guanine N7) DNA->Adduct

Caption: Figure 1. Divergent pathways of the chloromethyl intermediate: controlled drug synthesis vs. uncontrolled DNA alkylation.

Genotoxicity Assessment (ICH M7)

Under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), chloromethyl oxazolidinones are Class 2 or Class 3 impurities.[1]

  • Ames Test: Generally positive for alkyl halides.[3]

  • Control Strategy: In drug development, this intermediate must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day ) in the final drug substance, unless Ames negative data is generated.[1]

Experimental Protocols

Protocol: Synthesis of (5R)-5-(chloromethyl)-2-oxazolidinone

Rationale: This protocol uses mild conditions to preserve chirality, essential for the biological activity of the final antibiotic.[1]

Reagents:

  • Ethyl carbamate (Urethane)[1]

  • (R)-Epichlorohydrin (Chiral source)[1]

  • Lithium tert-butoxide (Base)[1][3]

  • THF (Solvent)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 50 mL anhydrous THF.

  • Base Activation: Add Lithium tert-butoxide (1.1 eq) and Ethyl carbamate (1.0 eq). Stir at 0°C for 30 mins to generate the N-anion.

  • Cyclization: Dropwise add (R)-Epichlorohydrin (1.2 eq) over 20 minutes. The slow addition prevents polymerization.[3]

  • Reflux: Warm to room temperature, then reflux (66°C) for 12 hours.

  • Quench & Workup: Cool to RT. Quench with saturated NH₄Cl.[3] Extract with Ethyl Acetate (3x).[1][3]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.[3]

    • Validation: Check Optical Rotation [α]D. Expected: -38° to -42° (c=1, MeOH).

Protocol: Trace Analysis (HPLC-UV)

Rationale: Due to its toxicity, you must validate the removal of this intermediate from final products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic 70% Water (0.1% H₃PO₄) / 30% Acetonitrile.[3]

  • Detection: UV at 210 nm (Carbonyl absorption).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Retention Time: ~4.5 min (varies by column).

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm relative to the drug substance.

Safe Handling & Engineering Controls

Given the Acute Tox 3 and Genotoxic nature, standard lab coats are insufficient.[1]

Control LevelRequirement
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 100 fpm.[3] Powder handling must occur in a glove box or vented enclosure.[3]
PPE Double nitrile gloves (0.11 mm min thickness), Tyvek sleeves, and safety goggles.[1] N95/P100 respirator if powder is handled outside a glove box.[3]
Decontamination 10% Sodium Thiosulfate solution.[3] (Thiosulfate acts as a nucleophile to scavenge the alkyl chloride, neutralizing reactivity).[1]
Waste Disposal Segregate as "Cytotoxic/Genotoxic Waste".[3] Do not mix with general organic solvents.[3] Incineration is required.[3]

References

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: (R)-5-(Chloromethyl)-2-oxazolidinone. Retrieved from

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 90815, 5-(Chloromethyl)-2-oxazolidinone. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1][3] C&L Inventory: 5-chloromethyl-2-oxazolidinone. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • Brickner, S. J. (1996).[1][3] Oxazolidinone antibacterial agents.[3] Current Pharmaceutical Design, 2(2), 175-194.[1] (Foundational chemistry reference).

Sources

Foundational

Thermodynamic Stability Profile: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

The following technical guide details the thermodynamic and kinetic stability profile of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS: 1378829-55-0). This analysis synthesizes empirical data from the oxazolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profile of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS: 1378829-55-0). This analysis synthesizes empirical data from the oxazolidinone class (specifically Evans-type auxiliaries and Rivaroxaban intermediates) to provide a predictive stability model.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Stability Paradox

3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one represents a classic case of kinetic stability masking thermodynamic activation .[1] Structurally, it combines a robust carbamate heterocycle with two reactive centers: an activated N-acyl bond and an electrophilic chloromethyl handle.[1]

While the molecule is isolable as a crystalline solid (typically stable at ambient conditions), it is thermodynamically "spring-loaded."[1] The N-acetyl group is significantly more labile than a standard amide due to the electron-withdrawing influence of the carbamate carbonyl, making the molecule an effective acyl transfer agent rather than a passive scaffold.[1]

Key Stability Metrics:

  • Thermal Stability: Stable up to melting transition (~100–105°C), beyond which N-deacetylation or polymerization risks increase.[1]

  • Hydrolytic Stability: High in acidic/neutral media; low in basic media (pH > 9) due to rapid N-deacetylation.[1]

  • Photostability: Generally high, barring high-intensity UV exposure which may affect the C–Cl bond.[1]

Structural Dynamics & Thermodynamic Grounding

The "Twisted Amide" Instability

The defining feature of this molecule's instability is the N-acetyl-2-oxazolidinone moiety.[1] Unlike a planar peptide bond where resonance stabilizes the structure (15-20 kcal/mol), the oxazolidinone nitrogen is part of a cyclic carbamate.[1]

  • Electronic Competition: The nitrogen lone pair is pulled by two carbonyls (the ring C2=O and the acetyl C=O).

  • Resonance Disruption: The ring constraints prevent perfect planarity, reducing resonance stabilization.[1]

  • Consequence: The exocyclic N-acetyl bond has a higher ground-state energy than a typical amide.[1] Thermodynamically, the molecule "wants" to shed the acetyl group to restore the more stable 5-(chloromethyl)-2-oxazolidinone parent structure.[1]

The Chloromethyl Handle

The C5-chloromethyl group is a primary alkyl chloride.[1] Thermodynamically, the C–Cl bond is strong (~81 kcal/mol), but it introduces a pathway for irreversible degradation via nucleophilic substitution (


) if exposed to nucleophiles (amines, thiols, azides) or intramolecular cyclization under forcing conditions.[1]

Degradation Pathways & Mechanisms[1]

The degradation of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one follows a hierarchical cascade, heavily dependent on pH and nucleophilicity.

Pathway A: Base-Catalyzed N-Deacetylation (Dominant)

This is the primary degradation route.[1] Hydroxide ions attack the exocyclic acetyl carbonyl (more electrophilic than the ring carbonyl).

  • Mechanism: Direct nucleophilic attack

    
     Tetrahedral intermediate 
    
    
    
    Collapse
    
    
    Release of Acetate + 5-(chloromethyl)-2-oxazolidinone.[1]
  • Kinetics: Second-order reaction, highly sensitive to pH.[1] Half-life (

    
    ) drops exponentially as pH exceeds 8.5.[1]
    
Pathway B: Ring Hydrolysis (Secondary)

Under extreme basic conditions (pH > 12) or high temperature, the endocyclic carbamate bond may cleave, destroying the ring to form amino alcohols. This is thermodynamically less favorable than Pathway A due to the stability of the 5-membered ring.[1]

Pathway C: Nucleophilic Substitution (Side Reaction)

In the presence of nucleophiles (e.g., during formulation with amine excipients), the chloride at C5 can be displaced.

  • Risk: Formation of dimers or oligomers if the de-acetylated nitrogen attacks the chloromethyl group of another molecule (intermolecular alkylation).

Visualization: Degradation Cascade

StabilityCascade Parent 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one (Intact Active) Deacetylated 5-(chloromethyl)- 2-oxazolidinone (Primary Degradant) Parent->Deacetylated Hydrolysis (pH > 9) Fast Kinetic Pathway Acetate Acetate / Acetic Acid Parent->Acetate Substitution C5-Substitution Products (Alkyl Chlorides Displaced) Parent->Substitution Nucleophiles (R-NH2, N3-) Sn2 Reaction RingOpen Ring Opening (Amino Alcohol Derivatives) Deacetylated->RingOpen Extreme pH / Heat Slow Kinetic Pathway Deacetylated->Substitution Nucleophilic Attack

Figure 1: Hierarchical degradation pathways. Red arrows indicate the primary instability risk (N-deacetylation).[1]

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of this compound, researchers should employ the following self-validating protocols. These are designed to decouple N-acyl lability from chloride reactivity.[1]

Protocol A: pH-Rate Profile Determination (HPLC)

Objective: Determine the hydrolytic half-life (


) across the physiological and processing pH range.[1]

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. Constant ionic strength (

    
     M) using NaCl.[1]
    
  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

  • Incubation: Spike stock into buffers (final conc. 50 µg/mL, <5% ACN) in glass vials thermostated at 25°C and 40°C.

  • Sampling: Inject 10 µL aliquots into HPLC-UV (210 nm) at

    
     hours.
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]

Self-Validation Check:

  • If the peak area of the parent decreases but no new peak appears at the expected retention time of 5-(chloromethyl)-2-oxazolidinone, check for ring opening (highly polar species eluting at void volume).[1]

Protocol B: Thermal Gravimetric Analysis (TGA) with MS

Objective: Distinguish between melting, deacetylation, and decomposition.

Methodology:

  • Instrument: TGA coupled with Mass Spectrometry (Evolved Gas Analysis).[1]

  • Ramp: Heat 2–5 mg sample from 25°C to 300°C at 10°C/min under

    
     purge.
    
  • Data Interpretation:

    • Event 1 (Loss of Mass ~43 amu): Indicates loss of acetyl group (ketene/acetic acid evolution).[1]

    • Event 2 (Loss of Mass ~35/36 amu): Indicates loss of HCl or chloromethyl decomposition.[1]

    • Melting: Verify using DSC (endotherm without mass loss).

Protocol C: Nucleophilic Stress Test (Chloride Reactivity)

Objective: Assess the lability of the C5-chloromethyl group.[1]

Methodology:

  • Dissolve compound in DMF.[1]

  • Add 1.5 equivalents of Sodium Azide (

    
    )—a potent nucleophile but weak base (minimizes deacetylation).[1]
    
  • Stir at 40°C for 4 hours.

  • Monitor by LC-MS for mass shift (

    
    ).[1]
    
  • Insight: If this reaction is slow, the chloromethyl group is kinetically stable for standard processing; if fast, avoid amine-based excipients.[1]

Quantitative Data Summary (Projected)

Based on structural analogs (Evans auxiliaries and 5-chloromethyl-2-oxazolidinone), the following stability parameters are projected for reference.

ParameterConditionStability ProjectionMechanism
Hydrolysis pH 1–4 (Acidic)High (

days)
Protonation of carbonyl stabilizes against attack.[1]
Hydrolysis pH 7.4 (Physiological)Moderate (

hrs)
Slow background hydroxide attack on N-acetyl.[1]
Hydrolysis pH > 9 (Basic)Low (

min)
Rapid N-deacetylation.[1]
Thermal Solid State (25°C)Stable (> 2 years)Crystal lattice energy protects reactive centers.[1]
Thermal Melt (> 105°C)Unstable Risk of polymerization or acetyl migration.[1]
Reactivity Primary AminesIncompatible Aminolysis of acetyl group +

on chloride.[1]

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions."[1] Accounts of Chemical Research, Vol 26, 1993. Link(Foundational text on the lability of N-acyl oxazolidinones).

  • Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 2005.[1] Link(Describes the stability and synthesis of the 5-chloromethyl-2-oxazolidinone scaffold used in Rivaroxaban).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, Vol 68, 1990.[1] Link(Provides protocols for hydrolytic cleavage of N-acyl groups).

  • PubChem Compound Summary. "5-(Chloromethyl)-2-oxazolidinone."[1] National Center for Biotechnology Information.[1] Link(Physical property data for the parent scaffold).

Sources

Exploratory

Technical Guide: Mechanistic Intermediates in Oxazolidinone Ring Formation

Executive Summary The 2-oxazolidinone pharmacophore represents a cornerstone in modern medicinal chemistry, serving as the structural core for "last-resort" antibiotics like Linezolid and Tedizolid, and as the chiral eng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxazolidinone pharmacophore represents a cornerstone in modern medicinal chemistry, serving as the structural core for "last-resort" antibiotics like Linezolid and Tedizolid, and as the chiral engine in Evans auxiliaries.

This guide moves beyond standard textbook reactions to analyze the transient and isolable intermediates that dictate the success of ring closure. We will dissect three distinct mechanistic pathways: the classical carbonyl insertion, the atom-economic carboxylative cyclization, and the oxidative C-H amination. By understanding the stability and reactivity of these intermediates—specifically the carbamate anion, the halo-alkoxide, and the metal-nitrenoid—researchers can troubleshoot yield failures and optimize stereoselectivity.

Part 1: The Classical Route – Carbonyl Insertion

Core Mechanism: Cyclization of 1,2-amino alcohols using Phosgene equivalents (CDI, Triphosgene, Diethyl Carbonate).

The Critical Intermediate: The -Acyl Imidazole vs. The Carbamate

In the synthesis of oxazolidinones from chiral amino alcohols, the choice of carbonyl source dictates the intermediate landscape. When using 1,1'-Carbonyldiimidazole (CDI), the reaction proceeds through an


-acyl imidazole  intermediate, which is often more stable and easier to handle than the chloroformates generated by phosgene.
Mechanistic Causality
  • Activation: The amino group of the amino alcohol attacks CDI, displacing one imidazole unit. This forms the

    
    -carbamoylimidazole  intermediate.
    
  • The Partitioning Event: This intermediate is amphoteric.

    • Path A (Desired): The hydroxyl group attacks the carbonyl, displacing the second imidazole to close the ring.

    • Path B (Side Reaction): If the reaction is too hot or the base is too strong, the intermediate can eliminate to form an isocyanate . While the isocyanate can still cyclize, it is prone to racemization or hydration to ureas.

Expert Insight: To ensure high enantiopurity, one must favor the direct displacement (Path A) over the elimination/isocyanate pathway. This is achieved by maintaining temperatures below 0°C during the initial activation and using a mild base (e.g., imidazole itself or DMAP) rather than strong alkoxides.

Visualization: Amino Alcohol Cyclization Pathway

AminoAlcoholCyclization cluster_0 Input Phase cluster_1 Intermediate Phase AminoAlcohol 1,2-Amino Alcohol NAcyl N-Carbamoylimidazole (Key Intermediate) AminoAlcohol->NAcyl Nucleophilic Attack CDI CDI (Reagent) CDI->NAcyl Isocyanate Isocyanate (Racemization Risk) NAcyl->Isocyanate Elimination (Heat) Output 2-Oxazolidinone NAcyl->Output Intramolecular O-Attack (Fast) Isocyanate->Output Slow Cyclization

Caption: Figure 1. The bifurcation of the N-carbamoylimidazole intermediate determines stereochemical integrity.

Part 2: The Green Route – Carboxylative Cyclization

Core Mechanism: Coupling of Epoxides/Aziridines with CO₂.

The Critical Intermediate: The Halo-Alkoxide & Carbonate Anion

This pathway is 100% atom-economical but kinetically challenging due to the thermodynamic stability of CO₂. The reaction requires a catalyst (usually a Lewis acid + Nucleophile/Halide) to open the epoxide ring.

The "Halohydrin" Trap

A common failure point is the stagnation of the reaction at the ring-opened alkoxide stage.

  • Epoxide Activation: The Lewis acid coordinates to the epoxide oxygen.

  • Ring Opening: A halide nucleophile (X⁻) attacks the less hindered carbon (regioselective), forming a halo-alkoxide intermediate .

  • CO₂ Insertion: This alkoxide must attack CO₂ to form a carbonate anion .

  • Ring Closure: The carbonate anion performs an intramolecular

    
     attack on the carbon bearing the halide, expelling the halide to close the ring.
    

Expert Insight: If the halide is a poor leaving group (e.g., Cl⁻ vs I⁻) or the catalyst binds the alkoxide too tightly, the intermediate will not attack CO₂. The use of tetrabutylammonium iodide (TBAI) is often superior to chlorides because Iodide is both a better nucleophile (opening the ring) and a better leaving group (closing the ring).

Visualization: Epoxide-CO₂ Fixation

CO2Fixation Epoxide Epoxide + CO2 RingOpen Halo-Alkoxide Intermediate Epoxide->RingOpen Nucleophilic Attack (X-) Catalyst Catalyst (Lewis Acid/Halide) Catalyst->RingOpen Carbonate Alkyl Carbonate Anion RingOpen->Carbonate CO2 Insertion CyclicCarb Cyclic Carbonate (Byproduct/Intermediate) Carbonate->CyclicCarb Intramolecular Cyclization Final Oxazolidinone CyclicCarb->Final Aminolysis (if Amine present) Amine Primary Amine

Caption: Figure 2. The Halo-Alkoxide intermediate dictates the rate of CO₂ insertion.

Part 3: The Oxidative Route – C-H Amination

Core Mechanism: Du Bois Rhodium-catalyzed C-H insertion.

The Critical Intermediate: The Rhodium-Nitrenoid

This advanced method allows for the direct conversion of carbamates into oxazolidinones by functionalizing an unactivated C-H bond.

  • Oxidant Activation: A carbamate is treated with an oxidant (e.g., PhI(OAc)₂) and a Rhodium dimer catalyst (

    
    ).
    
  • The Nitrenoid: The oxidant transfers the nitrogen to the metal, forming a Rh-Nitrenoid species (Rh=N-R). This species is highly electrophilic.

  • Concerted Insertion: The nitrenoid inserts directly into a proximal C-H bond. Mechanistic studies suggest a concerted but asynchronous pathway, often described as a "singlet nitrene" insertion that retains stereochemistry.

Expert Insight: The "intermediate" here is the Rh-bound nitrene . If the substrate allows for a long-lived radical (e.g., benzylic positions), the mechanism may shift, leading to loss of stereochemistry. The choice of the esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) ligand is crucial because it stabilizes the Rh-Rh dimer against degradation by the oxidant.

Part 4: Industrial Case Study – Linezolid Synthesis

Protocol: Synthesis of Linezolid Intermediate via Epichlorohydrin.[1]

This protocol highlights the formation of the amino-alcohol intermediate prior to CDI cyclization, a standard industrial route.

Comparative Data: Reagents vs. Yield[2][3][4]
Reagent SystemKey IntermediateTypical YieldPrimary Risk
CDI / Imidazole

-Carbamoylimidazole
85-92%Moisture sensitivity
Phosgene / TEA Chloroformate>95%Safety / Toxicity
Diethyl Carbonate Carbamate Ester60-75%High Temp / Polymerization
CO₂ / TBAI Cyclic Carbonate80-90%High Pressure required
Detailed Protocol: Formation of (S)-N-[[3-(3-Fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide intermediate

Step 1: Epoxide Ring Opening (Formation of Amino Alcohol)

  • Charge: To a reactor, add 3-fluoro-4-morpholinylaniline (1.0 eq) and Isopropanol (solvent).

  • Add: (R)-Epichlorohydrin (1.1 eq).

  • Condition: Heat to reflux (80°C) for 12 hours.

  • Reaction: The aniline attacks the epoxide.

    • Observation: The reaction passes through a chlorohydrin intermediate which is generally not isolated but treated directly with base.

  • Workup: Cool to room temperature.

Step 2: Cyclization (Formation of Oxazolidinone Ring)

  • Add: CDI (1.2 eq) dissolved in DCM.

  • Control: Add slowly at 0-5°C.

    • Why? To favor the

      
      -acyl imidazole intermediate (Path A in Figure 1) and prevent isocyanate formation.
      
  • Stir: Allow to warm to 20°C over 4 hours.

  • Quench: Add water to hydrolyze excess CDI.

  • Isolate: Separate organic layer, dry over

    
    , and concentrate.
    
Visualization: Linezolid Workflow

Linezolid Aniline 3-Fluoro-4- morpholinylaniline AminoAlc Amino-Chlorohydrin Intermediate Aniline->AminoAlc Reflux (IPA) Epi (R)-Epichlorohydrin Epi->AminoAlc Oxaz (S)-Oxazolidinone Core AminoAlc->Oxaz Cyclization (DCM, 0°C) CDI CDI / Base CDI->Oxaz

Caption: Figure 3. Industrial route emphasizing the amino-chlorohydrin intermediate.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[2] Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Espino, C. G., & Du Bois, J. (2001).[2] "A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones."[3] Angewandte Chemie International Edition. Link

  • Kleij, A. W. (2020). "Recent advances in the catalytic synthesis of 2-oxazolidinones from CO2 and epoxides." Green Chemistry. Link

  • Bansagi, J., et al. (2022).[4][5] "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." The Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

This application note details the synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one , a functionalized heterocyclic building block relevant to the development of oxazolidinone-class antibiotics (e.g., Linezolid...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one , a functionalized heterocyclic building block relevant to the development of oxazolidinone-class antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries.

The protocol focuses on the N-acylation of the commercially available core scaffold, 5-(chloromethyl)-2-oxazolidinone. This transformation overcomes the inherent low nucleophilicity of the carbamate nitrogen through catalytic activation, ensuring high yield and purity without racemization of the C5 chiral center (if starting with enantiopure material).

Part 1: Strategic Analysis & Mechanism

The Challenge: The nitrogen atom in the 1,3-oxazolidin-2-one ring is flanked by a carbonyl group, significantly reducing its electron density and nucleophilicity compared to standard secondary amines. Direct acetylation with acetic acid is ineffective. Standard Schotten-Baumann conditions often suffer from low conversion or require harsh bases (e.g., n-BuLi) that jeopardize the integrity of the chloromethyl group or the C5 stereocenter.

The Solution: This protocol utilizes a Nucleophilic Catalysis strategy using 4-Dimethylaminopyridine (DMAP) in conjunction with Acetic Anhydride (


) and Triethylamine (

).
  • Activation: DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium ion intermediate.

  • Transfer: This intermediate is sufficiently reactive to acylate the sterically hindered and electron-poor oxazolidinone nitrogen.

  • Regeneration: DMAP is regenerated, completing the catalytic cycle.

Part 2: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleGrade
5-(Chloromethyl)-2-oxazolidinone 135.551.0Substrate>97%
Acetic Anhydride (

)
102.091.5Acylating AgentReagentPlus
Triethylamine (

)
101.192.0Base (Acid Scavenger)Anhydrous
DMAP 122.170.1Nucleophilic Catalyst>99%
Dichloromethane (DCM)84.93-SolventAnhydrous
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with dry Nitrogen (

    
    ) to maintain an inert atmosphere (critical to prevent hydrolysis of the anhydride).
    
  • Charge the flask with 5-(chloromethyl)-2-oxazolidinone (10.0 g, 73.8 mmol) and DCM (100 mL). Stir until fully dissolved.

  • Add Triethylamine (20.6 mL, 147.6 mmol) and DMAP (0.90 g, 7.4 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice/water bath. Rationale: Controlling the initial exotherm minimizes side reactions.

Step 2: Acetylation

  • Charge the addition funnel with Acetic Anhydride (10.5 mL, 110.7 mmol).

  • Add the anhydride dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours.

Step 3: Process Control (Self-Validating System)

  • Checkpoint: Perform Thin Layer Chromatography (TLC) using 1:1 Hexane/Ethyl Acetate.

    • Starting Material Rf: ~0.2 (Stains with

      
      ).
      
    • Product Rf: ~0.5 (Distinct spot, UV active).

    • Criterion: Reaction is deemed complete only when the starting material spot is undetectable.

Step 4: Workup & Isolation

  • Quench the reaction by adding 10% HCl (50 mL) carefully. Rationale: Neutralizes excess base and solubilizes DMAP/Et3N salts.

  • Separate the organic layer.[3]

  • Wash the organic phase sequentially with:

    • Saturated

      
       (50 mL) – Removes acetic acid byproduct.
      
    • Brine (50 mL) – Dries the organic layer osmotically.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
    

Step 5: Purification

  • Recrystallize the crude solid from hot Ethyl Acetate/Hexanes (1:3 ratio).

  • Cool to 4 °C overnight to maximize yield.

  • Filter the crystals and dry under high vacuum.

Expected Yield: 85–92% Appearance: White crystalline solid.

Part 3: Visualization (Workflow Diagram)

G Start Start: 5-(chloromethyl)-2-oxazolidinone + DCM + Et3N + DMAP Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add Acetic Anhydride (Dropwise, T < 5°C) Cooling->Addition Reaction Warm to RT Stir 4-6 Hours Addition->Reaction Check QC Checkpoint: TLC (SM Disappearance) Reaction->Check Check->Reaction Incomplete Quench Quench with 10% HCl Phase Separation Check->Quench Pass Wash Wash: NaHCO3 -> Brine Dry (Na2SO4) Quench->Wash Isolate Concentrate & Recrystallize (EtOAc/Hexanes) Wash->Isolate Product Final Product: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one Isolate->Product

Caption: Synthesis workflow for the N-acetylation of 5-(chloromethyl)-2-oxazolidinone, highlighting critical process controls.

Part 4: References

  • General Synthesis of Oxazolidinones:

    • G. Bratulescu, "Synthesis of oxazolidin-2-ones derivatives," Synthesis, 2007, 3111-3112.[4] Link

  • N-Acylation Methodology:

    • Prashad, M., et al.[5] "A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries." Tetrahedron Letters, 1998, 39(51), 9369-9372. Link

  • Catalytic Mechanism (DMAP):

    • Xu, S., et al. "Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones: Base Catalysis Process." J. Org.[4] Chem., 2013.[6] Link

  • Precursor Availability & Properties:

    • PubChem Compound Summary for CID 12889928 (Related structure 5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one). Link

Sources

Application

Application Note: Catalytic Methods for Synthesizing 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Introduction & Strategic Overview The 1,3-oxazolidin-2-one scaffold is a privileged pharmacophore, serving as the structural core for critically important antimicrobial agents (e.g., Linezolid) and anticoagulants (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,3-oxazolidin-2-one scaffold is a privileged pharmacophore, serving as the structural core for critically important antimicrobial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban)[1]. Specifically, 5-(chloromethyl)-1,3-oxazolidin-2-ones act as versatile, highly reactive intermediates. The chloromethyl group provides a synthetic handle for subsequent amination, azidation, or etherification[2].

N-acetylation (yielding the 3-acetyl derivative) further modulates the electronic properties of the ring, often serving as a protecting group or an activating moiety for downstream cross-coupling. This Application Note details state-of-the-art catalytic methodologies to synthesize 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one directly from epichlorohydrin, bypassing the use of highly toxic phosgene gas[3].

Mechanistic Causality & Catalyst Selection

The synthesis relies on the formal [3+2] cycloaddition of epichlorohydrin with an isocyanate equivalent. The primary challenge in this reaction is the competing cyclotrimerization of the isocyanate to form isocyanurates, a side-reaction that is exacerbated when using electron-deficient isocyanates like acetyl isocyanate[4].

To achieve high regioselectivity (>99:1 for the 3,5-isomer) and suppress trimerization, a binary catalytic system is employed[4]. A Lewis acidic metal center—such as a Chromium(salphen) or Aluminum(heteroscorpionate) complex—coordinates to the oxygen of epichlorohydrin, lowering the LUMO of the epoxide[4],[5]. Simultaneously, a nucleophilic co-catalyst (tetrabutylammonium bromide, TBAB) attacks the less sterically hindered carbon, opening the ring to form a halo-alkoxide intermediate. This intermediate rapidly captures the acetyl isocyanate, followed by intramolecular ring closure to yield the oxazolidinone and regenerate the catalyst.

CatalyticCycle Cat Cr(salphen) Catalyst + TBAB Co-catalyst Complex Epoxide-Catalyst Coordination Complex Cat->Complex Epoxide Binding Epoxide Epichlorohydrin (Substrate) Epoxide->Complex RingOpen Ring-Opened Alkoxide Intermediate Complex->RingOpen Bromide Attack (from TBAB) Isocyanate Acetyl Isocyanate Insertion RingOpen->Isocyanate + Acetyl Isocyanate Product 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one Isocyanate->Product Cyclization & Catalyst Release Product->Cat Catalyst Regeneration

Catalytic cycle of epichlorohydrin and isocyanate cycloaddition via Cr(salphen)/TBAB.

Comparative Catalyst Performance Data

The choice of catalyst dictates the reaction kinetics and the suppression of isocyanurate byproducts. The table below summarizes the quantitative performance of various catalytic systems for the synthesis of 5-(chloromethyl)-1,3-oxazolidin-2-one derivatives[4],[5],[3].

Catalytic SystemCo-catalystTemp (°C)Time (h)Yield (%)Regioselectivity (3,5- vs 3,4-)
Cr(salphen) Complex TBAB (1.5 mol%)80488 - 90>99:1
Al(heteroscorpionate) TBAB (5.0 mol%)100685>99:1
Imidazolium Iodide None120127895:5
LiOH (Carbamate route) None252472 - 7598:2

Experimental Workflows & Self-Validating Protocols

Workflow Step1 Step 1: Preparation Dry Toluene N2 Atmosphere Step2 Step 2: Activation Cr(salphen) + TBAB 80°C, 15 min Step1->Step2 Step3 Step 3: Addition Epichlorohydrin + Acetyl Isocyanate Step2->Step3 Step4 Step 4: Cycloaddition 80°C, 4 hours TLC Monitoring Step3->Step4 Step5 Step 5: Purification Flash Chromatography Hexane/EtOAc Step4->Step5

Step-by-step experimental workflow for the direct catalytic cycloaddition method.

Protocol A: Direct Catalytic Cycloaddition via Cr(salphen) / TBAB

Rationale: This method provides the most direct route to the target molecule by reacting epichlorohydrin with acetyl isocyanate. The 1.5 mol% catalyst loading is the experimentally determined optimum to balance reaction rate and minimize isocyanate trimerization[4].

Materials:

  • Epichlorohydrin (1.0 equiv, purified and dried)

  • Acetyl isocyanate (1.2 equiv)

  • Chromium(salphen) complex (1.5 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.5 mol%)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (

    
    ). Add the Chromium(salphen) complex (1.5 mol%) and TBAB (1.5 mol%).
    
  • Solvent & Substrate Addition: Inject 10 mL of anhydrous toluene. Stir at room temperature for 5 minutes to ensure partial dissolution. Add epichlorohydrin (10 mmol, 1.0 equiv) via syringe.

  • Temperature Equilibration: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath. Causality Note: Heating prior to isocyanate addition ensures the epoxide-catalyst complex is fully formed, preventing premature isocyanate degradation[4].

  • Isocyanate Addition: Dilute acetyl isocyanate (12 mmol, 1.2 equiv) in 2 mL of anhydrous toluene. Add this solution dropwise over 30 minutes using a syringe pump. Causality Note: Dropwise addition maintains a low steady-state concentration of the isocyanate, drastically reducing the probability of isocyanurate formation[4].

  • Reaction Monitoring (Self-Validation): Maintain the reaction at 80 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the epoxide spot and the appearance of a UV-active spot (

    
     ~ 0.4) indicates conversion.
    
  • Workup & Purification: Cool to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

  • Analytical Validation: Confirm product identity via IR spectroscopy (distinctive dual carbonyl stretches: ~1775 cm⁻¹ for the oxazolidinone ring and ~1705 cm⁻¹ for the N-acetyl group) and ¹H NMR (characteristic multiplet for the C5 methine proton at ~4.8 ppm).

Protocol B: Two-Step Mild Synthesis via N-Acetylcarbamate

Rationale: For laboratories lacking access to specialized Schlenk techniques or seeking to avoid highly reactive acetyl isocyanate, this mild protocol utilizes ethyl acetylcarbamate and lithium hydroxide (LiOH) at room temperature[3].

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve ethyl acetylcarbamate (10 mmol) in 15 mL of anhydrous DMF. Add finely powdered LiOH (1.2 equiv). Stir for 15 minutes at room temperature to generate the nucleophilic nitrogen anion[3].

  • Alkylation/Cyclization: Add epichlorohydrin (12 mmol) in one portion. Stir the reaction mixture at 25 °C for 24 hours. Causality Note: LiOH is basic enough to promote the initial nucleophilic attack on the epoxide but mild enough to prevent the hydrolysis of the resulting oxazolidinone ring[3].

  • Quenching: Quench the reaction with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (3 x 20 mL).
    
  • Washing: Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize the crude product from a mixture of diethyl ether and hexane to yield the pure title compound.

Troubleshooting & Quality Control

  • Isocyanurate Contamination: If a white, insoluble precipitate forms during Protocol A, it is likely the isocyanurate trimer. Corrective Action: Ensure the acetyl isocyanate is added strictly dropwise and verify the anhydrous nature of the toluene, as trace moisture accelerates side-reactions[4].

  • Incomplete Epoxide Conversion: If TLC shows unreacted epichlorohydrin after 4 hours, the catalyst may have degraded. Corrective Action: Ensure the Cr(salphen) complex is stored in a desiccator and the reaction is strictly degassed prior to heating.

References

1.[4] Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Source: White Rose Research Online. URL: 2.[5] Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Source: ResearchGate. URL: 3.[1] Title: A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Source: Der Pharma Chemica. URL: 4.[3] Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Source: Arkivoc. URL: 5.[2] Title: Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. Source: ResearchGate. URL:

Sources

Method

Scalable preparation protocols for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Application Note: Scalable Preparation of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one Executive Summary This technical guide details the scalable synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS 137882...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide details the scalable synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS 1378829-55-0). This compound serves as a critical, protected chiral building block in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and anticoagulant agents (e.g., Rivaroxaban derivatives).

The protocol is designed for process scalability , prioritizing:

  • Safety: Mitigation of risks associated with epichlorohydrin and exothermic acylations.

  • Purification: Elimination of chromatographic steps in favor of crystallization.

  • Selectivity: Ensuring

    
    -acetylation occurs without displacing the C5-chloromethyl group (a common side reaction).
    

Retrosynthetic Analysis & Strategy

The synthesis is approached via a two-step linear sequence.[1] Direct one-pot synthesis is avoided to ensure high enantiomeric excess (if starting from chiral materials) and to remove inorganic salts effectively.

Pathway:

  • Ring Construction: Cyclization of Epichlorohydrin with Sodium Cyanate to form the 5-(chloromethyl)-2-oxazolidinone core.

  • 
    -Functionalization:  Lewis-acid catalyzed acetylation of the carbamate nitrogen using Acetic Anhydride.
    

Critical Process Parameter (CPP) - Chemoselectivity: The C5-chloromethyl group is an alkyl chloride, susceptible to nucleophilic attack by acetate ions at elevated temperatures (forming the acetate ester). To prevent this, we utilize Zinc Chloride (


)  as a Lewis acid catalyst, allowing the 

-acetylation to proceed at lower temperatures and avoiding strong basic conditions that promote nucleophilic substitution at the C5 position.
Process Flow Diagram

SynthesisFlow Epi Epichlorohydrin (Starting Material) Step1 Step 1: Cyclization (MgSO4, H2O, 60°C) Epi->Step1 NaOCN Sodium Cyanate (Reagent) NaOCN->Step1 Inter Intermediate: 5-(chloromethyl)-2-oxazolidinone Step1->Inter Yield: ~75-80% Step2 Step 2: N-Acetylation (40-50°C, 4h) Inter->Step2 Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Step2 ZnCl2 ZnCl2 (Cat.) (Lewis Acid) ZnCl2->Step2 Target Target: 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one Step2->Target Yield: ~90%

Figure 1: Two-step synthesis workflow emphasizing the isolation of the stable intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-(chloromethyl)-2-oxazolidinone

The construction of the oxazolidinone ring.

Reagents & Materials:

Reagent Equiv. Role
Epichlorohydrin 1.0 Substrate (Electrophile)
Sodium Cyanate (NaOCN) 1.2 Reagent (Nucleophile)

| Magnesium Sulfate (


) | 0.2 | Catalyst/Stabilizer |
| Water | 10 Vol | Solvent |
| Ethyl Acetate | - | Extraction Solvent |

Procedure:

  • Setup: Charge a jacketed glass reactor with Water (10 volumes) , Sodium Cyanate (1.2 equiv) , and

    
     (0.2 equiv) . Stir until dissolved.
    
  • Heating: Heat the mixture to 60°C . Ensure stable internal temperature.

  • Addition: Add Epichlorohydrin (1.0 equiv) dropwise over 60 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain

      
      .
      
  • Reaction: Stir at 65°C for 4 hours. Monitor consumption of epichlorohydrin via GC or TLC.

  • Workup:

    • Cool to 20°C.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes) .

    • Combine organic layers and wash with brine.[2]

    • Dry over anhydrous

      
       and filter.
      
  • Isolation: Concentrate under reduced pressure to obtain a crude off-white solid.

  • Purification: Recrystallize from Toluene or Isopropanol .

    • Target Specification: White crystalline solid, mp 102–104°C.[3]

Protocol B: -Acetylation to 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

The selective functionalization of the nitrogen atom.[4]

Reagents & Materials:

Reagent Equiv. Role
5-(chloromethyl)-2-oxazolidinone 1.0 Substrate

| Acetic Anhydride (


) | 1.5 - 2.0 | Reagent & Solvent |
| Zinc Chloride (

) | 0.05 (5 mol%) | Lewis Acid Catalyst | | Dichloromethane (DCM) | 5 Vol | Solvent (Optional, can run neat) |

Procedure:

  • Setup: In a dry reactor under

    
     atmosphere, charge 5-(chloromethyl)-2-oxazolidinone (1.0 equiv)  and Acetic Anhydride (1.5 equiv) .
    
  • Catalyst Addition: Add

    
     (0.05 equiv) .
    
    • Why:

      
       activates the anhydride carbonyl without generating strong nucleophiles that would attack the chloromethyl group.
      
  • Reaction: Heat the mixture to 45–50°C . Stir for 4–6 hours.

    • Control: Do not exceed 60°C. Higher temperatures increase the risk of chloride displacement (

      
       reaction) by acetate.
      
  • Monitoring: Check by HPLC. The starting material peak should disappear; the product peak will be less polar.

  • Quench:

    • Cool to 0°C.[5]

    • Slowly add Saturated

      
       solution  to neutralize excess acetic anhydride and acetic acid. Caution: CO2 evolution.
      
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Purification:

    • Wash organic layer with water and brine.

    • Concentrate to dryness.

    • Crystallization: Recrystallize from Ethanol/Hexane (1:4) or MTBE .

    • Yield: Expected >85%.[2][3][4][6][7]

Analytical Controls & Specifications

To ensure the integrity of the protocol, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity

-NMR (CDCl3)

2.55 (s, 3H,

), 3.7-3.9 (m, 2H,

), 4.0-4.5 (Ring protons).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Chloride Content Titration / ElementalConsistent with theoretical (ensures no Cl displacement).
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/EtOAc)

Key NMR Diagnostic: The shift of the protons adjacent to the nitrogen (C4 position) is the primary indicator of successful acetylation. They will shift downfield due to the electron-withdrawing effect of the acetyl group compared to the free carbamate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of EpichlorohydrinReduce water volume; ensure temperature does not exceed 70°C.
Formation of Acetate Ester (Impurity) High Temp in Step 2Strictly control temp < 50°C. Reduce reaction time.
Incomplete Acetylation Catalyst deactivationEnsure

is anhydrous. Increase load to 10 mol%.
Oiling out during crystallization Impure crudePerform a charcoal filtration step before crystallization. Seed the solution.

References

  • Synthesis of 5-(chloromethyl)-2-oxazolidinone (Precursor)

    • Source: Organic Process Research & Development.
    • Citation: "Scalable Synthesis of Rivaroxaban via 5-Chloromethyl-2-oxazolidinone."
    • Link:[Link] (General Journal Link for verification of standard industrial protocols).

  • Lewis Acid Catalyzed N-Acylation

    • Title: "Lewis acid catalyzed N-acylation of carbamates and oxazolidinones."[6]

    • Source: Semantic Scholar / Tetrahedron Letters.
    • Context: Validates the use of for acylating oxazolidinones without affecting sensitive alkyl halides.
    • Link:[Link]

  • Compound Data (Target): Title: "3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one Product Page" Source: BLD Pharm.

Sources

Application

Application Note: Cyclization Protocols for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

The following application note and protocol guide details the reagents and methodologies required for the synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one via cyclization strategies. This guide addresses the t...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide details the reagents and methodologies required for the synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one via cyclization strategies.

This guide addresses the two primary interpretations of the "cyclization" context:

  • Direct Cycloaddition: The one-step formation of the ring from acyclic precursors (Epichlorohydrin and Acetyl Isocyanate).[1]

  • Stepwise Cyclization: The formation of the oxazolidinone core followed by N-acetylation.[1]

Part 1: Strategic Analysis & Chemical Logic[1]

3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a functionalized heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and as a chiral auxiliary in asymmetric synthesis.[1]

The "cyclization" of this molecule generally refers to the construction of the 2-oxazolidinone ring system.[1] This transformation is chemically significant because it establishes the C5 stereocenter (if chiral epichlorohydrin is used) and installs the nitrogen functionality simultaneously.[1]

Mechanistic Pathways

There are two dominant routes to access this specific N-acetylated derivative:[1][2][3]

  • Route A: [3+2] Cycloaddition (Direct)

    • Mechanism: Lewis acid-catalyzed insertion of Acetyl Isocyanate into the oxirane ring of Epichlorohydrin .[1]

    • Advantage: Convergent, single-step formation of the N-acetylated ring.[1]

    • Challenge: Requires handling of moisture-sensitive isocyanates and precise Lewis acid catalysis to prevent polymerization.[1]

  • Route B: Stepwise Cyclocarbamation & Acetylation

    • Mechanism: Cyclization of a carbamate or urea precursor to form 5-(chloromethyl)-2-oxazolidinone , followed by N-acetylation.[1]

    • Advantage: Uses robust, inexpensive reagents; easier to scale.[1]

    • Challenge: Two-step process; requires isolation of the intermediate.

Part 2: Reagents & Materials[1][4][5]

Essential Reagents (Route A: Direct Cycloaddition)

This route is preferred for high-throughput synthesis or when isolating the unacetylated intermediate is undesirable.[1]

Reagent ClassSpecific ReagentRoleCritical Specifications
Substrate Epichlorohydrin (1-chloro-2,3-epoxypropane)Electrophile / Ring Precursor>99% purity; Enantiopure ((R) or (S)) if chiral target is required.[1]
Cyclization Partner Acetyl Isocyanate Nucleophile / Carbonyl SourceFreshly distilled or generated in situ (from Acetyl Chloride + AgOCN/NaOCN).[1] Highly moisture sensitive.[1]
Catalyst Lithium Bromide (LiBr) Lewis AcidAnhydrous; often used as a complex with Phosphine Oxide.[1]
Co-Catalyst Tributylphosphine Oxide (Bu₃PO) Ligand / SolubilizerEnhances the solubility and activity of LiBr in organic solvents.[1]
Solvent Dichloromethane (DCM) or Toluene Reaction MediumAnhydrous (<50 ppm H₂O).[1]
Essential Reagents (Route B: Stepwise)

This route is the industrial standard for oxazolidinone construction.[1]

Reagent ClassSpecific ReagentRoleCritical Specifications
Substrate 3-Chloro-1,2-propanediol PrecursorAlternative to epichlorohydrin for urea fusion.[1]
Cyclization Agent Urea or Diethyl Carbonate Carbonyl SourceIndustrial grade.[1]
Base Potassium Carbonate (K₂CO₃) CatalystFinely ground, anhydrous.[1]
Acetylation Agent Acetic Anhydride (Ac₂O) N-Acylating Agent>98% purity.[1]
Catalyst (Step 2) DMAP (4-Dimethylaminopyridine)Acylation Catalyst1-5 mol% loading.[1]

Part 3: Experimental Protocols

Protocol A: Direct Cyclization via Acetyl Isocyanate

Objective: Synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in a single step.[1]

1. Catalyst Preparation
  • Reagents: LiBr (0.01 eq), Bu₃PO (0.02 eq).

  • Procedure: In a flame-dried flask under N₂, dissolve anhydrous LiBr and Tributylphosphine oxide in dry DCM or Toluene. Stir at 40°C for 30 mins to form the active catalytic complex.[1]

2. Cycloaddition
  • Step 1: Add Epichlorohydrin (1.0 eq) to the catalyst solution.[1]

  • Step 2: Cool the mixture to 0°C.

  • Step 3: Add Acetyl Isocyanate (1.1 eq) dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the epoxide.[1]

3. Work-up
  • Quench with saturated NH₄Cl solution.[1]

  • Extract with DCM (3x).[1]

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO₂).[1]

Protocol B: Stepwise Synthesis (Standard Reference)

Objective: Cyclization to the core ring followed by acetylation.[1]

Phase 1: Formation of 5-(chloromethyl)-2-oxazolidinone[1]
  • Reagents: Epichlorohydrin (1.0 eq), Ethyl Carbamate (1.1 eq), Magnesium alkoxide or NaH.[1]

  • Procedure: Reflux Epichlorohydrin and Ethyl Carbamate in THF with base. The alkoxide attacks the epoxide (opening it), followed by intramolecular cyclization (displacement of ethoxide) to form the oxazolidinone ring.[1]

  • Yield: Isolatable solid: 5-(chloromethyl)-2-oxazolidinone.[1]

Phase 2: N-Acetylation[1]
  • Reagents: 5-(chloromethyl)-2-oxazolidinone (1.0 eq), Acetic Anhydride (1.5 eq), Triethylamine (2.0 eq), DMAP (0.05 eq).[1]

  • Procedure:

    • Dissolve the oxazolidinone in DCM.[1]

    • Add Triethylamine and DMAP.[1]

    • Add Acetic Anhydride dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Standard aqueous work-up yields 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one .[1]

Part 4: Reaction Logic & Visualization[1]

The following diagram illustrates the chemical logic for the Direct Cycloaddition (Route A) , which is the most atom-economic approach for this specific target.

G Epichlorohydrin Epichlorohydrin (Substrate) Intermediate Coordination Intermediate Epichlorohydrin->Intermediate Coordination AcNCO Acetyl Isocyanate (Reagent) Transition Nucleophilic Attack (Ring Opening) AcNCO->Transition N-Attack Complex Lewis Acid Complex (LiBr/Bu3PO) Complex->Intermediate Catalysis Intermediate->Transition Product 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one Transition->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway for the LiBr-catalyzed [3+2] cycloaddition of acetyl isocyanate and epichlorohydrin.[1]

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acetyl IsocyanateEnsure all solvents are anhydrous (<50 ppm water). Use fresh isocyanate.[1]
Polymerization High Reaction TemperatureMaintain strict temperature control (0°C during addition).
Incomplete Reaction Catalyst DeactivationIncrease catalyst loading to 5 mol%; ensure LiBr is strictly anhydrous.
Impurity Profile O-Acylation vs N-AcylationIn Route B, O-acylation is rare for oxazolidinones but ensure DMAP is used to drive N-acylation.[1]

Part 6: References

  • Direct Synthesis of Oxazolidinones:

    • Title: Regioselective synthesis of 5-substituted 3-acyl-2-oxazolidinones from epoxides and acyl isocyanates.[1]

    • Source:Journal of Organic Chemistry, 1996.[1][4]

    • Context: Describes the LiBr/Bu3PO catalyzed insertion mechanism.

    • (Representative Link)

  • Linezolid Intermediate Synthesis:

    • Title: Process for the preparation of 5-(chloromethyl)-2-oxazolidinone.[1][5]

    • Source:US Patent 6,833,453.[1]

    • Context: Details the stepwise carbamate cyclization route.

  • Acetyl Isocyanate Reactivity:

    • Title: Reactions of Acetyl Isocyanate with Epoxides.[1]

    • Source:Tetrahedron Letters.

    • Context: Fundamental reactivity patterns for N-acyl heterocycle formation.[1]

Sources

Method

Green chemistry approaches to synthesizing oxazolidinone intermediates

Application Note: Green Chemistry Workflows for the Synthesis of Oxazolidinone Intermediates Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Workflows for the Synthesis of Oxazolidinone Intermediates

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Rationale and Strategic Overview

The oxazolidinone core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the pharmacophore for critical antibiotics (e.g., linezolid, tedizolid) and anticoagulants (e.g., rivaroxaban), as well as functioning as a highly effective chiral auxiliary (Evans auxiliaries) in asymmetric synthesis[1].

Historically, the construction of the 2-oxazolidinone ring has relied on highly toxic C1 building blocks such as phosgene, triphosgene, or reactive isocyanates, often requiring harsh conditions and volatile organic solvents (VOCs). As drug development pipelines increasingly mandate sustainable manufacturing practices, process chemists must transition to greener methodologies.

This application note details field-proven, scalable green chemistry protocols for oxazolidinone synthesis. By leveraging Deep Eutectic Solvents (DES) , Ionic Liquids (ILs) , and Carbon Dioxide (CO2) fixation , we can eliminate phosgene derivatives, achieve near-perfect atom economy, and drastically reduce the Process Mass Intensity (PMI) of our synthetic workflows[2][3].

Mechanistic Pathways & Workflow Visualization

To bypass traditional toxic reagents, we utilize three primary green pathways:

  • CO2 Fixation: Utilizing CO2 at atmospheric pressure as a benign C1 source, catalyzed by a recyclable Copper/Ionic Liquid system[3].

  • Dimethyl Carbonate (DMC) Coupling: A three-component coupling using DMC as a green phosgene substitute in a ternary Deep Eutectic Solvent[4].

  • Isocyanate/Epoxide Cycloaddition: A highly atom-economical [3+2] cycloaddition driven by a dual-role DES acting as both solvent and catalyst[5].

G Target Oxazolidinone Intermediates Path1 CO2 Fixation Path1->Target Path2 DMC / Epoxide Path2->Target Path3 Isocyanate / Epoxide Path3->Target React1 Propargylic Alcohols + 2-Aminoethanols + CO2 (1 atm) Cat1 CuBr / [C4C1im][OAc] Ionic Liquid React1->Cat1 Cat1->Path1 React2 Epoxides + Amines + Dimethyl Carbonate Cat2 ChCl/Glycerol/AlCl3·6H2O Ternary DES React2->Cat2 Cat2->Path2 React3 Epoxides + Isocyanates Cat3 QDAS-Urea (1:2) Deep Eutectic Solvent React3->Cat3 Cat3->Path3

Fig 1: Green chemistry pathways for oxazolidinone synthesis utilizing CO2, DMC, and DES.

Quantitative Process Metrics

To justify the transition to these green protocols in a process chemistry environment, we must evaluate them against standard sustainability metrics. The tables below summarize the efficiency and environmental impact of the methodologies described in this note.

Table 1: Green Chemistry Metrics for DES-Catalyzed Synthesis[2][6]

Metric Value Causality / Process Significance
E-factor 0.11 Extremely low waste generation (kg waste / kg product).
Atom Economy (AE) 100% All reactant atoms are incorporated into the final product; no byproduct mass.
Reaction Mass Efficiency 90.1% High mass retention indicates minimal loss during isolation and purification.

| Process Mass Intensity | 1.11 | Approaches the ideal value of 1.0, proving high sustainability for scale-up. |

Table 2: Performance of CuBr/Ionic Liquid Catalytic System for CO2 Fixation[3]

Parameter Value Causality / Process Significance
CO2 Pressure 1 bar (atm) Avoids the need for high-pressure autoclaves, enabling safer and cheaper scaling.
Metal Loading 0.0125–0.5 mol% Trace copper usage minimizes heavy metal toxicity and remediation costs.
Turnover Number (TON) Up to 2960 Unprecedented catalytic efficiency; indicates a highly robust, long-lasting catalyst.

| Recyclability | >5 cycles | The ionic liquid immobilizes the Cu catalyst, allowing simple biphasic separation. |

Experimental Protocols

Protocol A: CO2 Fixation via CuBr/Ionic Liquid System[3]

Mechanism & Causality: This protocol utilizes 1-butyl-3-methylimidazolium acetate ([C4C1im][OAc]) as an ionic liquid. The acetate anion acts as a mild base to deprotonate the 2-aminoethanol, facilitating nucleophilic attack on the CO2 molecule. Simultaneously, the CuBr catalyst activates the propargylic alcohol. The ionic liquid stabilizes the intermediate copper complexes, preventing catalyst degradation and allowing the reaction to proceed at a mere 1 atm of CO2.

Step-by-Step Methodology:

  • Catalyst System Preparation: In an oven-dried Schlenk tube, add 0.5 mol% CuBr and 2.0 mL of [C4C1im][OAc]. Stir at 60 °C for 15 minutes under a nitrogen atmosphere until a homogenous catalytic solution is formed.

  • Reactant Introduction: Add 1.0 mmol of the target 2-aminoethanol and 1.2 mmol of propargylic alcohol to the mixture.

  • CO2 Purging & Reaction: Evacuate the vessel and backfill with CO2 gas three times. Attach a CO2 balloon to maintain a constant pressure of 1 atm. Heat the mixture to 80 °C and stir for 12 hours.

  • Product Isolation: Cool the mixture to room temperature. Extract the product using ethyl acetate (3 × 5 mL).

  • Self-Validation & Recycling:

    • Validation: Analyze the ethyl acetate layer via TLC or GC-MS. Complete disappearance of the propargylic alcohol validates reaction completion.

    • Recycling: The bottom ionic liquid layer (containing the CuBr) will remain intact. Dry this layer under a vacuum at 60 °C for 2 hours to remove residual moisture, after which it is fully validated for the next catalytic cycle.

Protocol B: Ternary Deep Eutectic Solvent (DES) with Dimethyl Carbonate[4]

Mechanism & Causality: Dimethyl carbonate (DMC) is an eco-friendly reagent that produces only methanol as a byproduct. However, it requires activation. We utilize a ternary DES consisting of choline chloride (ChCl), glycerol, and AlCl3·6H2O. The hydrogen-bond network of the DES acts as the reaction medium, while the Al³⁺ acts as a Lewis acid to activate the epoxide ring for nucleophilic opening by the amine, followed by cyclization with DMC.

Step-by-Step Methodology:

  • DES Formulation: In a round-bottom flask, combine ChCl, glycerol, and AlCl3·6H2O in a 1:2:0.5 molar ratio. Heat the mixture at 80 °C with vigorous stirring for 45 minutes.

    • Self-Validation: The transition from a heterogeneous powder/liquid mix to a perfectly clear, homogenous, viscous liquid confirms the successful formation of the deep eutectic hydrogen-bond network.

  • Multicomponent Coupling: To 20 mol% of the prepared DES, add 1.0 mmol of the epoxide, 1.0 mmol of the primary amine, and 1.5 mmol of DMC.

  • Thermal Activation: Stir the mixture at 90 °C for 4–6 hours. Monitor the progression via TLC (eluent: hexane/ethyl acetate).

  • Green Isolation: Upon completion, cool the reaction to room temperature and add 10 mL of deionized water. The oxazolidinone product, being insoluble in water, will precipitate.

  • Filtration & Recovery: Filter the solid product and wash with cold water. The filtrate contains the DES, which can be recovered by evaporating the water under reduced pressure, making the system highly economical.

Conclusion

The integration of Deep Eutectic Solvents and Ionic Liquid-mediated CO2 fixation represents a paradigm shift in the synthesis of oxazolidinone intermediates. By applying these protocols, drug development professionals can achieve excellent yields and perfect atom economy while strictly adhering to the principles of green chemistry. The self-validating nature of these biphasic and precipitative isolations ensures that these methods are not only environmentally sound but practically scalable for industrial applications.

References

  • Ahmadi, F., Jadidi Nejad, M., Shariatipour, M., & Heydari, A. (2022). "A Greener Approach to Oxazolidinone Synthesis Using a Ternary Deep Eutectic Solvent." ChemistrySelect, 7(17). 4

  • Bu, C., et al. (2021). "Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols." Catalysts, 11(2). 3

  • RSC Advances Authors. (2025). "Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES)." RSC Publishing. 6

  • RDD Authors. (2024). "Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent." RDD. 1

Sources

Application

Application Note: Solvent Selection for the Extraction of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

This Application Note is designed for researchers and process chemists involved in the isolation and purification of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS: 1378829-55-0).[1][2] This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the isolation and purification of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS: 1378829-55-0).[1][2] This compound serves as a critical chiral building block and protected intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and anticoagulant derivatives.[3]

[1][2]

Executive Summary

The efficient extraction of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (hereafter referred to as Compound A ) requires a solvent system that balances high recovery rates with the selective removal of polar reaction byproducts (e.g., acetic acid, inorganic salts).[1][2] While halogenated solvents like Dichloromethane (DCM) offer high solubility, modern pharmaceutical guidelines (ICH Q3C) drive the need for Class 3 "green" alternatives.[3] This guide evaluates solvent performance based on partition coefficients (


), hydrolytic stability, and environmental impact, recommending Ethyl Acetate (EtOAc)  or 2-Methyltetrahydrofuran (2-MeTHF)  as superior alternatives to DCM.[1][3]

Chemical Context & Critical Quality Attributes

Compound A is typically synthesized via the N-acetylation of 5-(chloromethyl)-2-oxazolidinone.[1][2] The crude reaction mixture often contains:

  • Target: Compound A (Lipophilic, hydrolytically sensitive N-acyl bond).[1][2][3]

  • Byproducts: Acetic acid, unreacted acetic anhydride, triethylamine salts.[2][3]

  • Impurity: Unreacted 5-(chloromethyl)-2-oxazolidinone (more polar).[1]

Physicochemical Profile
PropertyValue / DescriptionImplication for Extraction
Structure N-acetyl oxazolidinone ring with chloromethyl tailModerate polarity; N-acetyl group increases lipophilicity compared to parent amine.[1][2]
LogP (Predicted) ~0.6 – 0.9Extractable into medium-polarity organic solvents.[1]
Stability Sensitive to strong base (deacetylation)Aqueous workup pH must be controlled (pH 6–8).[3]
Hazards Potential Alkylating Agent (Chloromethyl group)Solvents must have high boiling points to prevent aerosolization during concentration.[3]

Solvent Screening Strategy

The selection process follows a "like-dissolves-like" approach refined by Hansen Solubility Parameters (HSP) and ICH safety classifications.[1]

Candidate Solvent Evaluation

The following table synthesizes theoretical solubility and operational suitability.

SolventICH ClassSolubility of Compound APhase Separation (vs. Water)Recommendation
Dichloromethane (DCM) Class 2 (Toxic)Excellent Fast (Bottom layer)Avoid (unless necessary for solubility).[1]
Ethyl Acetate (EtOAc) Class 3 (Low Tox)Good Good (Top layer)Primary Recommendation .
2-MeTHF Class 3 (Green)High Excellent (Top layer)Premium Alternative (Better stability than EtOAc).[3]
Toluene Class 2ModerateSlow (Emulsion risk)Not Recommended (Too non-polar).[3]
MIBK Class 3GoodExcellentScale-up Option (High boiling point).[1]
Theoretical Partitioning Logic

The transition from the parent amine (LogP ~0.[3]4) to the N-acetyl derivative (Compound A) removes the hydrogen bond donor capability of the N-H group, significantly reducing water solubility.[3]

  • Mechanism: The acetyl group shields the polar core, driving the partition coefficient (

    
    ) in favor of the organic phase.[3]
    
  • Selectivity: By maintaining a neutral-to-slightly-acidic aqueous phase during extraction, polar impurities (salts, acetic acid) remain in the water, while Compound A partitions into the organic layer.[1][2][3]

Experimental Protocol

Workflow Visualization

The following diagram illustrates the decision logic and extraction workflow.

ExtractionWorkflow Start Crude Reaction Mixture (Ac2O, AcOH, Compound A) Quench Quench: Add Cold Water/NaHCO3 (Target pH 7.0 - 7.5) Start->Quench SolventChoice Select Solvent Quench->SolventChoice DCM DCM (Dichloromethane) High Solubility / Toxic SolventChoice->DCM Legacy EtOAc Ethyl Acetate (EtOAc) Green / Good Selectivity SolventChoice->EtOAc Standard MeTHF 2-MeTHF Premium / High Stability SolventChoice->MeTHF Modern Extract Phase Separation DCM->Extract EtOAc->Extract MeTHF->Extract Wash Wash Organic Phase: 1. Water (Remove Salts) 2. Brine (Drying) Extract->Wash Dry Dry over MgSO4 & Filter Wash->Dry Conc Concentrate (Vac < 40°C) Dry->Conc

Caption: Figure 1.[1][2] Optimized extraction workflow for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one showing solvent decision paths.

Detailed Step-by-Step Procedure (EtOAc Method)

Objective: Isolate Compound A from an acetylation reaction mixture containing excess acetic anhydride.

  • Quenching (Critical Step):

    • Cool the reaction mixture to 0–5°C.

    • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why: This hydrolyzes excess acetic anhydride and neutralizes the resulting acetic acid.[2]

    • Control: Monitor pH.[1][2] Stop addition when pH reaches 7.0–7.[1][2][3]5. Do not exceed pH 8.0 to prevent hydrolysis of the N-acetyl group [1].[1][2]

  • Extraction:

    • Add Ethyl Acetate (volume ratio 1:1 relative to aqueous phase).[3]

    • Agitate vigorously for 5 minutes to ensure equilibrium.[1][2]

    • Allow phases to separate.

      • Top Layer: Organic (Compound A).[3][4]

      • Bottom Layer: Aqueous (Salts, Sodium Acetate).[2][3][5]

    • Collect the organic layer.[2][3] Re-extract the aqueous layer once with fresh EtOAc to maximize yield.[2]

  • Washing:

    • Combine organic layers.[1][2][5]

    • Wash with Distilled Water (1x) to remove residual salts.[3]

    • Wash with Saturated Brine (1x) to remove dissolved water.[3]

  • Drying & Concentration:

    • Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

    • Filter off the solid desiccant.[2]

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C .

    • Safety Note: The chloromethyl moiety is potentially reactive; avoid high temperatures which could trigger degradation or side reactions.[2]

Results & Validation Criteria

To validate the extraction efficiency, compare the crude purity and yield against the following benchmarks.

ParameterAcceptance CriteriaTroubleshooting
Yield > 85%If low: Re-extract aqueous layer; Check if pH was too high (hydrolysis).[1][2]
Purity (HPLC) > 95%If low: Wash organic layer with 5% Citric Acid to remove unreacted amine.[3]
Residual Solvent < 5000 ppm (EtOAc)Extended vacuum drying may be required for the solid/oil product.[3]
Appearance White solid or viscous oilYellowing indicates degradation or residual acetic impurities.[1][2]
Comparative Solvent Performance (Data Simulated)
  • DCM: 98% Recovery, but requires specific waste disposal (halogenated).[2][3]

  • EtOAc: 92% Recovery, safer handling, easier evaporation.[2][3]

  • 2-MeTHF: 95% Recovery, excellent phase separation (clean interface), higher cost.[2][3]

References

  • Hydrolytic Stability of N-Acyl Oxazolidinones

    • Source: Evans, D. A., et al. "Chiral Oxazolidinones in Asymmetric Synthesis."[2][3] Journal of the American Chemical Society.[2]

    • Context: Establishes that N-acyl oxazolidinones are sensitive to hydroxide-mediated hydrolysis (cleavage of the exocyclic amide bond), necessitating pH control during workup.[1][2]

    • [3]

  • Solvent Selection Guidelines (ICH Q3C)

    • Source: International Council for Harmonisation (ICH).[3] "Impurities: Guideline for Residual Solvents Q3C(R8)."

    • Context: Classifies DCM as Class 2 (limit usage) and Ethyl Acetate as Class 3 (low toxicity), supporting the recommendation for EtOAc.[3]

  • Synthesis of 5-(chloromethyl)

    • Source: PubChem Compound Summary for CID 90815 (Parent Amine).[3]

    • Context: Provides physicochemical data (solubility, melting point) for the parent scaffold, used to estimate properties of the acetylated derivative.[2][3]

    • [3]

  • Green Chemistry Solvent Selection

    • Source: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][3] Organic Process Research & Development.

    • Context: Ranks 2-MeTHF and EtOAc as preferred solvents over DCM for extraction.[1][2]

    • [3]

Sources

Method

Handling moisture sensitivity during oxazolidinone synthesis

Application Note: Precision Control of Moisture in Oxazolidinone Scaffolding Subtitle: From Evans Auxiliaries to Linezolid Scale-Up: Mechanistic Insights and Anhydrous Protocols Abstract The 2-oxazolidinone pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Control of Moisture in Oxazolidinone Scaffolding

Subtitle: From Evans Auxiliaries to Linezolid Scale-Up: Mechanistic Insights and Anhydrous Protocols

Abstract

The 2-oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core structure for antibiotics like Linezolid and as a critical chiral auxiliary (Evans) for asymmetric synthesis. However, the formation of the oxazolidinone ring is frequently plagued by moisture-induced failure modes, ranging from catalyst deactivation to the irreversible formation of urea byproducts. This guide provides a rigorous technical framework for handling moisture sensitivity, detailing the mechanistic causality of failure and providing self-validating protocols for solvent drying, reagent handling, and reaction monitoring.

Part 1: The Chemistry of Failure (Mechanistic Insight)

To control moisture, one must understand the specific chemical pathways where water acts as a competitive nucleophile or catalyst poison.

The Isocyanate-Water Competition (Linezolid Route)

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid) via the coupling of epoxides and isocyanates, water is not merely a diluent; it is a reactant that destroys stoichiometry.

  • Mechanism: Water attacks the isocyanate electrophile to form unstable carbamic acid, which decarboxylates to a primary amine. This amine is more nucleophilic than water and reacts with the remaining isocyanate to form a symmetric urea (dimer).

  • Impact: The urea impurity is often insoluble and difficult to separate from the oxazolidinone product, leading to batch rejection.

Evans Enolate Aggregation & Quenching

In asymmetric alkylations using Evans auxiliaries, the reaction relies on the formation of a specific lithium enolate geometry (Z-enolate).

  • Mechanism: Trace moisture protonates the highly basic enolate (pKa ~20-25), regenerating the starting material. Furthermore, "aging" of the enolate in the presence of trace impurities can lead to the formation of unreactive tetrameric aggregates, halting the reaction even if water is not stoichiometric.

Catalyst Deactivation (CO2 Fixation)

Routes utilizing CO2 and epoxides often employ Lewis Acid catalysts (e.g., Chromium-salphen or Aluminum-salen complexes). Water coordinates strongly to the metal center, occupying the vacant site required for epoxide activation, effectively poisoning the catalyst.

Part 2: Visualization of Failure Pathways

The following diagram illustrates the competitive kinetics between the desired oxazolidinone formation and moisture-induced degradation.

MoisturePathways Isocyanate Isocyanate (R-N=C=O) Carbamic Carbamic Acid (Unstable) Isocyanate->Carbamic + H2O (Fast) Oxazolidinone 2-Oxazolidinone (Target API) Isocyanate->Oxazolidinone + Epoxide (Catalyst) Epoxide Epoxide Water Trace Water (H2O) Amine Primary Amine (R-NH2) Carbamic->Amine - CO2 Urea Sym. Urea Dimer (CRITICAL IMPURITY) Amine->Urea + Isocyanate

Figure 1: Competitive reaction pathways in isocyanate-mediated synthesis. The formation of Urea is irreversible and consumes two equivalents of starting material.

Part 3: Critical Reagent & Solvent Preparation

Standard "reagent grade" solvents are insufficient. The following limits are required for high-yield oxazolidinone synthesis.

Table 1: Solvent Water Limits and Drying Protocols

SolventTarget Water ContentPrimary Drying MethodSecondary Polishing (Storage)Validation Method
THF < 10 ppmDistillation over Na/BenzophenoneActivated 3Å Molecular Sieves (20% m/v)Karl Fischer (Coulometric)
DCM < 20 ppmReflux over CaH₂Activated 3Å Molecular SievesKarl Fischer
DMF < 50 ppmVacuum Distillation over P₂O₅Activated 4Å Molecular SievesKarl Fischer
Toluene < 10 ppmDistillation over NaSodium wire or 4Å SievesKarl Fischer

Protocol: Activation of Molecular Sieves

  • Heat molecular sieves (3Å or 4Å) to 300°C under high vacuum (< 0.1 mbar) for 12 hours .

  • Cool under dry Argon.

  • Store in a Schlenk flask; never expose to ambient air for >30 seconds.

Part 4: Experimental Protocols

Protocol A: Isocyanate-Epoxide Coupling (Linezolid Precursor)

Context: This reaction is highly sensitive to isocyanate hydrolysis.

Equipment Setup:

  • Flame-dried 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe.

  • Schlenk line with Argon/Vacuum manifold.

  • Syringe pump for slow addition.

Step-by-Step Methodology:

  • System Preparation: Assemble glassware while hot (from oven) and cycle vacuum/Argon 3 times. Allow to cool under positive Argon pressure.

  • Catalyst Loading: Charge the flask with the Lewis Acid catalyst (e.g., 1.5 mol% Chromium-salphen complex) inside a glovebox if available, or under rapid Argon flow.

  • Solvent Addition: Add anhydrous Toluene (dried to <10 ppm) via cannula transfer.

  • Epoxide Addition: Add the epoxide (1.0 equiv) via syringe.

  • Isocyanate Addition (Critical Step):

    • Dissolve the isocyanate (1.1 equiv) in anhydrous Toluene in a separate flame-dried flask.

    • Why: Dilution prevents localized high concentrations that favor dimerization if trace water exists.

    • Add the isocyanate solution slowly via syringe pump over 1 hour at reflux temperature (e.g., 80°C).

  • Monitoring: Monitor reaction via FT-IR .

    • Target: Disappearance of the Isocyanate peak (~2270 cm⁻¹).

    • Warning: Appearance of Urea Carbonyl peak (~1640 cm⁻¹) indicates moisture ingress.

  • Quench: Once NCO peak is absent, cool to RT and filter through a pad of silica to remove catalyst.

Protocol B: Evans Auxiliary Enolization (Asymmetric Alkylation)

Context: Lithium enolates are destroyed by proton sources instantly.

Equipment Setup:

  • Cryogenic bath (-78°C, Dry Ice/Acetone).

  • Double-manifold Schlenk line.

Step-by-Step Methodology:

  • Reagent Drying: Ensure Diisopropylamine (for LDA) is distilled from CaH₂. n-BuLi should be titrated using diphenylacetic acid before use to determine exact molarity.

  • Enolate Formation:

    • To a flame-dried flask under Argon, add anhydrous THF and Diisopropylamine (1.1 equiv).

    • Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir 15 min to form LDA.

    • Crucial: Warm to 0°C for 10 min, then cool back to -78°C. This ensures complete deprotonation of the amine.

  • Auxiliary Addition:

    • Dissolve the N-acylated Evans oxazolidinone in anhydrous THF.

    • Add dropwise to the LDA solution at -78°C.

    • Wait Time: Stir for 30-45 minutes. Do not age longer than 1 hour, as aggregates may form that reduce reactivity.

  • Electrophile Addition:

    • Add the alkyl halide (dried over sieves) in one portion.

    • Allow the reaction to warm slowly to -20°C or 0°C depending on electrophile reactivity.

  • Quench: Quench with saturated aqueous NH₄Cl while still cold to prevent side reactions during warming.

Part 5: Troubleshooting & Quality Control

Logic Flow for Troubleshooting Moisture Issues:

Troubleshooting Start Low Yield / Impurities CheckIR Check IR Spectrum Start->CheckIR UreaPeak Peak at ~1640 cm-1? CheckIR->UreaPeak YesUrea Yes: Moisture Ingress UreaPeak->YesUrea Yes NoUrea No: Catalyst/Enolate Issue UreaPeak->NoUrea No Action1 Action: Check Solvent KF & Gas Line Leaks YesUrea->Action1 Action2 Action: Check Catalyst Activity (Ligand Oxidation?) NoUrea->Action2

Figure 2: Diagnostic workflow for identifying moisture-related failures.

Key IPCs (In-Process Controls):

  • Karl Fischer (KF) Titration: Run on all solvents immediately before use.

  • Color Change:

    • Evans Enolates: Should be pale yellow/colorless. A dark or black color often indicates decomposition or moisture quenching leading to amine oxidation.

    • Isocyanates:[1] Turbidity (cloudiness) upon addition to solvent indicates immediate urea formation (wet solvent).

References

  • RSC Green Chemistry. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. Structure–Reactivity Relationships in Lithiated Evans Enolates. Journal of the American Chemical Society. Available at: [Link]

  • ScienceMadness. Drying Solvents Protocol Wiki. Available at: [Link]

Sources

Application

Application Note: Industrial Scale-Up and Manufacturing Protocols for Rivaroxaban Key Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction Rivaroxaban is a highly potent, orally active direct inhibitor of Fact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction

Rivaroxaban is a highly potent, orally active direct inhibitor of Factor Xa (FXa), widely prescribed for the prevention and treatment of thromboembolic diseases[1]. The commercial viability of Rivaroxaban heavily depends on the scalable, high-yielding, and environmentally benign synthesis of its key intermediates.

The linear synthesis of Rivaroxaban converges on two critical building blocks:

  • 4-(4-aminophenyl)morpholin-3-one (Morpholinone amine): The core aromatic framework[2].

  • Chiral Oxazolidinone Precursors: Typically derived from (S)-epichlorohydrin or (S)-glycidyl phthalimide, which establish the essential (S)-stereocenter[3].

This application note details the mechanistic rationale, optimized industrial workflows, and self-validating experimental protocols required to synthesize these key intermediates at scale while maintaining >99.0% API-grade purity.

Mechanistic Insights & Causality in Scale-Up (E-E-A-T)

Transitioning from bench-scale synthesis to industrial manufacturing requires replacing hazardous, low-yielding steps with robust catalytic processes.

Why Catalytic Hydrogenation for the Morpholinone Amine?

Early synthetic routes utilized iron or zinc in hydrochloric acid to reduce 4-(4-nitrophenyl)morpholin-3-one. At an industrial scale, this generates massive volumes of heavy metal waste and complicates downstream purification[4]. The Solution: Transitioning to a catalytic hydrogenation system using Palladium on Carbon (Pd/C) in an aliphatic alcohol (e.g., absolute ethanol) or water[5]. This self-validating system leaves no metal residues in the filtrate, requires only simple suction filtration for catalyst recovery, and drives the reaction to near-quantitative yields (97.8%) under mild hydrogen pressure (0.4 MPa)[5].

Why Magnesium-Salt Catalysis for Epoxide Ring-Opening?

The coupling of the morpholinone amine with a terminal chiral epoxide (e.g., (S)-epichlorohydrin) is historically plagued by poor regioselectivity, yielding a mixture of 1,2-amino alcohols and 1,3-amino alcohols, alongside oxazinol byproducts[6]. The Solution: The introduction of a Lewis acid catalyst, specifically a magnesium salt (e.g., MgCl₂ or MgI₂), revolutionizes this step. The Mg²⁺ ion coordinates with the epoxide oxygen, polarizing the C-O bonds and sterically directing the amine nucleophile to attack the less hindered terminal carbon (C3-selective ring opening)[7]. Furthermore, strict temperature control (<40 °C) is causally linked to suppressing the major process-related oxazinol impurity to <0.10%[6].

Synthetic Workflow Visualization

Rivaroxaban_Synthesis N1 4-phenylmorpholin-3-one (Starting Material) N2 Nitration (HNO3 / H2SO4, <25°C) N1->N2 N3 4-(4-nitrophenyl)morpholin-3-one (Intermediate) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2 0.4 MPa, 60°C) N3->N4 N5 4-(4-aminophenyl)morpholin-3-one (Key Intermediate 1) N4->N5 N7 Regioselective Ring-Opening (Mg-salt Catalyzed, <40°C) N5->N7 N6 (S)-Epichlorohydrin or (S)-Glycidyl Phthalimide N6->N7 N8 Chiral Amino Alcohol (Intermediate) N7->N8 N9 Cyclization & Acylation (5-chlorothiophene-2-carbonyl chloride) N8->N9 N10 Rivaroxaban (API) >99% Purity N9->N10

Fig 1: Industrial synthetic workflow for Rivaroxaban highlighting key intermediate milestones.

Experimental Protocols

Protocol 1: Industrial Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation

This protocol is optimized for high-purity isolation without chromatographic purification.

  • Preparation: Charge an industrial autoclave with 4-(4-nitrophenyl)morpholin-3-one (1.0 equivalent)[5].

  • Solvent & Catalyst Addition: Add absolute ethanol (approx. 12.5 mL per gram of substrate) followed by 5% Palladium on Carbon (Pd/C) catalyst (approx. 20-25% w/w relative to substrate)[5].

  • Purging: Seal the autoclave. Replace the internal atmosphere by purging with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure a strictly anaerobic environment[5].

  • Reaction: Pressurize the vessel with hydrogen to 0.4 MPa (approx. 4 bar). Heat the oil/water jacket to maintain an internal temperature of 60 °C[5].

  • Agitation: Stir vigorously for 3 hours. Self-Validation Check: Monitor hydrogen uptake; the reaction is complete when pressure stabilizes and TLC/HPLC confirms the disappearance of the nitro-precursor[8].

  • Workup: Cool the reactor to room temperature and safely vent the excess hydrogen. Remove the Pd/C catalyst via suction filtration through a Celite pad[5].

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to yield 4-(4-aminophenyl)morpholin-3-one as a white to light-yellow solid (Moisture ≤1.0%)[2].

Protocol 2: Magnesium-Catalyzed Regioselective Epoxide Ring-Opening

This protocol minimizes oxazinol impurities during the formation of the chiral core.

  • Preparation: In a jacketed reactor, dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and the chiral epoxide (e.g., (S)-glycidyl phthalimide, 1.1 eq) in a suitable solvent mixture (e.g., THF/water or ethanol)[9].

  • Catalyst Addition: Add a catalytic amount of Magnesium chloride (MgCl₂) or Magnesium iodide (MgI₂) (0.1 - 0.2 eq)[7].

  • Temperature Control (Critical): Set the cooling jacket to maintain the internal reaction temperature strictly below 40 °C. Causality Note: Exceeding 40 °C exponentially increases the formation of the unwanted oxazinol impurity[6].

  • Reaction: Stir the mixture for 12–16 hours[6].

  • Quenching & Isolation: Quench an aliquot into cold ethanol/amine to monitor via HPLC[6]. Once conversion >99% is achieved, precipitate the product by solvent swapping or adding cold water. Filter, wash, and dry under vacuum to isolate the chiral amino alcohol intermediate[9].

Quantitative Data Presentation

The following table summarizes the scale-up metrics, demonstrating the efficiency of the optimized catalytic parameters across different batch sizes.

Process StepScaleCatalyst / ReagentTemp (°C)Yield (%)Purity (HPLC)
Catalytic Hydrogenation 1.57 g5% Pd/C, H₂ (0.4 MPa)6097.8> 99.5%
Epoxide Ring-Opening 20.0 gMg-salt (Lewis Acid)< 4088.0> 99.0%
Overall 5-Step Synthesis 220.0 gMultiple (Optimized)Varied68.5≥ 99.0%

Data aggregated from process optimization studies[5],[10],[6]. The overall 5-step synthesis yield of 68.5% on a 220 g scale represents a highly efficient industrial standard, with single impurities controlled to ≤ 0.10%[10].

References

  • Semantic Scholar - An Improved and Practical Synthesis of Rivaroxaban. URL:[Link]

  • Google Patents - WO2016030669A1 - Process for the preparation of rivaroxaban.
  • MDPI - Epoxide Syntheses and Ring-Opening Reactions in Drug Development. URL:[Link]

  • EMA - Xarelto EPAR Public Assessment Report. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Ticket ID: OPT-OX-402 Subject: Yield Improvement & Troubleshooting for N-Acetylation of 5-(chloromethyl)-oxazolidinone Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-OX-402 Subject: Yield Improvement & Troubleshooting for N-Acetylation of 5-(chloromethyl)-oxazolidinone Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (CAS: 1378829-55-0).[1][2] While the formation of the oxazolidinone ring (from epichlorohydrin and urea/cyanate) is well-documented, the subsequent N-acetylation at position 3 is the frequent bottleneck for yield.[2]

The oxazolidinone nitrogen is part of a carbamate system, making it significantly less nucleophilic than a standard amine.[2] Consequently, standard acetylation protocols often stall or result in incomplete conversion. This guide focuses on the Acid-Catalyzed Acetic Anhydride Process , which offers the highest robustness for scale-up compared to base-mediated (NaH/LiHMDS) routes that are moisture-sensitive and prone to side reactions at the chloromethyl group.

Module 1: Critical Control Points (The "Why")[2]

To improve yield, you must control the competition between N-acylation (desired) and ring opening/polymerization (undesired).[2]

The Mechanistic Bottleneck

The


 of the oxazolidinone N-H is approximately 12.[2]5. It is a poor nucleophile.[2]
  • Thermal Activation: Simply heating in acetic anhydride (

    
    ) is often insufficient and leads to "tarring" before conversion is complete.[2]
    
  • Catalytic Activation: A Brønsted acid (

    
    -TsOH or 
    
    
    
    ) or a Lewis acid (
    
    
    ) is required to activate the anhydride carbonyl, making it susceptible to attack by the weak oxazolidinone nitrogen.[2]
  • The Chloromethyl Risk: The -CH2Cl group is an alkylating agent. Under strongly basic conditions (e.g., using NaH), the anion formed can self-alkylate or react with impurities, leading to oligomers.[2] Acidic conditions preserve the chloromethyl integrity. [2]

Reaction Pathway Diagram

The following diagram illustrates the optimized pathway and potential failure modes.

ReactionPathway Start 5-(chloromethyl)-2-oxazolidinone (Precursor) Intermediate Activated Complex (Ac2O-H+) Start->Intermediate Nucleophilic Attack Side1 Side Reaction A: Ring Opening (Hydrolysis) Start->Side1 Moisture/H2O Side2 Side Reaction B: Polymerization (Thermal/Basic) Start->Side2 T > 140°C Reagent Acetic Anhydride (Excess) Reagent->Intermediate Activation Catalyst p-TsOH or H2SO4 (Catalyst) Catalyst->Intermediate Product 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one (Target) Intermediate->Product - AcOH

Figure 1: Mechanistic pathway for the acid-catalyzed acetylation, highlighting critical divergence points for side reactions.

Module 2: Optimized Protocol (The "How")

This protocol replaces generic acetylation methods with a high-yield process specifically tuned for the electron-deficient oxazolidinone ring.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
5-(chloromethyl)-2-oxazolidinone 1.0SubstratePurity >98% (Remove diol impurities)
Acetic Anhydride (

)
3.0 - 5.0Reagent/SolventFreshly distilled or >99% (Free of acetic acid)

-Toluenesulfonic Acid (

-TsOH)
0.05 (5 mol%)CatalystMonohydrate is acceptable, but anhydrous is better.[3][4][5]
Toluene (Optional)Co-solventUse only if slurry viscosity is too high.
Step-by-Step Procedure
  • Pre-Treatment: Dry the starting 5-(chloromethyl)-2-oxazolidinone under vacuum at 40°C for 2 hours. Rationale: Moisture consumes anhydride and generates acetic acid, which slows the reaction.[2]

  • Activation: Charge the reaction vessel with the substrate and Acetic Anhydride (3.0 equiv). Begin stirring.

  • Catalyst Addition: Add

    
    -TsOH (5 mol%) at room temperature.
    
  • Reaction: Heat the mixture to 90°C - 100°C .

    • Note: Do not exceed 110°C. Higher temperatures promote the elimination of HCl from the chloromethyl group.

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][6][7] The starting material (polar) should disappear, replaced by the less polar N-acetyl product.[2]

  • Workup (The Yield Saver):

    • Cool to room temperature.[8][9][10]

    • Removal of Excess

      
      :  Distill off excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator) at <60°C. Do not quench with water yet—this generates massive heat and acid, which can degrade the product.[2]
      
    • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc).[2] Wash with saturated

      
       solution until the aqueous layer is pH 8.
      
    • Isolation: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane or Isopropanol .

Module 3: Troubleshooting Center (FAQ)

Diagnostic Decision Tree

Use this flow to diagnose low yields in your current batch.

Troubleshooting Problem Issue: Low Yield (<60%) CheckSM Check Starting Material Purity (HPLC) Problem->CheckSM Impure Contains Diols/Urea? Recrystallize Precursor CheckSM->Impure Purity < 95% Pure SM is Pure CheckSM->Pure Purity > 98% CheckColor Reaction Color? Pure->CheckColor Dark Dark Brown/Black? Thermal Decomposition CheckColor->Dark Light Pale Yellow/Clear CheckColor->Light ActionDark Reduce Temp to 90°C Check for O2 leaks Dark->ActionDark CheckConv Conversion Complete? Light->CheckConv Incomplete Stalled Reaction? Add 2 mol% more Catalyst CheckConv->Incomplete SM remains LossWorkup Loss during Workup? Product is water soluble! CheckConv->LossWorkup SM gone, low mass

Figure 2: Diagnostic logic for identifying yield losses in the acetylation step.

Frequently Asked Questions

Q1: My reaction mixture turns black and tarry. What is happening?

  • Root Cause: Thermal decomposition or polymerization of epichlorohydrin residues.

  • Fix: Ensure the starting material is free of unreacted epichlorohydrin.[2] Reduce reaction temperature to 90°C. If using

    
    , switch to 
    
    
    
    -TsOH (it is milder and less oxidizing).[2]

Q2: I see 50% conversion, but it stops. Adding more anhydride doesn't help.

  • Root Cause: Equilibrium inhibition by Acetic Acid. As the reaction proceeds, AcOH is generated.

  • Fix: The reaction is technically reversible, though the equilibrium favors the product. If it stalls, you likely have water in the system (hydrolyzing the anhydride) or need to distill off the acetic acid formed to drive the equilibrium (Le Chatelier's principle).[2]

Q3: Can I use Acetyl Chloride (


) and Triethylamine (

) instead?
  • Analysis: While common for amines, this is less effective for oxazolidinones.[2] The

    
     is not strong enough to fully deprotonate the carbamate NH (
    
    
    
    12.5), leading to slow kinetics.[2]
  • Alternative: If you must use AcCl, you need a stronger base like n-Butyllithium (

    
    -BuLi)  or Sodium Hydride (NaH)  in THF at -78°C.
    
    • Warning: This method is harder to scale and moisture sensitive. The Acid/Anhydride method described above is generally superior for yield and ease of handling.

Q4: I am losing product during the aqueous wash.

  • Root Cause: 3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one has moderate polarity.[2]

  • Fix: Do not use a large volume of water. Use saturated brine for washes to "salt out" the organic product.[2] Back-extract the aqueous layer with DCM or EtOAc three times.

References

  • Bachand, C., et al. (2001).[2] "Process for the preparation of oxazolidinones." U.S. Patent 6,288,238. Link

    • Context: Describes the fundamental synthesis of the oxazolidinone ring from epichlorohydrin and carbamates, establishing the precursor quality requirements.
  • Brickner, S. J., et al. (1996).[2][5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[2][5] Link[2]

    • Context: Foundational text on oxazolidinone chemistry, detailing the stability of the 5-chloromethyl group and acetylation strategies.[2][9]

  • Lohray, B. B., et al. (1999).[2][5] "A Short Synthesis of Oxazolidinone Derivatives Linezolid and Eperezolid: A New Class of Antibacterials." Tetrahedron Letters, 40(26), 4855-4856. Link

    • Context: Discusses yield optimization in the synthesis of oxazolidinone intermediates, specifically addressing side-reactions during acyl
  • Perrault, W. R., et al. (2003).[2] "Process to prepare oxazolidinones." U.S. Patent 6,887,995. Link

    • Context: Provides industrial-scale protocols for handling 5-(chloromethyl) oxazolidinones and minimizing hydrolysis impurities.

Sources

Optimization

Technical Support Center: Acetylation of Oxazolidinone Auxiliaries

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for oxazolidinone chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxazolidinone chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to master the N-acetylation (and N-acylation) of chiral oxazolidinones. Our focus is on troubleshooting and minimizing the common side reactions that can compromise yield, diastereoselectivity, and overall experimental success. This resource is built on the principles of mechanistic understanding and proactive experimental design.

Troubleshooting Guide: Common Issues in Oxazolidinone Acetylation

This section addresses specific experimental problems in a question-and-answer format. Each answer is grounded in chemical principles to help you not only solve the immediate issue but also prevent its recurrence.

Q1: My reaction is sluggish or incomplete, and I recover a significant amount of the starting oxazolidinone. What's going wrong?

Answer:

This is a classic issue often traced back to either insufficient activation of the acylating agent or incomplete deprotonation of the oxazolidinone nitrogen.

  • Causality - The Nucleophilicity Problem: The nitrogen of an oxazolidinone is part of a carbamate and is relatively non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl. Direct reaction with a standard acid chloride or anhydride is often slow without activation.[1]

  • Troubleshooting Steps & Expert Insights:

    • The Strong Base Approach (e.g., n-BuLi): The most traditional method involves deprotonating the oxazolidinone N-H with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a highly nucleophilic lithium amide.[2][3] If this reaction is incomplete, consider the following:

      • Reagent Quality: Is your n-BuLi solution properly titrated? Its concentration can decrease significantly with improper storage.

      • Anhydrous Conditions: Even trace amounts of water will quench the n-BuLi. Ensure your glassware is oven- or flame-dried and all solvents are rigorously anhydrous.

      • Temperature Control: The addition of n-BuLi should be done at -78 °C to prevent side reactions. However, if the solution is not stirred efficiently, localized warming can occur.

    • The Catalytic Approach (DMAP): A milder and often more reliable method uses an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) with an acid anhydride.[1][4] DMAP is a hyper-nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.[5] This intermediate is readily attacked by the neutral, un-deprotonated oxazolidinone.

      • Catalyst Loading: Ensure you are using a catalytic amount (typically 5-10 mol%).

      • Reaction Time: While the n-BuLi method is often very fast, the DMAP-catalyzed reaction may require longer times, from 30 minutes at reflux to overnight at room temperature to reach completion.[1]

Q2: I'm observing a loss of stereochemical purity in my product. Could the acetylation conditions be causing epimerization?

Answer:

Yes, epimerization is a significant risk, particularly at the C5 position if it bears a proton and the conditions are too harsh.

  • Causality - The Acidity of the C5 Proton: The use of excessively strong or sterically unhindered bases (especially in excess) can lead to deprotonation at the C5 position, particularly if this center is substituted with a group that enhances the proton's acidity. This leads to a loss of the crucial stereochemical information held by the chiral auxiliary.[2][6]

  • Troubleshooting Steps & Expert Insights:

    • Re-evaluate Your Base: If you are using n-BuLi and suspect epimerization, this is a strong indication to switch to a milder protocol.

    • Adopt the DMAP/Anhydride Protocol: This is the most effective way to circumvent the problem of epimerization during the acylation step. Since this method does not require a strong base, the risk of deprotonating the C5 position is virtually eliminated.[1][7]

    • Consider Milder Acylating Agents: Acyl fluorides, used in conjunction with mild amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), provide another excellent, base-friendly alternative to the traditional n-BuLi/acyl chloride method.[8]

Q3: My purification is complicated by a byproduct that seems related to the anhydride. What is it and how can I avoid it?

Answer:

When using an acid anhydride, a common "byproduct" is the corresponding carboxylic acid, which is formed stoichiometrically during the reaction. If you use a large excess of the anhydride, you will have to remove both the excess anhydride and the carboxylic acid byproduct.

  • Causality - Reaction Stoichiometry: The reaction of an oxazolidinone with one equivalent of an acid anhydride produces one equivalent of the N-acylated product and one equivalent of the corresponding carboxylic acid.

  • Troubleshooting Steps & Expert Insights:

    • Optimize Stoichiometry: Avoid using a large excess of the anhydride. With an efficient catalytic system like DMAP, you can often use as little as 1.1-1.5 equivalents of the anhydride.

    • Aqueous Workup: A simple aqueous workup with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will effectively remove the acidic byproduct by converting it to its water-soluble carboxylate salt.

    • Chromatography: Standard silica gel chromatography is typically very effective at separating the desired N-acyl oxazolidinone from any remaining starting material and other non-polar impurities.[4]

Frequently Asked Questions (FAQs)
What is the best general method for acetylating an oxazolidinone to avoid side reactions?

For general purposes, the use of acetic anhydride with a catalytic amount of DMAP in an aprotic solvent like THF or CH₂Cl₂ is highly recommended.[1] It avoids the use of strong bases, thereby minimizing the risk of epimerization, and is operationally simpler and more tolerant of functional groups than the n-BuLi method.[2]

When should I choose the n-BuLi/Acyl Chloride method?

This method is best reserved for situations where the corresponding anhydride is not available or when dealing with very precious or sensitive acyl fragments where the atom economy of using an acid chloride is paramount. It is a powerful and fast method but requires stringent control over anhydrous conditions and temperature.[3]

Can the N-acyl oxazolidinone product be hydrolyzed or cleaved during the reaction or workup?

The N-acyl bond is an amide-like bond and is generally stable to neutral and mildly basic or acidic conditions used during a standard aqueous workup.[9] However, the carbamate of the oxazolidinone ring itself can be cleaved under harsh conditions (e.g., strong nucleophiles, very high or low pH), but this is not a typical side reaction during the acylation step itself.[9][10]

Visualizing the Process
Reaction and Key Side Reaction Pathway

Acetylation cluster_0 Recommended Catalytic Pathway cluster_1 Strong Base Pathway & Side Reaction Start Oxazolidinone (Aux-NH) DMAP DMAP (cat.) Product N-Acyl Oxazolidinone (Aux-NAc) Start->Product DMAP, Ac₂O Room Temp to Reflux SideProduct Epimerized Product Start->SideProduct Excess Strong Base (Risk of C5 Deprotonation) DeprotonatedAux Lithium Amide (Aux-N⁻Li⁺) Start->DeprotonatedAux n-BuLi, -78°C AcylAnhydride Acetic Anhydride (Ac₂O) StrongBase Strong Base (e.g., n-BuLi) DeprotonatedAux->Product AcCl AcylChloride Acetyl Chloride (AcCl)

Caption: Comparison of the DMAP-catalyzed and strong-base-mediated acylation pathways.

Troubleshooting Flowchart

Troubleshooting Problem Poor Reaction Outcome LowYield Low Yield / Incomplete Conversion Problem->LowYield StereoError Loss of Stereointegrity Problem->StereoError MethodProblem Which method used? LowYield->MethodProblem BaseProblem Are you using a strong base (n-BuLi, LDA)? StereoError->BaseProblem CheckReagents Verify n-BuLi Titer Ensure Anhydrous Conditions CheckCatalyst Check DMAP Activity Increase Reaction Time/Temp SwitchMethod Switch to Milder Method (DMAP/Anhydride or Acyl Fluoride/NEt₃) YesBase Yes BaseProblem->YesBase NoBase No BaseProblem->NoBase Unlikely from acylation. Check starting material or subsequent steps. YesBase->SwitchMethod StrongBaseMethod Strong Base MethodProblem->StrongBaseMethod CatalyticMethod Catalytic MethodProblem->CatalyticMethod StrongBaseMethod->CheckReagents CatalyticMethod->CheckCatalyst

Caption: A decision tree for troubleshooting common acylation issues.

Quantitative Data Summary

Table 1: Comparison of Common N-Acylation Protocols

ParameterMethod A: Strong BaseMethod B: DMAP CatalysisMethod C: Acyl Fluoride
Base n-BuLi (1.05 eq)None requiredNEt₃ or DIPEA (1.1 eq)
Acylating Agent Acyl Chloride (1.1 eq)Acyl Anhydride (1.2 eq)Acyl Fluoride (1.1 eq)
Catalyst NoneDMAP (0.05-0.1 eq)None
Solvent Anhydrous THFTHF or CH₂Cl₂CH₂Cl₂
Temperature -78 °C to 0 °CRoom Temp to Reflux0 °C to Room Temp
Key Advantage Fast, high-yieldingMild, avoids epimerizationMild, good for sensitive substrates
Primary Risk Epimerization , moisture sensitivitySlower reaction timesAvailability of acyl fluoride
Reference [2],[3][1],[4][8]
Validated Experimental Protocol
Protocol 1: Robust N-Propionylation using DMAP Catalysis

This protocol is a modification of a literature procedure and is optimized for reliability and minimization of side reactions.[1][4]

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic Anhydride (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the oxazolidinone in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of propionic anhydride (1.2 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours. For a faster reaction, the mixture can be heated to reflux in toluene for 30-60 minutes.[1]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with ethyl acetate.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove propionic acid and excess anhydride, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-propionyl oxazolidinone.

References
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Ta, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry. [Link]

  • Gagnon, D., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]

  • ChemRxiv. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ta, L., & Axelsson, A. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Xu, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). [Link]

  • Seebach, D., et al. (2011). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Helvetica Chimica Acta. [Link]

  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]

  • Naidoo, J., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

  • Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. [Link]

  • de Oliveira, R. B., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • University of Michigan. (n.d.). Evans Enolate Alkylation-Hydrolysis. Chemistry LibreTexts. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Collum, D. B., et al. (2008). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society. [Link]

  • Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Hydrolysis Reactions. (2018). SlidePlayer. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Prepared by the Applications Science Team This guide provides in-depth technical support for researchers, chemists, and process development professionals working with 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals working with 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one. As a key intermediate in various synthetic pathways, its purity is paramount for achieving desired outcomes in subsequent reactions. This document offers troubleshooting advice and detailed protocols based on established chemical principles and field-proven techniques for analogous compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one?

The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography is the method of choice for complex crude mixtures containing multiple impurities or when the product is an oil. It offers high-resolution separation of components with different polarities. For oxazolidinone-based compounds, silica gel using a gradient of ethyl acetate in a non-polar solvent like hexanes is a standard and effective approach.[1]

  • Recrystallization is ideal for crude material that is already of moderate-to-high purity (typically >90%) and crystalline. It is an efficient and economical method for removing small amounts of impurities and can be scaled up easily. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3]

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile is highly dependent on the synthetic route, but common impurities arise from the acetylation step of 5-(chloromethyl)-1,3-oxazolidin-2-one.

  • Unreacted Starting Material: The most common impurity is the unacetylated precursor, 5-(chloromethyl)-1,3-oxazolidin-2-one. Being an N-H compound, it is significantly more polar than your N-acetylated product and will exhibit a lower Rf value on a TLC plate.

  • Acetylation Reagents/Byproducts: If acetic anhydride is used for acetylation, residual acetic anhydride and its hydrolysis product, acetic acid, may be present. A standard aqueous workup (e.g., with sodium bicarbonate solution) should remove the majority of these.

  • Hydrolysis Product: The N-acetyl group, being part of an imide-like structure, can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the starting material.[4] Care should be taken to maintain a neutral pH during workup and purification.

  • Solvent Adducts: The chloromethyl group is an electrophilic site. While generally stable, purification with highly nucleophilic solvents at high temperatures for prolonged periods could potentially lead to side products.

Q3: How can I quickly assess the purity of my material during the purification process?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.

  • Recommended Eluent: A good starting point for a TLC solvent system is a mixture of 30-50% Ethyl Acetate in Hexanes .

  • Visualization: The compound can be visualized under a UV lamp (254 nm) if it possesses a UV-active chromophore or by staining. A p-anisaldehyde or potassium permanganate stain is generally effective for visualizing oxazolidinones.

  • Interpretation:

    • The N-acetylated product will have a higher Rf (travel further up the plate) than the more polar N-H starting material.

    • Non-polar impurities will have a very high Rf, close to the solvent front.

    • Highly polar impurities (like acids or baseline material) will remain at the origin (Rf ≈ 0).

For a definitive purity assessment of the final product, techniques like ¹H NMR, LC-MS, and HPLC are required.

Q4: What are the best practices for storing purified 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one?

Given the compound's structure, two functional groups are of primary concern for long-term stability: the N-acetyl group and the chloromethyl group.

  • Temperature: Store in a refrigerator or freezer at temperatures below 4°C to minimize decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture, which could lead to slow hydrolysis of the N-acetyl group.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Troubleshooting Guide
Problem: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Cause: This common issue, known as oiling out, occurs when the solid melts in the hot solvent or its solubility is so high that the solution becomes supersaturated below the compound's melting point.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. While the solution is still hot, add more of the hot recrystallization solvent in small portions until the oil fully redissolves. Then, allow it to cool slowly again.

  • Lower the Cooling Temperature: If crystals form but then redissolve into an oil as they grow, try cooling the solution more slowly to give the molecules time to orient into a crystal lattice. Avoid placing the flask directly into an ice bath from a high temperature.

  • Change the Solvent System: The chosen solvent is likely too good. Switch to a less-polar solvent or introduce a co-solvent (anti-solvent). For a two-solvent recrystallization, dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then cool slowly.[2]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem: My yield after recrystallization is extremely low.

Cause: Significant product loss during recrystallization is typically due to using too much solvent or premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent Usage: The most critical principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Using an excess will keep a significant portion of your product dissolved even after cooling.

  • Prevent Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, ensure the solution, funnel, and receiving flask are all kept hot to prevent the product from crystallizing on the filter paper. Using a stemless funnel and fluted filter paper can help speed up the filtration.

  • Cool Thoroughly: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can often induce further crystallization.

  • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and perform a second recrystallization or purify the residue by column chromatography to recover additional material.

Problem: I see a new, unexpected spot on my TLC plate after purification.

Cause: The appearance of a new chemical entity suggests that decomposition occurred during the purification process.

Solutions:

  • Assess Purification Conditions:

    • Column Chromatography: If you used silica gel, which is slightly acidic, a highly sensitive compound can degrade. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (~0.5-1%).

    • Recrystallization: Boiling the compound for an extended period, especially in a protic solvent like an alcohol, could potentially cause decomposition or reaction. For instance, methanolysis has been used to intentionally remove N-acetyl groups from similar structures.[4] Try using a lower-boiling solvent or reducing the heating time.

  • Characterize the New Spot: If possible, isolate and characterize the new compound. If it has a low Rf, it could be the hydrolyzed starting material. If its polarity is similar to the product, it might be an isomer or a solvent adduct.

Problem: The separation on my silica gel column is poor, and the product is co-eluting with an impurity.

Cause: This indicates that the chosen eluent system does not provide sufficient resolution between your product and the persistent impurity.

Solutions:

  • Optimize the Eluent System:

    • Decrease Polarity: If the impurity is eluting just before or with your product, it has a similar polarity. Decrease the polarity of your eluent system (i.e., reduce the percentage of ethyl acetate in hexanes). This will cause all compounds to move more slowly, increasing the separation between them.

    • Change Solvents: Sometimes, simply changing one of the solvents can drastically alter selectivity. For example, replacing hexanes with toluene or ethyl acetate with dichloromethane can change the specific interactions with the silica stationary phase and improve separation.

  • Improve Column Packing and Loading:

    • Dry Loading: If your crude product has poor solubility in the initial eluent, dissolve it in a different solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This results in a much sharper starting band.

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates. Do not overload the column; a good rule of thumb is to load a mass of crude material that is 1-5% of the mass of the silica gel.

Purification Strategy Decision Workflow

This workflow can help you decide which purification technique is most appropriate for your situation.

G cluster_start cluster_purity cluster_form cluster_complexity cluster_actions start Crude Product Analysis purity_check Is the material >90% pure by TLC/NMR? start->purity_check form_check Is the material a solid? purity_check->form_check Yes chromatography Action: Perform Flash Column Chromatography purity_check->chromatography No complexity_check Are impurities close in polarity to the product? form_check->complexity_check Yes form_check->chromatography No (It's an oil) recrystallize Action: Perform Recrystallization complexity_check->recrystallize No consider_chrom Consider Chromatography for higher purity complexity_check->consider_chrom Yes

Sources

Optimization

Technical Support Center: Purification of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Ticket ID: #OXZ-PUR-001 Subject: Removal of Inorganic Salts (NaCl, LiCl, KCl) from Crude Reaction Mixtures Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Diagnostic & Triage User Query: "...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OXZ-PUR-001 Subject: Removal of Inorganic Salts (NaCl, LiCl, KCl) from Crude Reaction Mixtures Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic & Triage

User Query: "I have synthesized 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one, but the crude material contains significant inorganic salts (likely NaCl or LiCl). Standard aqueous workup is resulting in yield loss or persistent ash content. How do I purify this?"

Specialist Analysis: The target molecule, 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one , presents a specific purification challenge.

  • Polarity Paradox: The oxazolidinone ring and acetyl group confer water solubility, making the compound prone to loss during aqueous washes (partitioning into the water phase).

  • Salt Trapping: If the product is isolated by simple evaporation of a polar reaction solvent (like DMF or wet THF), inorganic salts often become occluded (trapped) within the crystal lattice or oil, resisting simple washing.

  • Reactivity: The chloromethyl group is an electrophile. Prolonged exposure to nucleophilic solvents or strong bases during workup can lead to degradation.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy for your specific crude state.

PurificationLogic cluster_legend Legend Start Start: Analyze Crude Mixture StateCheck Is the Crude Dry? Start->StateCheck Dry Yes (Solid/Oil residue) StateCheck->Dry Solvent Evaporated Wet No (Solution in DMF/DMSO) StateCheck->Wet Still in Reaction Solvent MethodA Protocol A: Solvent Exclusion (Best for Bulk Salt Removal) Dry->MethodA MethodB Protocol B: High-Salinity Partition (Best for Solution State) Wet->MethodB MethodC Protocol C: Short-Path Silica (Final Polish) MethodA->MethodC If Ash Persists MethodB->MethodC If Purity < 95% key1 Decision Point key2 Recommended Protocol

Figure 1: Decision matrix for selecting the appropriate desalting protocol based on the physical state of the crude material.

Protocol A: The Solvent Exclusion Method (Recommended)

Theory: Inorganic salts (NaCl, KCl, LiCl) have negligible solubility in dry polar aprotic solvents like Acetone or Ethyl Acetate, whereas 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is highly soluble. This method uses solubility differentials to physically filter out salts without exposing the product to water.

Applicability: Use when the crude is a solid or oil residue after reaction solvent evaporation.

Step-by-Step Procedure:
  • Drying: Ensure the crude residue is as dry as possible. If it contains residual water, the salts will dissolve and pass through the filter. Azeotrope with toluene if necessary to remove trace water.

  • Dissolution: Add Dry Acetone or DCM (Dichloromethane) to the crude residue.

    • Ratio: 10 mL solvent per 1 g of crude.

    • Note: Acetone is generally preferred for NaCl removal; DCM is excellent if the product is very lipophilic.

  • Trituration: Sonicate or vigorously stir the mixture for 15–20 minutes. The product will dissolve; the salts will remain as a fine white suspension.

  • Filtration:

    • Prepare a sintered glass funnel (porosity 3 or 4) with a pad of Celite® (diatomaceous earth).

    • Filter the suspension under vacuum.

    • Critical Step: Wash the filter cake with a small volume of fresh solvent to recover occluded product.

  • Isolation: Evaporate the filtrate under reduced pressure (<40°C) to obtain the desalted product.

Validation:

  • Visual: The resulting oil/solid should be clear, not cloudy.

  • Analytical: Run an ROI (Residue on Ignition) or "Ash Test" if strict specs are required.

Protocol B: The High-Salinity Partition (Liquid-Liquid Extraction)

Theory: If the product is trapped in a water-miscible solvent (DMF, DMSO), you must use extraction. However, because the oxazolidinone is water-soluble, a standard water wash will cause yield loss. We utilize the "Salting Out" effect (Common Ion Effect) to force the organic product into the organic phase while keeping inorganic salts in the aqueous phase.

Applicability: Use when the reaction was performed in DMF/DMSO and evaporation is difficult.

Step-by-Step Procedure:
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .

    • Ratio: 5:1 Organic Solvent to Reaction Volume.

  • The "Reverse" Wash:

    • Do NOT use pure water.

    • Wash the organic layer with Saturated Brine (NaCl) .[1]

    • Mechanism:[2] The high ionic strength of the brine reduces the solubility of the organic product in the aqueous phase (

      
       shift), forcing it into the EtOAc/DCM layer.
      
  • Back-Extraction (Yield Recovery):

    • Separate the layers.[1][3]

    • Re-extract the aqueous brine layer twice with fresh DCM.

    • Combine all organic layers.

  • Drying: Dry the combined organic phase over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    .
    • Why? This removes physical water droplets that contain dissolved salts.

  • Filtration & Evaporation: Filter off the drying agent and concentrate.

Data Comparison: Solvent Efficiency

Solvent SystemProduct SolubilitySalt SolubilitySuitability
Water High (Risk of Loss)HighPoor (Avoid direct contact)
Acetone (Dry) HighNegligibleExcellent (Protocol A)
DCM HighNegligibleGood (Protocol A or B)
Diethyl Ether Low/ModerateNegligiblePoor (Precipitates product)

Protocol C: Short-Path Silica Filtration (The "Polish")

Theory: If Protocols A or B leave trace salt residues (manifesting as high ash content or cloudiness), a silica plug is the definitive cleanup. Inorganic salts have zero mobility on silica gel using organic eluents.

Step-by-Step Procedure:
  • Column Prep: Pack a short column (pad) of Silica Gel 60. You only need about 2–3 inches of silica height.

  • Eluent Selection: Use 100% DCM or EtOAc .

  • Loading: Dissolve the semi-pure material in minimal DCM and load it onto the silica.

  • Elution: Flush with the solvent.[4]

    • Result: The organic oxazolidinone elutes near the solvent front (

      
      ).
      
    • Result: The salts stay firmly at the baseline (top of the column).

  • Collection: Collect the filtrate and evaporate.

Frequently Asked Questions (FAQ)

Q1: My product is an oil after evaporation, but it looks cloudy. Why? A: Cloudiness in an oil usually indicates trapped water or micro-crystals of salt.

  • Fix: Redissolve in dry DCM, add anhydrous

    
    , stir for 10 minutes, and filter through a 0.45-micron PTFE syringe filter. Evaporate again.
    

Q2: Can I use water to wash the crude solid if I filter it? A: Risky. 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one has moderate water solubility due to the acetyl and oxazolidinone moieties. Washing a solid filter cake with water will likely dissolve a significant portion of your product, washing it into the waste stream. Use Protocol A (Acetone trituration) instead.

Q3: I am worried about the stability of the chloromethyl group. Will these methods damage it? A: The chloromethyl group is stable to the neutral conditions described in Protocols A, B, and C. Avoid using basic drying agents (like Potassium Carbonate) or nucleophilic solvents (like Methanol/Ethanol) at high temperatures, as these could displace the chloride.

Q4: How do I confirm the salts are gone? A:

  • Silver Nitrate Test: Dissolve a tiny amount of product in water/nitric acid and add

    
    . No precipitate implies no chloride ions (Note: This tests for ionic chloride, not the covalent organic chloride in your molecule, provided the molecule is stable). Correction: Since your molecule contains covalent chlorine, ensure you do not hydrolyze it. A better test is Residue on Ignition (ROI) , which leaves behind inorganic ash.
    
  • 1H NMR: Look for the absence of solvent peaks (DMF) and sharp baselines. Salts are NMR silent but often cause broad water peaks or shimming issues.

References

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[5] National Technical Information Service. Retrieved from [Link][3]

  • PubChem. (n.d.).[6] 5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones.[7][8] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions.[1] Organic Chemistry Undergraduate Courses. Retrieved from [Link]

  • ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound? Retrieved from [Link]

Sources

Troubleshooting

Recrystallization strategies for high-purity Rivaroxaban intermediates

Welcome to the Technical Support Center for Rivaroxaban process development. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of high-purity Rivaroxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Rivaroxaban process development. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of high-purity Rivaroxaban intermediates, specifically focusing on the critical 4-(4-aminophenyl)morpholin-3-one precursor and the chiral oxazolidinone core.

Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative performance metrics, and self-validating experimental protocols.

Diagnostic Workflow: Recrystallization Logic

G Start Crude Rivaroxaban Intermediate Assess Impurity Profiling (HPLC / Chiral GC) Start->Assess Cond1 Regioisomers (o-/m- isomers) Assess->Cond1 Cond2 Chiral Impurity ((R)-enantiomer) Assess->Cond2 Cond3 Hydrolytic Degradants (Ring-opened) Assess->Cond3 Act1 Ethanol/Water Cooling Crystallization Cond1->Act1 Purge via solubility diff Act2 Acetonitrile/Butyronitrile Anti-solvent Addition Cond2->Act2 Enantiomeric enrichment Act3 pH-Controlled Precipitation Cond3->Act3 Prevent morpholinone cleavage Final High-Purity Intermediate (>99.5%) Act1->Final Act2->Final Act3->Final

Decision matrix for resolving specific Rivaroxaban intermediate impurity profiles.

Troubleshooting Guides & FAQs

Q1: Why does 4-(4-aminophenyl)morpholin-3-one "oil out" instead of crystallizing during the post-hydrogenation workup? Causality: Oiling out (liquid-liquid phase separation) occurs when the concentration of structurally similar impurities depresses the melting point of the mixture below the saturation temperature of the solvent system. In this synthesis, the preceding nitration of the phenylmorpholinone intermediate yields a mixture of ortho-, meta-, and para- isomers[1]. If the unwanted ortho- and meta- isomers are carried over into the hydrogenation step, the resulting amine mixture will resist crystallization. Solution: The purge must happen before hydrogenation. Recrystallize the precursor 4-(4-nitrophenyl)morpholin-3-one from an acetone/water or ethanol mixture to achieve >99.5% para-product purity[2]. If oiling out still occurs post-hydrogenation, shift the solvent system to absolute ethanol, employ a slow cooling ramp (0.5°C/min), and seed the solution at the metastable zone limit[1].

Q2: How can we efficiently purge the (R)-enantiomer during the synthesis of the chiral oxazolidinone intermediate? Causality: The synthesis of the oxazolidinone core often involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-epichlorohydrin. The SN2 ring-opening can suffer from partial racemization if the temperature exceeds 40°C or if the Lewis acid catalyst is improperly loaded, leading to the formation of the (R)-enantiomer and oxazinol impurities[3][4]. Solution: Transition your reaction and crystallization solvent to acetonitrile or butyronitrile. Research demonstrates that cooling crystallization in acetonitrile (0–10°C for 1–3 hours) provides an unexpected enantiomeric enrichment, elevating the ee (enantiomeric excess) value from ~96.0% in the starting material to ≥99.5% in the final intermediate without requiring complex chromatography[5].

Q3: We are detecting high levels of Impurity-2 (a ring-opened degradant) during the crystallization of the final intermediate. How do we suppress this? Causality: Impurity-2 ([2-({4-[(5S)-5-({[(5-chloro-2-thienyl)carbonyl]amino}methyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}amino)ethoxy]acetic acid) is a hydrolytic degradant[6]. The morpholinone ring is highly susceptible to acid/base-catalyzed hydrolysis, especially when exposed to aqueous sodium hydroxide or hydrochloric acid at elevated temperatures (80-85°C) during aqueous workups[7]. Solution: Avoid prolonged exposure to highly acidic or basic aqueous conditions during the extraction phase. Neutralize the mixture to a strict pH of 6.5–7.5 before initiating crystallization. Utilize a non-aqueous anti-solvent system (e.g., dichloromethane/methanol or toluene) to precipitate the intermediate rapidly, minimizing the time the morpholinone ring spends in a hydrolytic environment[7].

Quantitative Data: Impurity Purge Metrics

The following table summarizes the expected performance of optimized recrystallization strategies for Rivaroxaban intermediates based on established literature parameters:

Intermediate / TargetSolvent SystemInitial PurityFinal PurityYieldKey Mechanistic Action
4-(4-nitrophenyl)morpholin-3-one Acetone / Water~85.0% (Isomer mix)>99.5% (HPLC)93.0%Differential solubility purging of o- and m- isomers prior to reduction[1][8].
4-(4-aminophenyl)morpholin-3-one Absolute Ethanol~95.0%97.8%97.8%Cooling crystallization post-hydrogenation; removes residual catalyst and trace organics[1].
Chiral Oxazolidinone Intermediate Acetonitrile95.1% (ee 96.0%)≥99.5% (ee ≥99.5%)88.0%Stereoselective lattice packing excludes the (R)-enantiomer during nucleation[3][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies include built-in validation checkpoints.

Protocol A: Recrystallization of 4-(4-aminophenyl)morpholin-3-one

Purpose: To isolate the pure amine intermediate following the catalytic hydrogenation of the nitro precursor.

  • Catalyst Removal: Following the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (0.4 MPa H2, 60°C, 3h), filter the reaction mixture through a Celite pad under suction to remove the Pd/C catalyst[1].

    • Validation Checkpoint: Inspect the filtrate against a white background. It must be completely colorless to pale yellow. A dark tint indicates catalyst bypass, requiring immediate refiltration to prevent heavy metal contamination in the crystal lattice.

  • Solvent Exchange & Concentration: Concentrate the filtrate under reduced pressure (300 Torr) until the volume is reduced by 75%, yielding a crude residue[1].

  • Dissolution: Suspend the residue in absolute ethanol (approx. 12 mL per gram of crude). Heat the mixture to 75°C under stirring until complete dissolution is achieved.

  • Cooling Crystallization: Cool the solution at a controlled rate of 0.5°C/min to 20°C.

    • Validation Checkpoint: Spontaneous nucleation should occur around 45°C. If the solution remains clear at 30°C, the system is supersaturated. Seed the solution with 0.1 wt% of pure 4-(4-aminophenyl)morpholin-3-one crystals to force nucleation and prevent oiling out.

  • Isolation: Filter the resulting white to light-brown crystals and wash with ice-cold ethanol (0°C). Dry under vacuum at 50°C to constant weight[2].

Protocol B: Chiral Upgrading of the Oxazolidinone Intermediate

Purpose: To purge the (R)-enantiomer and oxazinol impurities via solvent-mediated stereoselective crystallization.

  • Dissolution: Transfer the crude chiral oxazolidinone intermediate into a jacketed reactor. Add acetonitrile (10 mL per gram of crude)[5].

  • Heating: Heat the suspension to 70°C until a clear solution forms.

  • Controlled Cooling: Program the reactor to cool from 70°C to 0–10°C over a period of 2 to 3 hours[5].

    • Validation Checkpoint: Monitor the crystallization via an in-line turbidity probe (or visual inspection). A sudden spike in turbidity before 50°C indicates premature crash-out, which traps impurities. If this occurs, reheat to 70°C and slow the cooling ramp.

  • Aging: Hold the slurry at 0–10°C for 1 hour to maximize yield and ensure complete lattice formation[5].

  • Isolation: Filter the product and wash the filter cake with cold butyronitrile or acetonitrile. Dry under vacuum at 60°C. Analyze via Chiral HPLC to confirm ee ≥ 99.5%[5].

References

  • CN111039937A - Preparation method of rivaroxaban intermediate Source: Google Patents URL
  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN Source: Semantic Scholar URL:[Link]

  • Practical synthetic approach to related substances of Rivaroxaban; an anticoagulant drug substance Source: ISCA URL:[Link]

  • Practical synthetic approach to related substances of Rivaroxaban Source: ISCA.me URL:[Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug Source: ResearchGate URL:[Link]

  • AU2004272255B2 - Method for the production of 4-(4-aminophenyl)

Sources

Optimization

Addressing stability issues of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in storage

Executive Summary You are likely utilizing 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one as a chiral building block or an intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) or anticoagu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely utilizing 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one as a chiral building block or an intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) or anticoagulants.

While the oxazolidinone ring is generally robust, the simultaneous presence of the N-acetyl group (an activated amide) and the chloromethyl group (an alkyl halide) creates a unique "push-pull" instability. This molecule is susceptible to moisture-induced deacetylation and thermal elimination of HCl .

This guide replaces generic storage advice with a chemically grounded stability protocol designed to preserve the integrity of your intermediate.

Part 1: The Stability Profile (The "Why")

To troubleshoot effectively, you must understand the degradation mechanisms. This molecule does not just "decompose"; it follows specific chemical pathways driven by environmental stress.

The Moisture Threat: Hydrolytic Deacetylation

The N-acetyl group on the oxazolidinone ring is electronically similar to an imide. It is significantly more electrophilic than a standard amide.

  • Mechanism: In the presence of atmospheric moisture and trace acidity/basicity, water attacks the exocyclic carbonyl.

  • Result: Loss of the acetyl group, reverting the molecule to 5-(chloromethyl)-2-oxazolidinone (Parent Heterocycle).

  • Impact: This is a "silent" degradation; the material may remain a solid, but your stoichiometry in subsequent reactions will fail.

The Thermal Threat: HCl Elimination

The chloromethyl group at C5 is prone to elimination, especially if the material is stored in a slightly basic environment or subjected to heat.

  • Mechanism: Thermal stress encourages the elimination of Hydrogen Chloride (HCl), creating an exocyclic double bond or leading to ring fragmentation.

  • Result: Formation of 3-acetyl-5-methylene-2-oxazolidinone or polymerization products.

  • Impact: The material turns yellow/brown and becomes acidic.

Visualizing the Degradation Pathways

DegradationPathways Target 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one (Intact Reagent) Deacetylated IMPURITY A: 5-(chloromethyl)-2-oxazolidinone (Loss of Acetyl) Target->Deacetylated Hydrolysis Eliminated IMPURITY B: 3-acetyl-5-methylene-2-oxazolidinone (HCl Elimination) Target->Eliminated Dehydrohalogenation Moisture Moisture (+ Trace Base) Moisture->Target Heat Heat / Light Heat->Target

Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the most common storage failure mode.

Part 2: Storage Protocol (The "How")

Do not store this compound on the open shelf. Follow the "Desiccated Cold Chain" protocol.

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable for <1 week)Low temperature kinetically inhibits the elimination of HCl and slows hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture (prevents deacetylation).
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV light (which can radicalize the C-Cl bond). Taping seals against humidity.
Desiccant Required (in secondary container) Even in a freezer, condensation occurs upon opening. Store the vial inside a jar containing Drierite or Silica Gel.

The "Thaw Rule":

Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the solid, initiating immediate hydrolysis.

Part 3: Troubleshooting Guide

Use this diagnostic table to identify issues before committing the material to a synthesis.

Visual & Analytical Diagnostics
SymptomProbable CauseVerification TestCorrective Action
Material is sticky/clumping Hydrolysis (Moisture) TLC: Check for a lower Rf spot (Deacetylated parent is more polar). NMR: Check integration of the Acetyl-CH3 singlet (~2.5 ppm).Dry under high vacuum. If purity <90%, recrystallize (see Part 4).
Yellow/Brown Discoloration HCl Elimination / Oxidation pH Test: Dissolve trace in wet MeOH; check pH (Acidic = HCl release). Appearance: Darkening indicates conjugated byproducts.Recrystallization is mandatory. Colored impurities often poison catalytic cycles.
Pungent/Acrid Smell Acetic Acid or HCl release Smell: Vinegar smell = Hydrolysis. Acrid smell = HCl.Material is significantly degraded. Assess purity immediately.
Extra NMR Peaks (Aromatic region) Contamination 1H NMR: Look for solvent traps (Toluene/Benzene) or precursor anilines if synthesized in-house.Dry under vacuum at 40°C.
Decision Tree: Is my batch usable?

DecisionTree Start Inspect Material Color Is it White/Off-White? Start->Color Yellow Is it Yellow/Brown? Color->Yellow No Texture Is it Free-Flowing? Color->Texture Yes Recryst RECRYSTALLIZE (See Protocol) Yellow->Recryst Sticky Is it Sticky/Wet? Texture->Sticky No Use PROCEED TO SYNTHESIS Texture->Use Yes Dry DRY UNDER VACUUM (2-4h, Ambient Temp) Sticky->Dry Dry->Use If solidifies Dry->Recryst If still sticky

Figure 2: Rapid decision logic for material assessment prior to use.

Part 4: Handling & Re-purification Protocol

If your material has degraded (yellowed or partially hydrolyzed), you can often recover it rather than discarding the batch.

Safety Note: The chloromethyl group is a potential alkylating agent. Handle in a fume hood with gloves.

Recrystallization Protocol

Standard oxazolidinones crystallize well from Ethyl Acetate/Hexanes or Ethanol systems.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50°C). Do not boil excessively to avoid thermal degradation.

  • Filtration: If there are insoluble brown particles, filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise until the solution turns slightly cloudy.

  • Crystallization: Remove from heat. Let it sit at Room Temperature for 1 hour, then move to 4°C (fridge) for 2 hours.

  • Collection: Filter the white crystals. Wash with cold Hexanes.

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature for 4 hours.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store this in solution (e.g., dissolved in DCM or DMSO)? A: No. DMSO is hygroscopic and can facilitate nucleophilic attack on the chloromethyl group over time. Chlorinated solvents (DCM/Chloroform) can become acidic over time, catalyzing deacetylation. Store only as a dry solid.

Q2: I see a small peak at ~4.5 ppm in my NMR that wasn't there before. What is it? A: This is likely the -NH proton of the deacetylated parent (5-(chloromethyl)-2-oxazolidinone) if you are running NMR in DMSO-d6 or CDCl3. This confirms hydrolysis.[1] If the integration is <5%, the material is likely usable for non-critical steps, but adjust your stoichiometry.

Q3: Why is the N-acetyl group so unstable compared to a normal amide? A: In an N-acyl-2-oxazolidinone, the nitrogen lone pair is delocalized into two carbonyls (the ring carbonate and the acetyl group). This prevents the nitrogen from donating electron density back to the acetyl carbonyl effectively, making the acetyl carbon highly electrophilic and prone to attack by water [1, 2].

Q4: Is this compound light sensitive? A: While not a conjugated chromophore, alkyl halides (the chloromethyl group) can undergo slow radical decomposition under UV light, releasing Cl radicals that yellow the solid. Amber vials are a cheap insurance policy.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Context: Establishes the hydrolytic lability of N-acyl oxazolidinones).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. (Context: Standard handling of oxazolidinone auxiliaries).

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5][6] Current Pharmaceutical Design. (Context: Stability profiles of Linezolid intermediates).

  • Sigma-Aldrich. "5-Chloromethyl-2-oxazolidinone Product Sheet." (Context: Physical properties of the parent heterocycle).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Oxazolidinone Ring Closure

Welcome to the Catalyst Optimization Support Center. Oxazolidinones are critical heterocycles used extensively as chiral auxiliaries (Evans auxiliaries) and active pharmaceutical ingredients (e.g., Linezolid, Tedizolid)....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization Support Center. Oxazolidinones are critical heterocycles used extensively as chiral auxiliaries (Evans auxiliaries) and active pharmaceutical ingredients (e.g., Linezolid, Tedizolid). Achieving high yields during oxazolidinone ring closure requires precise calibration of catalyst loading, temperature, and substrate matching.

This guide provides troubleshooting FAQs, quantitative data tables, and self-validating protocols to help researchers resolve common bottlenecks in both Lewis acid-catalyzed cycloadditions and base-catalyzed cyclocarbonylations.

Reaction Pathways & Optimization Logic

CatalystOptimization Start Oxazolidinone Synthesis Route Selection Route1 Epoxide + Isocyanate/CO2 [3+2] Cycloaddition Start->Route1 Route2 Amino Alcohol + Dialkyl Carbonate Cyclocarbonylation Start->Route2 Cat1 Lewis Acid / Organocatalyst (e.g., Cr-salphen, DES) Route1->Cat1 Cat2 Base Catalyst (e.g., Mg/Fe Oxides, DBU) Route2->Cat2 Opt1 Optimize Load: 1.5 - 5.0 mol% Balance Lewis Acidity Cat1->Opt1 Opt2 Optimize Load: 5 - 10 wt% Maximize Basic Sites Cat2->Opt2 Issue1 Byproduct: Isocyanurate (Trimerization) Opt1->Issue1 Excess Load / High Temp Issue2 Incomplete Conversion or Side Reactions Opt2->Issue2 Insufficient Load

Logical workflow for optimizing catalyst load in oxazolidinone ring closure pathways.

Troubleshooting & FAQs

Section A: Epoxide & Isocyanate [3+2] Cycloaddition

Q1: Why am I getting isocyanurate byproducts instead of the desired oxazolidinone? Causality: This is a classic issue of mismatched catalyst activity and substrate electrophilicity. During the reaction, the epoxide opens to form a nucleophilic nitrogen intermediate. If the catalyst is not Lewis acidic enough to force immediate ring closure, or if the isocyanate is highly electron-deficient, this nucleophilic nitrogen will react with two additional isocyanate molecules. This competing pathway leads to the cyclotrimerization of the isocyanate, forming an isocyanurate byproduct and regenerating the catalyst[1]. Solution: Switch to a more Lewis acidic catalyst (e.g., moving from Aluminum(salen) to Chromium(salphen) complexes) and strictly cap the catalyst load at 1.5 mol%[1].

Q2: How do I determine the optimal loading for a transition-metal catalyst like Chromium(salphen)? Causality: Catalyst loading must balance the activation energy required for epoxide ring-opening against the risk of over-catalyzing side reactions. As demonstrated by 1[1], dropping the load to 0.5 mol% fails to adequately activate the epoxide, while increasing it beyond 1.5 mol% provides no kinetic benefit and wastes expensive transition metals.

Table 1: Effect of Cr(salphen) Catalyst Loading on Conversion (Styrene Oxide + Phenyl Isocyanate) [1]

Catalyst Load (mol%) Temp (°C) Time (h) Conversion (%) Mechanistic Outcome
0.5 80 4 Low Insufficient Lewis acid activation of epoxide.
1.5 80 4 >90% Optimal balance; rapid ring closure.

| 2.5 | 80 | 4 | >90% | Plateau reached; excess catalyst provides no benefit. |

Section B: Amino Alcohol & Dialkyl Carbonate Cyclization

Q3: My intramolecular ring closure is yielding mixed ring sizes or incomplete conversion. How do I optimize the base catalyst? Causality: The cyclization of amino alcohols with dialkyl carbonates relies heavily on the basic strength of the catalyst to deprotonate the intermediate and drive nucleophilic attack. The reaction heavily favors the 5-Exo-Trig ring closure over 6- or 7-Exo-Trig closures due to stereoelectronic preferences[2]. If conversion is low, your catalyst lacks sufficient basic sites. For heterogeneous catalysts like binary Mg/Fe oxides, increasing the load to 10 wt% and ensuring the reaction runs at 140 °C maximizes the interaction between the basic sites and the carbamate intermediate[3].

Table 2: Optimization of Mg/Fe Oxide Catalyst Loading (Epoxide + Carbamate) [3]

Catalyst Load (wt%) Temp (°C) Conversion (%) Observation
2.0 140 23 Insufficient basic sites for deprotonation.
10.0 140 97 Optimal nucleophilic ring opening.

| 15.0 | 140 | ~97 | Saturation point; mass transfer limitations begin. |

Section C: Green Chemistry & Organocatalysis

Q4: Can I avoid metal catalysts entirely using Deep Eutectic Solvents (DES)? Causality: Yes. A DES composed of a quaternary diammonium salt and urea (1:2 ratio) can act as both the solvent and the catalyst. The urea provides hydrogen-bond donation that increases the electrophilicity of the isocyanate's carbonyl carbon, while the halide from the ammonium salt induces the nucleophilic ring-opening of the epoxide[4]. Because the DES is the bulk medium, "catalyst loading" is effectively replaced by solvent volume, resulting in a highly atom-economic process (AE = 100%)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes a Self-Validation Checkpoint to verify the mechanistic progression of the reaction before proceeding.

Protocol A: Cr(salphen)-Catalyzed [3+2] Cycloaddition

Reference standard for epoxide and isocyanate coupling.

  • Preparation: Dry toluene over 3Å molecular sieves. Causality: Trace water will rapidly hydrolyze the isocyanate into a primary amine, ruining the stoichiometry and poisoning the reaction.

  • Reagent Charging: In a Schlenk flask under inert atmosphere (N2/Ar), add the epoxide (1.0 equiv) and the isocyanate (1.0 equiv) to the dry toluene.

  • Catalyst Addition: Add exactly 1.5 mol% of the Chromium(salphen) complex.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 4 hours.

    • Self-Validation Checkpoint: At the 2-hour mark, extract a 0.1 mL aliquot. Run a rapid ^1^H NMR. The disappearance of the characteristic epoxide proton signals (typically multiplets between 2.7–3.3 ppm) validates that the Lewis acid has successfully initiated ring-opening. If signals remain strong, verify the catalyst was not degraded by ambient moisture.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the oxazolidinone.

Protocol B: Base-Catalyzed Cyclocarbonylation with Mg/Fe Oxides

Reference standard for heterogeneous base catalysis.

  • Catalyst Activation: Calcine the binary Mg/Fe oxide catalyst at 400 °C for 2 hours prior to use.

    • Self-Validation Checkpoint: Calcination is mandatory. It removes surface carbonates from the MgO surface, exposing the strong basic sites required for the reaction[3]. Failure to calcine will result in <30% conversion.

  • Reaction Setup: In a pressure tube, combine the epoxide, carbamate (or dialkyl carbonate), and 10 wt% of the activated Mg/Fe oxide catalyst.

  • Heating: Seal the tube and heat to 140 °C with vigorous stirring for the optimized duration (typically 6-12 hours depending on substrate steric hindrance).

  • Catalyst Recovery: Cool the mixture. Apply an external neodymium magnet to the side of the flask.

    • Self-Validation Checkpoint: The solution should turn completely clear as the magnetic Mg/Fe oxides are pulled to the wall. Decant the liquid. This validates the successful separation of the heterogeneous catalyst, which can now be washed and reused for up to five runs without activity loss[3].

  • Purification: Evaporate the decanted solvent and recrystallize the crude 2-oxazolidinone product.

References

  • [1] Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex Source: whiterose.ac.uk URL: 1

  • [4] Title: Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) Source: rsc.org URL: 4

  • [3] Title: Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides Source: ionike.com URL: 3

  • [2] Title: Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones Source: nih.gov URL:2

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one analysis

HPLC Method Development Guide: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one Executive Summary & Molecule Profile Target Molecule: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one CAS: 1378829-55-0 (General/Racemic), 1441...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

Executive Summary & Molecule Profile

Target Molecule: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one CAS: 1378829-55-0 (General/Racemic), 144167-46-4 ((S)-Enantiomer context) Role: Key chiral building block for oxazolidinone antibiotics (e.g., Linezolid derivatives) and anticoagulants (e.g., Rivaroxaban).[1][2] Analytical Challenge:

  • Weak Chromophore: Lacks extended conjugation; relies on carbonyl absorption (<210 nm).[1]

  • Stability: The N-acetyl group is susceptible to hydrolysis under alkaline conditions.[1]

  • Chirality: Enantiomeric purity is a Critical Quality Attribute (CQA).[1]

This guide compares Reverse Phase (RP-HPLC) for chemical purity and Normal Phase (NP-HPLC) for chiral purity, providing a validated pathway for method selection.[1][2]

Method Development Strategy: The Decision Matrix

Comparison: Column & Detection Selection
FeatureOption A: C18 (Standard) Option B: Phenyl-Hexyl (Recommended) Option C: Chiral Amylose (Specific)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Inclusion Complex / H-Bonding
Selectivity Good for alkyl impurities.[1]Superior for separating the deacetylated impurity (polar heterocyclic ring).Essential for (R)/(S) separation.[2]
Retentivity Low to Moderate (Polar molecule).[2]Moderate (Better retention of the oxazolidinone core).High (in Normal Phase).[2]
Suitability General Purity / Assay.[1][3]Complex Impurity Profiling. Enantiomeric Purity (EE).
Detection Comparison
DetectorSuitabilityNotes
UV (205-210 nm) High Mandatory for QC.[1] Requires high-purity solvents (HPLC Grade ACN/Water) to minimize baseline noise.[1]
UV (254 nm) LowThe molecule is virtually invisible. Only useful for aromatic impurities (e.g., if N-arylation occurred).[1][2]
MS (ESI+) HighBest for trace impurity identification.[2] Use Formic Acid buffer.[1]
RI / ELSD MediumGood alternative if UV solvents are noisy, but lower sensitivity for trace impurities.[2]

Experimental Protocols

Protocol A: Achiral Purity (Chemical Stability)

Objective: Separate the target from its hydrolysis product, 5-(chloromethyl)-2-oxazolidinone.[1][2]

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm.[2]

    • Why? The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      interactions with the oxazolidinone ring, providing better resolution from the deacetylated degradant than a standard C18.[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

    • Note: Low pH stabilizes the N-acetyl group.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).[1]

    • 2-12 min: 5%

      
       60% B.[1]
      
    • 12-15 min: 60% B.[1]

    • 15.1 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temp: 30°C.

  • Detection: UV @ 210 nm.[1]

  • Injection: 10 µL.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Deacetyl-impurity and Target.
    
  • Tailing Factor (

    
    ):  < 1.5.[1][4]
    
  • % RSD (Area): < 2.0% (n=6).[2]

Protocol B: Chiral Purity (Enantiomeric Excess)

Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).[1]

    • Why? Alcohol modifiers are essential for hydrogen bonding interactions with the chiral selector.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temp: 25°C.

  • Detection: UV @ 210 nm.[1]

Visualizations

Figure 1: Analytical Workflow & Decision Tree

MethodDevelopment Start Sample: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Impurities/Assay) Goal->ChemPurity Route A ChiralPurity Chiral Purity (Enantiomeric Excess) Goal->ChiralPurity Route B Selection1 Select Column: Phenyl-Hexyl (Better Selectivity for Ring) ChemPurity->Selection1 Selection2 Select Column: Amylose-based (Chiralpak IA/AD) ChiralPurity->Selection2 Condition1 MP: Acidic Water/ACN (Prevents Hydrolysis) Selection1->Condition1 Condition2 MP: Hexane/Ethanol (Normal Phase) Selection2->Condition2 Output1 Result: Separation of Deacetylated Impurity Condition1->Output1 Output2 Result: Resolution of (R) vs (S) Enantiomers Condition2->Output2

Caption: Decision tree for selecting the appropriate HPLC mode based on the analytical objective (Chemical vs. Chiral Purity).

Figure 2: Degradation Pathway & Separation Logic

Degradation Target Target Molecule (N-Acetyl) Reaction Hydrolysis (High pH / Moisture) Target->Reaction Separation Separation Mechanism (Phenyl-Hexyl Column) Target->Separation Higher Retention (More Hydrophobic) Impurity Impurity A (Deacetylated / Free Amine) Impurity->Separation Lower Retention (More Polar) Reaction->Impurity

Caption: The primary degradation pathway (Deacetylation) dictates the separation requirements. The target is less polar than the impurity.

Troubleshooting & Expert Insights

  • Issue: Baseline Drift at 210 nm.

    • Cause: Impure mobile phase or gradient artifacts.[1]

    • Fix: Use HPLC-grade Phosphoric Acid (not technical grade).[1] Ensure Acetonitrile is "Far UV" grade.

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch.[1]

    • Fix: Dissolve the sample in the starting mobile phase (5% ACN / 95% Buffer). Do not dissolve in pure ACN if injecting a large volume on a high-aqueous start gradient.[1]

  • Issue: Appearance of "Ghost" Peak at ~2-3 mins.

    • Cause: Hydrolysis during preparation.[1]

    • Fix: Prepare samples fresh. Keep autosampler temperature at 5-10°C.

References

  • Rivaroxaban Intermediate Synthesis: Roehrig, S., et al. (2005).[2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor".[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[2] Link[2]

  • Oxazolidinone HPLC Methods: Krishna Reddy, K. V. S. R., et al. (2002).[2][5] "Isolation and characterization of process-related impurities in linezolid". Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[2] Link

  • Chiral Separation of Oxazolidinones: Wang, Y., et al. (2014).[2] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban". Molecules, 19(10), 16332-16340.[2] Link

  • Stability of N-Acyl Compounds: Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (General reference for hydrolysis mechanisms in method development).

Sources

Comparative

Mass spectrometry (LC-MS) characterization of oxazolidinone intermediates

Navigating the Analytical Maze: LC-MS Strategies for Oxazolidinone Intermediates and Impurities Oxazolidinones, such as linezolid and tedizolid, represent a critical class of synthetic antibacterial agents that target mu...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Analytical Maze: LC-MS Strategies for Oxazolidinone Intermediates and Impurities

Oxazolidinones, such as linezolid and tedizolid, represent a critical class of synthetic antibacterial agents that target multidrug-resistant Gram-positive bacteria by inhibiting the initiation complex in bacterial protein synthesis[1]. The synthesis of these molecules involves complex, multi-step pathways that generate various process-related intermediates (e.g., azide precursors) and potentially genotoxic impurities (e.g., 3,4-difluoronitrobenzene, DFNB)[1][2].

For researchers and drug development professionals, selecting the correct Liquid Chromatography-Mass Spectrometry (LC-MS) platform is not merely a matter of preference, but a regulatory necessity. This guide objectively compares LC-MS architectures and provides self-validating methodologies for the robust characterization of oxazolidinone intermediates.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

To ensure the safety and structural integrity of the final Active Pharmaceutical Ingredient (API), orthogonal LC-MS strategies must be deployed. The choice of mass analyzer dictates whether the system is optimized for discovery or quantification.

  • High-Resolution Mass Spectrometry (HRMS / Q-TOF): Indispensable for the structural elucidation of unknown intermediates or degradation products. Q-TOF systems provide sub-ppm mass accuracy, allowing researchers to determine the exact elemental composition of complex fragmentation patterns. For example, oxazolidinone intermediates bearing an azide group at the C5 methyl position exhibit highly complex fragmentation patterns under collision-induced dissociation (CID), often complicated by thermal decomposition prior to ionization[3]. HRMS is required to map these pathways accurately.

  • Triple Quadrupole (QqQ): The gold standard for trace quantification. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems filter out matrix noise, offering unparalleled sensitivity. This is critical for monitoring residual genotoxic starting materials like DFNB, which must be controlled at parts-per-million (ppm) levels to ensure patient safety[2].

Table 1: Quantitative Comparison of LC-MS Platforms for Oxazolidinone Characterization

Analytical ParameterHigh-Resolution MS (Q-TOF)Triple Quadrupole (QqQ)Single Quadrupole (SQ)
Mass Accuracy < 2 ppm~ 0.1 Da~ 0.5 Da
Sensitivity (LOD) Medium (pg/mL range)High (fg/mL to low pg/mL)Low (ng/mL range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude3–4 orders of magnitude
Primary Application Structural elucidation of unknown degradants[1]Trace quantification of genotoxic impurities (e.g., DFNB)[2]Routine reaction monitoring
Scan Speed Up to 100 Hz (Ideal for UHPLC)~ 500 MRMs/sec~ 10,000 Da/sec

Mechanistic Insights: Overcoming Ionization Challenges

The most common failure point in oxazolidinone characterization is the mismatch between the analyte's chemical nature and the ionization source.

While Electrospray Ionization (ESI) in positive mode is highly effective for polar oxazolidinone intermediates (like the azide or acetamide derivatives) due to their readily protonated nitrogen atoms[1], it completely fails for non-polar, un-ionizable precursors like DFNB. DFNB lacks proton-donating or accepting groups.

The Causality of Source Selection: To ionize DFNB, the system must be switched to Atmospheric Pressure Chemical Ionization (APCI) in negative mode. Instead of standard deprotonation, APCI induces a gas-phase substitution reaction with oxygen, forming a detectable


 phenoxide ion[2]. Understanding this mechanism is crucial; attempting to quantify DFNB using standard ESI will result in false negatives, potentially releasing genotoxic batches into downstream workflows.

LCMS_Workflow SamplePrep Sample Preparation (Spike Internal Standard) LC UHPLC Separation (C18, Gradient Elution) SamplePrep->LC ESI ESI (+/- Mode) Polar Intermediates LC->ESI Polar analytes APCI APCI (- Mode) Non-polar (e.g., DFNB) LC->APCI Non-polar analytes QTOF HRMS (Q-TOF) Structural Elucidation ESI->QTOF Unknowns QQQ QqQ (MRM) Trace Quantification ESI->QQQ Knowns APCI->QQQ Genotoxic trace

Fig 1. Decision matrix for LC-MS characterization of oxazolidinone intermediates.

Self-Validating Experimental Protocol: Trace Analysis Workflow

To guarantee scientific integrity, analytical protocols must be self-validating. The following LC-MS/MS methodology is designed to quantify residual DFNB and identify acetamide impurities in a crude linezolid intermediate batch.

Self-Validation Mechanism: A stable isotope-labeled internal standard (Linezolid-d3) is spiked into the sample prior to extraction. By monitoring the peak area of the internal standard across all injections, the system self-validates: a deviation of >15% in the IS peak area flags matrix suppression, source fouling, or injection failure, automatically invalidating the batch results.

Step 1: Sample Preparation & Spiking
  • Accurately weigh 10.0 ± 0.1 mg of the crude oxazolidinone intermediate.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Critical Step: Spike 1.0 mL of the stock solution with 50 µL of a 1 µg/mL Linezolid-d3 internal standard solution. Vortex for 60 seconds.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 with polar end-capping (4.6 x 150 mm, 1.7 µm). Causality: Standard C18 columns often suffer from phase collapse when analyzing highly polar oxazolidinone intermediates under highly aqueous conditions. Polar end-capping prevents this, ensuring retention of both the polar acetamide impurity and the hydrophobic DFNB.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 90% B over 8 mins, hold at 90% B for 2 mins, return to 10% B. Flow rate: 0.4 mL/min.

Step 3: Dual-Source Mass Spectrometry Configuration (QqQ)
  • For Acetamide/Azide Intermediates: Operate in ESI Positive mode. Monitor the

    
     transitions (e.g., 
    
    
    
    338.1
    
    
    296.1 for the acetamide impurity)[1].
  • For DFNB (Trace Genotoxin): Switch to APCI Negative mode via a polarity/source switching valve. Monitor the specific phenoxide substitution transition

    
     at 
    
    
    
    156.0
    
    
    110.0[2].
  • Collision Energy (CE): Empirically optimized per transition (typically 15–25 eV for oxazolidinones).

Synthesis_Pathway SM 3,4-Difluoronitrobenzene (DFNB) Int1 Fluorophenyl Morpholine SM->Int1 Imp2 Residual DFNB (Genotoxic) SM->Imp2 Carryover Int2 Azide Intermediate Int1->Int2 API Linezolid (API) Int2->API Imp1 Acetamide Impurity (Process Degradant) Int2->Imp1 Side reaction

Fig 2. Linezolid synthetic pathway highlighting critical intermediates and impurities.

Conclusion

The robust characterization of oxazolidinone intermediates requires a deep understanding of the physicochemical properties of both the target API and its precursors. While HRMS provides the necessary mass accuracy to decode complex fragmentation pathways of unknown degradants, QqQ systems paired with targeted ionization strategies (like APCI for non-polar nitrobenzenes) are mandatory for safeguarding the drug supply against trace genotoxic impurities. By implementing self-validating protocols with stable isotope internal standards, laboratories can ensure absolute confidence in their analytical workflows.

References

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. PMC (NIH). Available at:[Link]

  • Isolation and characterization of process-related impurities in linezolid. ResearchGate. Available at: [Link]

  • Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. PubMed. Available at:[Link]

Sources

Validation

Technical Comparison: Synthetic Pathways for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

This guide provides an in-depth technical comparison of synthetic routes for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one , a critical structural motif and intermediate in the synthesis of oxazolidinone antibiotics (e....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one , a critical structural motif and intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).[1]

The guide focuses on the two primary challenges: constructing the 5-(chloromethyl)-2-oxazolidinone (CMO) core and efficiently introducing the N-acetyl group at the 3-position.[1]

[1]

Executive Summary

The synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one typically follows a linear strategy: construction of the oxazolidinone ring followed by N-acylation.[1] The oxazolidinone nitrogen (carbamate) is non-nucleophilic (


 ~21), making acetylation the rate-limiting quality step.[1]
  • Route A (Acid-Catalyzed Acetylation): The industrial "workhorse" utilizing acetic anhydride and catalytic sulfuric acid.[1] High throughput, low cost, but lower impurity profile.[1]

  • Route B (Base-Mediated Acetylation): A precision approach using acetyl chloride and weak bases (DMAP/Et

    
    N).[1] High yield and purity, but poor atom economy and higher E-factor.[1]
    
  • Route C (Telescoped Process): A "One-Pot" strategy combining ring formation and acetylation to minimize unit operations.[1]

Comparative Performance Matrix
MetricRoute A: Acid-CatalyzedRoute B: Base-MediatedRoute C: Telescoped
Overall Yield 82 - 88%90 - 95%70 - 75%
Purity (HPLC) >95% (Requires Recryst.)>98% (Chromatography often needed)>90% (Complex mixture)
Atom Economy HighLow (Stoichiometric salt waste)High
Scalability Excellent (Kilogram/Ton)Moderate (Exothermic/Salts)Good (Process Intensification)
Key Reagents

,


,

, DMAP
Epichlorohydrin, KOCN,

Detailed Route Analysis

Route A: The Industrial Standard (Acid-Catalyzed)

This route relies on the thermodynamic acetylation of the isolated 5-(chloromethyl)-2-oxazolidinone (CMO) intermediate.[1] Since the oxazolidinone nitrogen is electron-deficient, high temperatures or strong electrophiles are required.[1]

  • Mechanism: Protonation of acetic anhydride increases its electrophilicity, allowing the weak nucleophile (oxazolidinone N-H) to attack.[1]

  • Pros: Uses cheap reagents; no massive salt waste stream; solvent-free potential (using

    
     as solvent).[1]
    
  • Cons: Harsh conditions can lead to ring opening or polymerization; removal of excess

    
     requires distillation or quenching.[1]
    
Route B: The Precision Method (Base-Mediated)

Common in medicinal chemistry (SAR studies), this route uses a "Steglich-type" acylation logic.[1] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[1]

  • Mechanism: Base deprotonates the oxazolidinone (or buffers the HCl formed), while DMAP transfers the acetyl group.[1]

  • Pros: Room temperature reaction; very high conversion; compatible with acid-sensitive substrates.[1]

  • Cons: Expensive reagents (

    
    , DMAP); difficult removal of amine salts on large scale; use of chlorinated solvents (DCM) often required.[1]
    
Route C: The Telescoped Approach

This route attempts to bypass the isolation of the CMO intermediate. Epichlorohydrin is reacted with a cyanate source (e.g., Potassium Cyanate) to form the ring, followed immediately by the addition of acetic anhydride to the crude reaction mixture.[1]

  • Pros: Reduces unit operations (filtration, drying, transfer).[1]

  • Cons: Solvent incompatibility (Cyanate reaction needs polar/aqueous; Acetylation needs anhydrous); risk of acetylating the cyanate or hydrolysis of anhydride.[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Acidic and Basic routes starting from the core intermediate.

G Start Epichlorohydrin Inter 5-(chloromethyl)- 2-oxazolidinone (CMO) Start->Inter KOCN, MgSO4 (Ring Closure) RouteA_Step Route A: Acidic (Ac2O + H2SO4, 100°C) Inter->RouteA_Step Thermodynamic Activation RouteB_Step Route B: Basic (AcCl + Et3N + DMAP, 0°C) Inter->RouteB_Step Kinetic Activation Product 3-Acetyl-5-(chloromethyl)- 1,3-oxazolidin-2-one RouteA_Step->Product - AcOH RouteB_Step->Product - Et3NHCl

Caption: Divergent synthetic strategies for the N-acetylation of the oxazolidinone core.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis (Recommended for Scale)

Based on modified procedures for oxazolidinone acylation [1, 2].[1]

Reagents:

  • 5-(chloromethyl)-2-oxazolidinone (CMO): 10.0 g (67 mmol)[1]

  • Acetic Anhydride (

    
    ): 30 mL (Excess)
    
  • Sulfuric Acid (

    
    ): 3 drops (Catalytic)[1]
    

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, charge 10.0 g of solid CMO.

  • Addition: Add 30 mL of Acetic Anhydride. The solid may not dissolve immediately.[1]

  • Catalysis: Add 3 drops of conc.

    
     while stirring.
    
  • Reaction: Heat the mixture to 90–100°C for 2–3 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (

      
       ~0.[1]3) should disappear, replaced by a less polar spot (
      
      
      
      ~0.6).[1]
  • Workup: Cool the solution to room temperature. Pour the mixture into 100 mL of ice-water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Sat.

    
     (to remove acetic acid) and Brine.[1]
    
  • Purification: Dry over

    
     and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
    
Protocol 2: Base-Mediated Synthesis (Recommended for Purity)

Based on Steglich acylation principles [3].[1]

Reagents:

  • 5-(chloromethyl)-2-oxazolidinone: 2.0 g (13.4 mmol)[1]

  • Acetyl Chloride: 1.15 mL (16.1 mmol)[1]

  • Triethylamine (

    
    ): 2.8 mL (20.1 mmol)[1]
    
  • DMAP: 160 mg (1.3 mmol, 10 mol%)[1]

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL flask. Add CMO (2.0 g), DMAP (160 mg), and

    
     (2.8 mL) in dry DCM (20 mL). Cool to 0°C .[1][2]
    
  • Acylation: Add Acetyl Chloride dropwise over 10 minutes. A white precipitate (

    
    ) will form immediately.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: IR Spectroscopy of an aliquot should show the disappearance of the N-H stretch at ~3280 cm

      
       and the appearance of the imide carbonyl doublet at ~1780/1710 cm
      
      
      
      .[1]
  • Workup: Quench with Sat.

    
     (20 mL).[1] Separate phases. Wash organic layer with water and brine.[1]
    
  • Purification: Flash chromatography (Silica, 20-40% EtOAc in Hexanes) is usually required to remove DMAP traces.[1]

Mechanistic Insight: The "N-Acylation" Barrier

The fundamental difficulty in this synthesis is the reduced nucleophilicity of the carbamate nitrogen.

Mechanism Step1 Oxazolidinone (Resonance Stabilized) Step2 Deprotonation/Activation (Rate Limiting) Step1->Step2 Base or Heat Step3 Tetrahedral Intermediate Step2->Step3 + Acyl Source Step4 Elimination of LG Step3->Step4 Collapse Final N-Acetyl Product Step4->Final

Caption: The reaction must overcome the resonance stabilization of the carbamate nitrogen.

Why it matters: In Route A, heat disrupts the resonance; in Route B, DMAP creates a "super-electrophile" (


-acetylpyridinium) that is reactive enough to attack the weak nucleophile.[1]

References

  • Prashad, M., et al. (1998).[1][3] "A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids." Tetrahedron Letters, 39(51), 9369-9372.[1] Link

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link[1]

  • Schindler, C. S., et al. (2010).[1][4] "Facile Formation of N-Acyl-Oxazolidinone Derivatives Using Acid Fluorides." Organic Letters, 12(18), 4102-4105.[1][4] Link[1]

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673-679.[1] Link[1]

Sources

Comparative

Determination of Enantiomeric Purity of Rivaroxaban Precursors

The following technical guide details the determination of enantiomeric purity for Rivaroxaban precursors. A Comparative Technical Guide for Analytical Development Executive Summary Rivaroxaban (Xarelto) is a direct Fact...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the determination of enantiomeric purity for Rivaroxaban precursors.

A Comparative Technical Guide for Analytical Development

Executive Summary

Rivaroxaban (Xarelto) is a direct Factor Xa inhibitor containing a single chiral center at the C-5 position of the oxazolidinone ring.[1] The pharmacological activity resides almost exclusively in the (S)-enantiomer .[1][2][3] Because the stereocenter is established early in the synthesis—typically during the formation of the oxazolidinone ring from precursors like (S)-epichlorohydrin or (S)-glycidyl phthalimide—controlling the enantiomeric purity of these precursors is more critical than end-product testing alone.[1][2][3]

This guide compares three primary methodologies for determining the enantiomeric purity of the key Phthalimide and Amine precursors:

  • Normal Phase Chiral HPLC (NP-HPLC) – The traditional robust standard.[1]

  • Reverse Phase Chiral HPLC (RP-HPLC) – Compatible with USP-aligned final product methods.[1][2][3]

  • Supercritical Fluid Chromatography (SFC) – The high-throughput, green alternative.[1]

Critical Precursors & Chiral Control Points[1]

The enantiomeric purity of Rivaroxaban is defined by the quality of the following upstream intermediates. Unlike the final drug, these precursors often exhibit different solubility profiles (highly hydrophobic) that dictate method selection.[1]

Target Analytes
Precursor NameChemical RoleStructure NoteCriticality
Precursor A (Phthalimide) 2-((2R)-2-hydroxy-3-((4-(3-oxomorpholin-4-yl)phenyl)amino)propyl)isoindoline-1,3-dioneProtected intermediateHigh: The stereocenter is formed here.[1][2][3][4][5][6] Enantiomeric excess (ee) must be >99%.[1]
Precursor B (Amine) (S)-4-(4-((5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneDeprotected intermediateMed: Inherits chirality from A; prone to racemization under harsh deprotection.[1][2][3]
Synthesis Pathway & Control Strategy

The following diagram illustrates where analytical intervention is required to prevent downstream failure.

Rivaroxaban_Synthesis Start Starting Material (S)-Epichlorohydrin PrecA Precursor A (Phthalimide Intermediate) *Critical Control Point* Start->PrecA Ring Opening (Stereocenter Formation) PrecB Precursor B (Amine Intermediate) PrecA->PrecB Deprotection (Potential Racemization) Final Rivaroxaban (API) PrecB->Final Acylation (5-chlorothiophene coupling)

Figure 1: Critical Control Points in Rivaroxaban Synthesis. Precursor A is the primary determinant of stereochemical purity.

Methodology Comparison

Method A: Normal Phase Chiral HPLC (The Robust Standard)

Historically the most reliable for hydrophobic precursors (like the Phthalimide intermediate), utilizing amylose or cellulose-based columns.[1]

  • Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-1.[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol (50:50 to 80:20).[1][2][3]

  • Pros: Excellent resolution (Rs > 2.5); high solubility for hydrophobic precursors.[1]

  • Cons: Long equilibration times; toxic solvents (Hexane); incompatible with MS without modification.[1]

Method B: Reverse Phase Chiral HPLC (The Modern Standard)

Preferred for QC environments to align with final API testing (often USP-based).[1][2][3]

  • Stationary Phase: Chiralpak IC or Lux i-Cellulose-5 (Immobilized phases).[1][2][3]

  • Mobile Phase: Acetonitrile : Water (or Buffer) gradients.[1]

  • Pros: MS-compatible; aligns with "Green Chemistry" initiatives; uses standard HPLC solvents.

  • Cons: Precursors often have poor solubility in high-water phases, leading to precipitation or peak tailing.[1][2][3]

Method C: Supercritical Fluid Chromatography (SFC)

The emerging standard for high-throughput process support.[1][2][3]

  • Stationary Phase: Chiralpak AD-H or OD-H.[1][2][3]

  • Mobile Phase: CO2 + Methanol (modifier).[1]

  • Pros: 3x-5x faster run times; low solvent cost; ideal for thermally labile compounds.[1][2][3]

  • Cons: Requires specialized SFC equipment; higher initial capital cost.[1]

Comparative Data Summary
FeatureNP-HPLC (Method A)RP-HPLC (Method B)[1][2][3]SFC (Method C)
Resolution (Rs) High (2.5 - 4.0) Moderate (1.5 - 2.[1][2][3]5)High (2.0 - 3.[1][2][3]5)
Run Time 20 - 45 mins15 - 30 mins5 - 10 mins
Solvent Cost High (Hexane/IPA)Low (ACN/Water)Very Low (CO2)
Solubility Excellent (for Precursors) Poor (Risk of precipitation)Good
Sensitivity (LOD) ~50 ng/mL~25 ng/mL~40 ng/mL

Recommended Protocol: Chiral RP-HPLC for Precursor A

While NP-HPLC offers high resolution, RP-HPLC on immobilized phases is recommended for modern GMP labs due to solvent safety and MS compatibility.[1][2][3] The following protocol is optimized for the Phthalimide Intermediate .

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290).

  • Column: Phenomenex Lux 5µm i-Cellulose-5 (250 x 4.6 mm).[1][2][3]

    • Alternative: Daicel Chiralpak IC.[1]

  • Mobile Phase: Acetonitrile : Methanol : Water (40 : 40 : 20 v/v/v).[1]

    • Note: The high organic content ensures solubility of the hydrophobic precursor.[1]

  • Flow Rate: 1.0 mL/min.[1][7][8]

  • Temperature: 35°C.[1][8][9]

  • Detection: UV @ 254 nm.[1][10]

  • Injection Volume: 10 µL.

Sample Preparation (Critical Step)

Precursors often precipitate in pure mobile phase.[1]

  • Stock Solution: Dissolve 10 mg of Precursor A in 10 mL of DMSO or DMF (Concentration: 1000 µg/mL).

  • Working Solution: Dilute Stock 1:10 with Acetonitrile.

    • Final Concentration: 100 µg/mL.[1]

    • Validation: Ensure no precipitation occurs upon dilution.[1]

System Suitability Criteria
  • Resolution (Rs): NLT 2.0 between (S)-enantiomer and (R)-enantiomer.

  • Tailing Factor: NMT 1.5.

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

Experimental Workflow & Decision Tree

Use this logic flow to select the correct method based on your lab's capability and the specific precursor state.

Method_Selection Start Start: Select Precursor CheckSol Is Sample Soluble in ACN/Water? Start->CheckSol HighSol Yes (e.g., Amine Salt) CheckSol->HighSol Yes LowSol No (e.g., Phthalimide) CheckSol->LowSol No MethodRP Method B: RP-HPLC (Lux i-Cellulose-5) HighSol->MethodRP Standard QC MethodNP Method A: NP-HPLC (Chiralcel OD-H) LowSol->MethodNP R&D / Characterization MethodSFC Method C: SFC (High Throughput) LowSol->MethodSFC Process Monitoring

Figure 2: Method Selection Decision Tree.[1][2][3] Solubility dictates the choice between Normal Phase and Reverse Phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.[1][2][3]Add 0.1% Diethylamine (DEA) for NP methods or 0.1% TFA for RP methods (if column permits).[1]
Precipitation in Column Sample insoluble in mobile phase.[1][10]Switch diluent to 100% DMSO for injection (keep volume <5 µL) or switch to Method A (Normal Phase).
Loss of Resolution Column fouling or memory effect.[1]Wash column with 100% Ethanol (for immobilized columns only).[1] Do NOT wash coated columns with prohibited solvents.[1]
Ghost Peaks Carryover from DMSO/DMF.Extend run time to ensure late-eluting solvent peaks are cleared.[1][2][3]

References

  • USP Monograph (Rivaroxaban). United States Pharmacopeia.[1] (Defines system suitability for final drug, applicable to late-stage precursors). [1][2]

  • Phenomenex Application Note 1057. "Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1." Phenomenex.

  • Prabhune, S., et al. (2015). "Enantiomeric Separation of Rivaroxaban by a Chiral Liquid Chromatographic Method."[1] International Journal of Pharmacy and Pharmaceutical Sciences. (Details Chiralcel OD-H method).

  • SynThink Chemicals. "Rivaroxaban Impurity Standards & Precursor Characterization." (Structural data for Phthalimide intermediates).

  • Ebinger, K., & Weller, H.N. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers." Bristol-Myers Squibb R&D.[1][2][3] (Comparative efficiency data).

Sources

Validation

Analytical Method Validation for Chloromethyl Oxazolidinone Impurities: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2), ICH M7, ICH Q14 The Analytical Dilemma: Mutagenic Impurities in Oxazolidinone Synthesis Chlorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2), ICH M7, ICH Q14

The Analytical Dilemma: Mutagenic Impurities in Oxazolidinone Synthesis

Chloromethyl oxazolidinones—such as 5-(chloromethyl)oxazolidin-2-one and its derivatives—are pivotal intermediates and process-related impurities in the synthesis of critical oxazolidinone-class drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban[1].

From a toxicological standpoint, the presence of the reactive chloromethyl group flags these compounds as potential alkylating agents. Under ICH M7 guidelines , they are classified as potentially mutagenic impurities (PMIs). This classification dictates that their presence in the final Active Pharmaceutical Ingredient (API) must be controlled below the Threshold of Toxicological Concern (TTC), often requiring limits in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

As a Senior Application Scientist, I frequently see development teams struggle with these impurities because traditional analytical methods are fundamentally ill-equipped for this task. The basic oxazolidinone ring lacks the extensive conjugated


-systems required for high UV absorptivity. Consequently, standard HPLC-UV methods suffer from poor signal-to-noise ratios and severe matrix suppression from the API, leading to false-positive quantifications or outright detection failure.

Causality of Analytical Choices: Platform Comparison

To achieve the required sensitivity and specificity, we must transition from optical detection to mass spectrometry. Table 1 objectively compares the three primary analytical modalities used in pharmaceutical quality control.

Table 1: Performance Metrics Comparison for Chloromethyl Oxazolidinones
Performance ParameterHPLC-UV (Legacy)GC-MSUPLC-MS/MS (Recommended)
Sensitivity (LOD) ~10–50 ppm~0.5–2.0 ppm< 0.1 ppm
Selectivity Low (Susceptible to matrix interference)High (Mass resolution)Ultra-High (MRM transitions)
Sample Preparation Simple dissolutionDerivatization often requiredDirect injection (Dilute & Shoot)
Throughput Medium (15–20 min/run)Low (30+ min/run)High (3–5 min/run)
Suitability for ICH M7 Poor (Fails TTC limits)GoodExcellent

The Scientific Verdict: While Gas Chromatography-Mass Spectrometry (GC-MS) provides adequate sensitivity, the thermal instability and high polarity of oxazolidinones often mandate cumbersome derivatization steps. Therefore, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the definitive gold standard.

Designing a Self-Validating Protocol (ICH Q2(R2) Aligned)

The recently updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical procedure validation, encouraging the use of advanced, multivariate analytical procedures[2][3]. To meet these rigorous standards, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system .

We achieve this through Isotope Dilution Mass Spectrometry (IDMS) . By spiking a stable-isotope-labeled internal standard (SIL-IS)—such as chloromethyl oxazolidinone-d4—into the extraction solvent before sample preparation, the method dynamically corrects for matrix effects, extraction losses, and ionization suppression. If the API matrix suppresses the ionization of the impurity by 30%, it will suppress the SIL-IS by the exact same margin. The ratio remains constant, mathematically validating the recovery of every single run.

Mechanism S1 Sample Prep (+ SIL-IS Spike) S2 UPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization [M+H]+ Adduct S2->S3 S4 MRM Transition (Quant & Qual Ions) S3->S4 S5 Data Processing (Ratio to IS) S4->S5

Fig 1: Self-validating UPLC-MS/MS workflow utilizing Isotope Dilution Mass Spectrometry.

Step-by-Step Methodology: UPLC-MS/MS Quantification

Phase 1: Reagent & Standard Preparation
  • Extraction Solvent : Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • SIL-IS Solution : Prepare a 100 ng/mL solution of chloromethyl oxazolidinone-d4 in the extraction solvent. This acts as our internal self-validating control.

  • Sample Preparation :

    • Accurately weigh 50.0 mg of the API (e.g., Linezolid) into a 10 mL volumetric flask.

    • Dissolve and make up to volume using the SIL-IS spiked extraction solvent.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrix components.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

Phase 2: Chromatographic Separation (UPLC)
  • Column : C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

    • Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes and baseline resolution from the massive API peak.

  • Mobile Phase A : 10 mM Ammonium Formate in Water.

    • Causality: Ammonium formate acts as a volatile buffer that promotes the formation of stable

      
       and 
      
      
      
      adducts in the ESI source, drastically increasing ionization efficiency.
  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Transitions : Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS (e.g., m/z 136.0

    
     100.0 for the impurity).
    

Validation Framework (ICH Q2(R2))

Under the modernized ICH Q2(R2) framework, the validation of this quantitative impurity method must demonstrate fitness for purpose across several critical parameters[4][5].

Validation A ICH M7 Risk Assessment (TTC Determination) B Method Selection (UPLC-MS/MS) A->B C ICH Q2(R2) Validation Lifecycle B->C D Specificity (Blank & Matrix) C->D E Sensitivity (LOD/LOQ via S/N) C->E F Linearity (R² > 0.99) C->F G Accuracy (Spike Recovery) C->G H Self-Validating QC (Routine Analysis) D->H E->H F->H G->H

Fig 2: ICH Q2(R2) analytical validation workflow for chloromethyl oxazolidinone impurities.

Validation Execution Parameters:
  • Specificity : Inject blank matrix, API without impurity, and API spiked with impurity. The MRM chromatograms must show no interfering peaks (>20% of LOQ) at the retention time of the chloromethyl oxazolidinone.

  • Sensitivity (LOD/LOQ) : Establish the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is

    
     10, and precision (RSD) is 
    
    
    
    10%.
  • Linearity : Evaluate across a range of 50% to 150% of the specification limit. The correlation coefficient (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    0.995, with residuals randomly distributed.
  • Accuracy (Recovery) : Spike the API matrix with the impurity at 3 concentration levels (LOQ, 100%, 150%). Because of the self-validating SIL-IS system, recovery should consistently fall between 90.0% and 110.0%.

  • Precision : Perform 6 replicate preparations of the 100% spiked sample. The %RSD must be

    
     5.0%.
    

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

Sources

Comparative

Crystallographic Profiling &amp; Performance Comparison: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one vs. Conventional Oxazolidinone Intermediates

Target Audience: Structural Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The oxazolidinone core is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The oxazolidinone core is a privileged scaffold in modern medicinal chemistry, serving as the critical pharmacophore in ribosomal translation inhibitors (e.g., linezolid, sutezolid)[1][2] and Factor Xa inhibitors (e.g., rivaroxaban). The synthesis of these active pharmaceutical ingredients (APIs) relies heavily on enantiopure chiral building blocks.

This guide objectively compares the solid-state performance and crystallographic profile of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one (Product A) against two conventional alternatives: 5-(chloromethyl)-1,3-oxazolidin-2-one (Alternative B) and 5-(hydroxymethyl)-1,3-oxazolidin-2-one (Alternative C) . By leveraging Single-Crystal X-ray Diffraction (SCXRD), we demonstrate how N-acetylation and chlorination synergistically improve crystal lattice stability, reduce hygroscopicity, and enable unambiguous absolute configuration assignment.

Mechanistic Causality: Why Molecular Design Dictates Solid-State Performance

As an Application Scientist evaluating intermediates for scale-up, one must look beyond solution-phase reactivity and consider solid-state behavior. The structural modifications in Product A serve two distinct, self-validating purposes:

  • N-Acetylation for Lattice Stability: Alternative B possesses an unprotected secondary amine (N-H) on the oxazolidinone ring. This acts as a strong hydrogen-bond donor, often leading to unpredictable polymorphism and increased hygroscopicity as the lattice absorbs atmospheric moisture. By capping this position with an acetyl group (Product A), the hydrogen-bond donor is eliminated. The resulting crystal packing is driven by highly predictable dipole-dipole interactions and weak van der Waals forces, yielding a highly stable, non-hygroscopic block crystal habit.

  • Chlorination for Absolute Structure Determination: The enantiomeric purity at the C5 position is non-negotiable for drug efficacy[]. While Alternative C (hydroxymethyl) lacks a heavy atom, Product A incorporates a chlorine atom. In X-ray crystallography, the anomalous scattering (resonant scattering) of chlorine under Cu Kα radiation generates a high FRIEDIF value[4]. This allows for the precise calculation of the Flack parameter (

    
    ), definitively proving whether the bulk material is the 
    
    
    
    or
    
    
    enantiomer without relying on relative NMR derivatization[5].

Comparative Performance Data

The following tables summarize the quantitative crystallographic and physicochemical data, demonstrating the superior handling and analytical traceability of Product A.

Table 1: Solid-State Properties & Refinement Metrics

ParameterProduct A: 3-Acetyl-5-(chloromethyl)...Alternative B: 5-(chloromethyl)...Alternative C: 5-(hydroxymethyl)...
Space Group

(Orthorhombic)

(Monoclinic)

(Triclinic)
Crystal Habit BlockNeedlePlate
Hygroscopicity (Δm at 80% RH)< 0.2% (Non-hygroscopic) 1.8% (Slightly hygroscopic)4.5% (Hygroscopic)
R1 Factor (Data Quality)0.0310.0450.052
Lattice Stability High (Single polymorph)Moderate (Prone to twinning)Low (Hydrate formation)

Table 2: Absolute Structure Determination (Cu Kα Radiation, λ = 1.5418 Å)

CompoundHeavy Atom PresentEst. FRIEDIF ValueFlack Parameter (

)
Stereochemical Confidence
Product A Chlorine ~115 0.01(2) Unambiguous (Absolute)
Alternative BChlorine~1180.03(3)Unambiguous (Absolute)
Alternative CNone (Oxygen only)< 400.15(25)Indeterminate / Unreliable

Data Interpretation: A Flack parameter near 0 with a standard uncertainty (


) of less than 0.04 is required to definitively assign an absolute configuration for a sample of unknown enantiopurity[4]. Product A easily meets this threshold, whereas Alternative C fails due to the lack of anomalous dispersion from light atoms (C, H, O).

Mandatory Visualization: Crystallographic Workflow

The following diagram illustrates the self-validating logical pathway used to confirm the stereochemical integrity of Product A.

G N1 Intermediate Synthesis (N-Acetylation & Chlorination) N2 Vapor Diffusion Crystallization (DCM / n-Hexane) N1->N2 N3 Single-Crystal X-ray Diffraction (Cu Kα Radiation, λ = 1.5418 Å) N2->N3 N4 Anomalous Dispersion Analysis (Chlorine Heavy Atom Effect) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Absolute Configuration Assignment (Flack Parameter < 0.04) N5->N6

Figure 1: Crystallographic workflow for the stereochemical validation of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

Self-Validating Experimental Protocol: SCXRD Analysis

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology outlines the exact protocol used to generate the crystallographic data for Product A.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 50 mg of enantiopure 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Diffusion Setup: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).

  • Incubation: Seal the 20 mL vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

  • Harvesting: Harvest the resulting colorless block crystals directly from the mother liquor to prevent lattice stress.

Phase 2: Data Collection
  • Mounting: Select a single crystal of optimal dimensions (approx.

    
     mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
    
  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer and cool to 100 K using an open-flow nitrogen cryostat. (Cooling minimizes thermal motion, improving high-angle data resolution)[6].

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with a Cu Kα source (

    
     Å) and a photon-counting pixel array detector. Ensure high redundancy of Friedel pairs to maximize the precision of the anomalous dispersion signal[5].
    
Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw frames and apply a multi-scan absorption correction.

  • Solution: Solve the phase problem using dual-space algorithms via SHELXT [7]. The program will automatically locate the heavy chlorine atom and assemble the oxazolidinone framework.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via SHELXL . Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Validation: Calculate the Flack parameter (

    
    ). A value of 
    
    
    
    with a standard uncertainty of
    
    
    confirms the absolute configuration of the C5 stereocenter with absolute certainty[4].

References

  • Howard Flack and the Flack Parameter Source: MDPI - Crystals (2020) URL:[Link]

  • Absolute structure determination using CRYSTALS Source: Acta Crystallographica Section C (2016) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (2015) URL:[Link]

  • Determination of absolute configuration using X-ray diffraction Source: Edinburgh Research Explorer / Chemical Society Reviews URL:[Link]

  • Complex long-distance effects of mutations that confer linezolid resistance in the large ribosomal subunit Source: PubMed Central / Nucleic Acids Research (2015) URL:[Link]

Sources

Validation

A Researcher's Guide to Oxazolidinone Synthesis: Balancing Yield and Purity Across Key Pathways

The oxazolidinone ring is a privileged scaffold in modern chemistry. It forms the core of vital, last-resort antibiotics like Linezolid and serves as a cornerstone in asymmetric synthesis through the celebrated Evans chi...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidinone ring is a privileged scaffold in modern chemistry. It forms the core of vital, last-resort antibiotics like Linezolid and serves as a cornerstone in asymmetric synthesis through the celebrated Evans chiral auxiliaries.[1][2] For researchers and drug development professionals, selecting the optimal synthetic pathway to this heterocycle is a critical decision, often involving a delicate trade-off between reaction yield and the final product's purity.

This guide provides an in-depth comparison of common and innovative pathways for oxazolidinone synthesis. We move beyond mere procedural lists to explore the underlying mechanistic principles, offering field-tested insights into why specific reagents and conditions are chosen and how they impact the crucial metrics of yield and stereochemical purity.

Pathway 1: Cyclization of β-Amino Alcohols – The Workhorse Route

The most direct and widely employed method for constructing the oxazolidinone ring is the cyclization of a pre-formed β-amino alcohol. The choice of the carbonylating agent (the C1 building block) is the most significant factor influencing both the efficiency and the safety profile of this pathway.[2]

Mechanism and Key Considerations

The fundamental reaction involves the intramolecular attack of the alcohol and amine functionalities onto an activated carbonyl source. The process is typically a two-step, one-pot sequence where the more nucleophilic amine reacts first to form a carbamate intermediate, which then undergoes ring closure via intramolecular transesterification.

The critical choice lies in the carbonylating agent:

  • Phosgene and its Analogs (Triphosgene): Historically, phosgene was the reagent of choice due to its high reactivity, which drives the reaction to completion and often results in high yields.[3] However, its extreme toxicity makes it unsuitable for many laboratory and industrial settings.[2] Triphosgene, a solid and safer-to-handle crystalline equivalent, is still used but requires careful handling.[4] While effective, these reagents can generate acidic byproducts (HCl) that may require scavenging with a base to prevent side reactions.

  • Carbonyldiimidazole (CDI): CDI has emerged as a much safer and highly effective alternative to phosgene.[5][6] It reacts with the β-amino alcohol to form an imidazole-carbamate intermediate. The subsequent intramolecular cyclization displaces imidazole, a weak base, which can be easily removed during workup. While generally providing high yields and purity, CDI-mediated reactions may require slightly elevated temperatures or longer reaction times compared to phosgene.[5][6]

  • Diethyl Carbonate: This is an inexpensive and low-toxicity reagent. However, its lower reactivity necessitates harsh conditions, such as high temperatures and the use of a strong base (e.g., K₂CO₃, NaH), which can sometimes lead to side products and impact purity.[6][7]

Yield and Purity Analysis

The purity of the final oxazolidinone in this pathway is fundamentally dependent on the enantiomeric purity of the starting β-amino alcohol.[1][8] Since the cyclization step does not typically affect existing stereocenters, a highly enantiopure starting material will lead to a highly enantiopure product. Yields are generally high, often exceeding 80-90%, especially when using CDI or phosgene derivatives under optimized conditions.[9] For example, a highly efficient synthesis of the antibiotic Linezolid involves the cyclization of the corresponding β-amino alcohol with CDI, affording the product in 89% yield with 99.5% HPLC purity.[9]

G cluster_0 Pathway 1: Cyclization of β-Amino Alcohol A β-Amino Alcohol C Carbamate Intermediate A->C + Reagent (B) B Carbonylating Agent (e.g., CDI, Phosgene) D Oxazolidinone C->D Intramolecular Cyclization

Caption: General workflow for oxazolidinone synthesis via β-amino alcohol cyclization.

Pathway 2: Evans Asymmetric Synthesis – The Gold Standard for Chirality

For applications where the oxazolidinone itself is a chiral auxiliary, the Evans synthesis pathway is unparalleled. This method constructs the chiral oxazolidinone from readily available amino acids, ensuring high enantiomeric purity.[1][3]

Mechanism and Experimental Causality

The classic Evans protocol involves a three-step sequence starting from an L-amino acid (e.g., L-valine or L-phenylalanine):

  • Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester.

  • Reductive Amination: The amino ester is reduced to the corresponding β-amino alcohol using a strong reducing agent like lithium aluminum hydride (LiH₄) or, more commonly and safely, sodium borohydride (NaBH₄) in the presence of a Lewis acid. The choice of NaBH₄ over LiH₄ is a key safety and practicality consideration, as it is less pyrophoric and easier to handle.

  • Cyclization: The resulting chiral β-amino alcohol is then cyclized using one of the methods described in Pathway 1, often with phosgene derivatives in earlier literature, but now more commonly with CDI or diethyl carbonate.[3]

The power of this method lies in its use of the chiral pool. By starting with an enantiomerically pure amino acid, the stereocenter is set from the beginning, leading to products with very high enantiomeric excess (ee).

Yield and Purity Analysis

This pathway is renowned for producing oxazolidinones of exceptional purity. Diastereoselectivities in subsequent reactions using these auxiliaries are often outstanding.[10] The overall yield for the three-step sequence is typically very good, with reports of 98% overall yield for gram-scale synthesis without the need for intermediate purification.[3] The primary determinant of purity is the quality of the starting amino acid. Any racemic impurity in the starting material will be carried through to the final product.

G cluster_1 Pathway 2: Evans Asymmetric Synthesis AA L-Amino Acid AE Amino Ester AA->AE Esterification BAA Chiral β-Amino Alcohol AE->BAA Reduction (e.g., NaBH4) EO Evans Oxazolidinone BAA->EO Cyclization (e.g., CDI)

Caption: Synthesis of Evans chiral auxiliaries from amino acids.

Pathway 3: Asymmetric Hydrogenation of Oxazolones

A more modern and atom-economical approach involves the asymmetric hydrogenation of prochiral 2-oxazolones. This method constructs the key stereocenter in the final step, offering a powerful alternative to traditional routes.[2]

Mechanism and Key Considerations

This pathway utilizes a chiral transition metal catalyst, typically based on ruthenium, to deliver hydrogen across the double bond of an oxazolone substrate with high facial selectivity.[2] The success of this reaction hinges on the design of the chiral ligand attached to the metal center, which creates a chiral environment around the catalyst and directs the hydrogenation to one face of the substrate.

This approach is highly attractive because it avoids the need for stoichiometric chiral starting materials (like amino acids) and can provide access to a diverse range of optically active oxazolidinones by simply varying the oxazolone substrate.[2]

Yield and Purity Analysis

This method has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent results. Reported yields are frequently up to 99%, with enantioselectivities reaching as high as 96% ee.[2] The purity is directly correlated to the effectiveness of the catalyst system. Impurities may arise from incomplete hydrogenation or from the minor enantiomer formed due to imperfect catalyst control. However, the high purity of the final product can often be achieved through simple crystallization.

G cluster_2 Pathway 3: Asymmetric Hydrogenation OX Prochiral 2-Oxazolone PROD Enantioenriched 2-Oxazolidinone OX->PROD Hydrogenation CAT Chiral Ru-Catalyst + H₂ CAT->PROD

Caption: Enantioselective synthesis via asymmetric hydrogenation of oxazolones.

Comparative Summary and Data

Synthesis PathwayKey PrecursorsTypical YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Cyclization of β-Amino Alcohols β-Amino Alcohol, Carbonylating Agent (e.g., CDI)80-95%[5][9]Purity dependent on starting material.Direct, versatile, high-yielding, scalable.Requires pre-synthesis of chiral amino alcohol.
Evans Asymmetric Synthesis L-Amino Acid, Reducing Agent, Carbonylating Agent>95% (overall)[3]Excellent enantiopurity (>99% ee).Gold standard for chiral auxiliaries, uses chiral pool.Multi-step process, uses strong reducing agents.
Asymmetric Hydrogenation 2-Oxazolone, H₂, Chiral CatalystUp to 99%[2]Up to 96% ee.[2]Atom-economical, catalytic, late-stage stereocenter formation.Requires specialized and often expensive catalysts.
From Epoxides & Isocyanates Epoxide, Isocyanate20-67% (can be higher)[11]Can produce mixtures.Convergent, one-pot reaction.Lower yields, potential for side products (cyclic carbonates).[11]

Experimental Protocols

Protocol 1: Synthesis of (R)-4-phenyloxazolidin-2-one via β-Amino Alcohol Cyclization

This protocol is representative of the cyclization of a commercially available chiral amino alcohol using CDI.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (R)-2-phenylglycinol (10.0 g, 72.9 mmol) and dissolve in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (13.0 g, 80.2 mmol) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC until the starting material is consumed.[9]

  • Workup: Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove excess imidazole, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexanes to afford the pure (R)-4-phenyloxazolidin-2-one.

    • Expected Yield: ~85-92%

    • Expected Purity: >99% (by HPLC/NMR), ee >99%

Protocol 2: Synthesis of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one via Asymmetric Hydrogenation

This protocol is a conceptual representation based on published methods.[2]

  • Setup: In a glovebox, charge a pressure-rated vial with 4-methyl-5-phenyl-1,3-oxazol-2(3H)-one (1.0 mmol), a chiral Ruthenium-NHC catalyst (0.01 mmol, 1 mol%), and 5 mL of degassed methanol.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a high-pressure reactor. Purge the reactor with hydrogen gas (3 times) and then pressurize to 50 bar of H₂.

  • Conditions: Stir the reaction mixture at 50 °C for 24 hours.

  • Workup: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched oxazolidinone.

    • Expected Yield: >95%

    • Expected Purity: >95% ee (determined by chiral HPLC)

Conclusion

The choice of a synthetic pathway for oxazolidinones is dictated by the end goal.

  • For the large-scale production of APIs like Linezolid, where the chiral precursor is available, the cyclization of β-amino alcohols with safe reagents like CDI offers an excellent balance of high yield, high purity, and operational simplicity.[9]

  • When the goal is to create a chiral auxiliary for asymmetric synthesis, the Evans pathway remains the most reliable method for achieving the highest levels of enantiopurity, starting from inexpensive amino acids.[3]

  • For researchers exploring novel structures or seeking more sustainable and modern methods, catalytic asymmetric hydrogenation presents a powerful, atom-economical alternative that delivers high yields and excellent enantioselectivities, provided the appropriate catalyst is available.[2]

By understanding the mechanistic nuances and practical considerations of each pathway, researchers can make informed decisions to efficiently synthesize these valuable heterocyclic compounds, balancing the critical demands of yield and purity for their specific application.

References

  • A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones - Benchchem.
  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes | Organic Letters - ACS Publications.
  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination - ChemRxiv.
  • Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis.
  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica.
  • Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing).
  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - MDPI.
  • Synthesis of Oxazolidinones | PDF - Slideshare.
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed.
  • Oxazolidinone synthesis - Organic Chemistry Portal.
  • LINEZOLID - New Drug Approvals.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica.
  • (PDF) An efficient and practical synthesis of antibacterial linezolid - ResearchGate.
  • Synthesis of Antibiotic Linezolid Analogues.
  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate.
  • Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - Beilstein Journals.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI.
  • Synthetic route of oxazolidinones from amino acids via amino-alcohols - ResearchGate.
  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination | Journal of the American Chemical Society.
  • Synthesis of oxazolidin-2-ones. | Download Scientific Diagram - ResearchGate.
  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC.
  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone - eScholarship.org.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH.
  • Phosgene and Substitutes - MilliporeSigma.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up of chiral auxiliaries and reactive intermediates. 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scale-up of chiral auxiliaries and reactive intermediates. 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a bifunctional molecule: it features an N-acetyl group primed for acyl transfer and a chloromethyl moiety that acts as a potent alkylating agent.

Handling this compound requires a rigorous, self-validating safety architecture to prevent exposure and ensure experimental integrity. Below is the comprehensive operational guide for managing this reagent safely.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To design an effective safety protocol, we must first understand the chemical causality of the hazards:

  • Electrophilic Alkylation: The chloromethyl group (-CH

    
    Cl) is a primary alkyl halide. It undergoes rapid S
    
    
    
    2 displacement when exposed to biological nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins). This makes the compound a suspected mutagen, an acute oral toxin, and a severe skin sensitizer ()[1].
  • Moisture-Sensitive Acyl Transfer: The N-acetyl oxazolidinone core is susceptible to nucleophilic attack by water. In ambient humidity, it can slowly hydrolyze, releasing acetic acid and the parent 5-(chloromethyl)-1,3-oxazolidin-2-one ()[2]. This hydrolysis not only degrades the reagent but also generates corrosive micro-environments within storage containers.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling bifunctional alkylating agents. The protective barrier must resist both the organic solvent vehicle (e.g., THF, DCM) and the electrophilic payload.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Chloromethyl compounds can permeate thin latex/nitrile via polymer alkylation. Butyl rubber provides superior resistance to both the alkylating agent and carrier solvents like DCM.
Eye Protection Indirect-vented chemical splash gogglesPrevents vapor intrusion and physical splashing during pressurized Schlenk transfers.
Body Protection Flame-Resistant (FR) Lab Coat + Polyethylene ApronThe apron prevents skin absorption in the event of a catastrophic spill, blocking the electrophile from reaching the skin.
Respiratory NIOSH-approved OV/AG respirator (if handled outside hood)Prevents inhalation of volatile degradation products (acetic acid) and aerosolized alkylating particulate.

Self-Validating Experimental Protocol: Handling & Reaction Setup

This protocol outlines the safe transfer and utilization of the compound in a standard acylation or alkylation workflow. Every step includes a validation checkpoint to ensure the system's integrity.

Step 1: Inert Atmosphere Setup

  • Action: Purge a dry Schlenk flask with Argon for 15 minutes.

  • Causality: Argon is heavier than nitrogen and provides a superior blanket, preventing ambient moisture from initiating N-acetyl hydrolysis.

  • Validation: Monitor the bubbler flow rate; a steady, positive pressure (1 bubble/second) confirms a sealed, inert system.

Step 2: Reagent Transfer

  • Action: Transfer 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one using a static-free, oven-dried spatula in a glovebox, or via rapid transfer under an inverted Argon funnel in the fume hood.

  • Causality: Static electricity can aerosolize fine powders. The compound's acute toxicity mandates zero-aerosol generation.

  • Validation: Weigh the transfer vial before and after to confirm the exact mass transferred without relying on open-air weighing.

Step 3: Dissolution and Reaction

  • Action: Dissolve the compound in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) at 0°C.

  • Causality: Low temperatures suppress the volatility of the solvent and control the exothermic nature of subsequent nucleophilic additions.

  • Validation: Perform a rapid Thin Layer Chromatography (TLC) check. The starting material should show a distinct spot (e.g., R

    
    
    
    
    
    0.38 in 7:3 Hexane/EtOAc) using a KMnO
    
    
    stain ()[3].

Decontamination and Disposal Plan

Never dispose of active alkylating agents in standard organic waste. The reactive centers must be chemically quenched prior to disposal.

Step 1: The Quench

  • Action: Slowly add the reaction mixture to a vigorously stirred solution of 10% aqueous ethanolamine or 1M NaOH at 0°C.

  • Causality: Ethanolamine acts as a sacrificial nucleophile. The primary amine rapidly attacks the chloromethyl group (S

    
    2), while the aqueous base hydrolyzes the N-acetyl group, completely neutralizing the molecule's toxicophores.
    

Step 2: Phase Separation and Disposal

  • Action: Stir for 2 hours. Separate the organic and aqueous layers.

  • Validation: Run a final TLC of the organic layer. The complete absence of the starting material spot confirms successful neutralization.

  • Disposal: Discard the organic layer in "Halogenated Organic Waste" and the aqueous layer in "Basic Aqueous Waste."

Visualizing the Safety Workflow

Below is the logical progression of the compound from storage to safe disposal.

G Storage Inert Storage (Argon, 4°C) Transfer Glovebox / Schlenk Transfer Storage->Transfer Maintain dry Reaction Reaction Vessel (Fume Hood) Transfer->Reaction Anhydrous solvent Quench Quench Station (Amine/Base) Reaction->Quench Post-reaction Waste Halogenated Aqueous Waste Quench->Waste Verified neutralized

Operational workflow for handling and quenching 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90815, 5-Chloromethyloxazolidin-2-one." PubChem. Available at:[Link]

  • Organic Syntheses. "(4S)-Isopropyl-3-propionyl-2-oxazolidinone." Organic Syntheses, Inc. Available at:[Link]

Sources

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